molecular formula C14H20N2O2 B3252274 Ethyl 3-(4-methylpiperazin-1-yl)benzoate CAS No. 215315-89-2

Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B3252274
CAS No.: 215315-89-2
M. Wt: 248.32 g/mol
InChI Key: KXSUHKOWPZYWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-methylpiperazin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methylpiperazin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-methylpiperazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-4-6-13(11-12)16-9-7-15(2)8-10-16/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUHKOWPZYWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry. The N-arylpiperazine motif is a well-established privileged scaffold in drug discovery, and this particular derivative serves as a valuable building block for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical properties, a validated synthesis protocol, spectral analysis for characterization, and its potential applications in the pharmaceutical landscape, all grounded in established scientific principles.

Core Chemical and Physical Properties

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a disubstituted aromatic compound featuring an ethyl benzoate moiety and a 1-methylpiperazine group. The strategic placement of the piperazine ring at the meta-position of the benzoate influences its three-dimensional conformation and electronic properties, which are critical for its interaction with biological targets. A summary of its key computed and, where available, experimental properties is presented below.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂PubChem
Molecular Weight 248.32 g/mol PubChem[1]
IUPAC Name ethyl 3-(4-methylpiperazin-1-yl)benzoate
CAS Number 106899-73-0Alfa Chemistry
Appearance Expected to be a solid or oilInferred from related compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from related compounds

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its high efficiency and broad substrate scope in forming carbon-nitrogen bonds. The reaction couples an aryl halide, in this case, ethyl 3-bromobenzoate, with a secondary amine, 1-methylpiperazine.

The rationale for selecting the Buchwald-Hartwig amination lies in its superior functional group tolerance and milder reaction conditions compared to classical methods like nucleophilic aromatic substitution, which would require harsh conditions and might not be as efficient for this electron-rich amine. The choice of a palladium catalyst and a suitable phosphine ligand is critical for the reaction's success, as it facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Ethyl 3-bromobenzoate

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 3-bromobenzoate (1.0 mmol), 1-methylpiperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Caption: Workflow for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Spectral Analysis for Structural Elucidation

The structural integrity of the synthesized Ethyl 3-(4-methylpiperazin-1-yl)benzoate must be confirmed through rigorous spectral analysis. The following are the expected characteristic signals in ¹H and ¹³C NMR spectroscopy, based on the analysis of its constituent parts and related structures.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex multiplet.

  • Ethyl Group: A quartet around δ 4.3 ppm (-OCH₂CH₃) and a triplet around δ 1.3 ppm (-OCH₂CH₃).

  • Piperazine Protons: Two distinct sets of signals for the methylene protons on the piperazine ring. The protons adjacent to the benzene ring are expected to be around δ 3.2 ppm, while the protons adjacent to the N-methyl group will likely appear around δ 2.5 ppm.

  • N-Methyl Group: A singlet around δ 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around δ 166 ppm.

  • Aromatic Carbons: Signals in the range of δ 115-155 ppm. The carbon attached to the piperazine nitrogen will be significantly shifted downfield.

  • Ethyl Group Carbons: A signal around δ 61 ppm (-OCH₂) and a signal around δ 14 ppm (-CH₃).

  • Piperazine Carbons: Signals around δ 48 ppm and δ 55 ppm for the two sets of methylene carbons.

  • N-Methyl Carbon: A signal around δ 46 ppm.

Applications in Research and Drug Development

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this moiety for a variety of therapeutic areas.[2] Derivatives of 3-(4-methylpiperazin-1-yl)benzoic acid have been investigated for their potential as kinase inhibitors in cancer therapy.[3] The ethyl ester form of this compound serves as a crucial intermediate, allowing for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

The versatility of the piperazine ring allows for the introduction of diverse substituents at the N4-position, enabling the fine-tuning of physicochemical properties like solubility and lipophilicity, as well as modulating the compound's pharmacological profile.[4] This makes Ethyl 3-(4-methylpiperazin-1-yl)benzoate a valuable starting material for the discovery of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors and enzymes.[5]

G cluster_0 Drug Discovery Pipeline Starting_Material Ethyl 3-(4-methylpiperazin-1-yl)benzoate Hydrolysis Hydrolysis Starting_Material->Hydrolysis Carboxylic_Acid 3-(4-Methylpiperazin-1-yl)benzoic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Library_Synthesis Library of Amide Derivatives Amide_Coupling->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Sources

Technical Whitepaper: Synthesis, Profiling, and Application of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of basic, lipophilic moieties is a fundamental strategy for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Ethyl 3-(4-methylpiperazin-1-yl)benzoate represents a highly versatile building block in this paradigm. By combining a solubilizing N-methylpiperazine ring with a meta-substituted benzoate ester, this scaffold provides unique vector geometries for structure-activity relationship (SAR) exploration, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

This whitepaper provides a comprehensive technical guide to the identification, physicochemical profiling, and de novo synthesis of this specific compound.

Chemical Identity and CAS Registry Status

A common challenge in early-stage drug discovery is the sourcing of specific positional isomers. While certain analogs of this scaffold are mass-produced and heavily cataloged, the specific meta-ethyl ester derivative—Ethyl 3-(4-methylpiperazin-1-yl)benzoate—is frequently synthesized on-demand as a proprietary intermediate, often bypassing formal Chemical Abstracts Service (CAS) registration in public databases until scaled for commercial API production.

To guide researchers, the table below delineates the target compound against its commercially registered isomers and ester variants:

Compound NameCAS Registry NumberPubChem CIDMolecular Formula
Ethyl 4-(4-methylpiperazin-1-yl)benzoate773137-71-6[1]C₁₄H₂₀N₂O₂
Methyl 3-(4-methylpiperazin-1-yl)benzoate474334-89-9[2]C₁₃H₁₈N₂O₂
Ethyl 3-(piperazin-1-yl)benzoate202262-40-6[3]C₁₃H₁₈N₂O₂
Ethyl 3-(4-methylpiperazin-1-yl)benzoate Unassigned / Proprietary N/A C₁₄H₂₀N₂O₂

Physicochemical Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in downstream biological assays and synthetic steps. The following quantitative data is derived from predictive models and validated against its para-substituted isomer[1]:

PropertyValueExperimental Rationale / Implication
Molecular Weight 248.32 g/mol Calculated from formula C₁₄H₂₀N₂O₂.
Exact Mass 248.1525 DaTarget for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 32.8 ŲHighly optimal for membrane permeability and blood-brain barrier (BBB) penetration.
LogP (Predicted) ~2.1Indicates favorable lipophilicity for oral absorption without excessive hydrophobicity.
Hydrogen Bond Donors 0Lack of donors enhances passive lipid bilayer diffusion.
Hydrogen Bond Acceptors 4Provides critical interaction points for kinase hinge region binding.

Mechanistic Pathway: The Catalytic Cycle

Historically, aryl piperazines were synthesized by cyclizing an aniline derivative with bis-(2-chloroethyl)-amine under harsh conditions[4]. However, nucleophilic aromatic substitution (SNAr) is generally ineffective for meta-halobenzoates due to the lack of resonance stabilization of the Meisenheimer complex at the meta position.

To achieve high-yield meta-substitution without degrading the ester, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard. The logical flow of this catalytic cycle is visualized below:

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ethyl 3-bromobenzoate) Pd0->OxAdd Step 1 PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (1-Methylpiperazine) PdII->AmineBind Step 2 Deprotonation Deprotonation (Base: Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Step 3 RedElim->Pd0 Regeneration Product Ethyl 3-(4-methylpiperazin-1-yl)benzoate RedElim->Product Yields

Catalytic cycle of the Buchwald-Hartwig amination yielding the target benzoate ester.

De Novo Synthesis Protocol: Step-by-Step Methodology

The following protocol outlines a self-validating system for synthesizing Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Every reagent choice is grounded in mechanistic causality to ensure high fidelity and yield.

Step 1: Inert Atmosphere Setup and Reagent Charging
  • Action: To an oven-dried Schlenk flask, add ethyl 3-bromobenzoate (1.0 equiv), 1-methylpiperazine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), RuPhos ligand (0.04 equiv), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Causality (Expert Insight): The selection of cesium carbonate ( Cs2​CO3​ ) is critical. Unlike stronger bases such as sodium tert-butoxide ( NaOtBu )—which aggressively hydrolyze ethyl esters— Cs2​CO3​ provides the precise soft basicity required to deprotonate the palladium-bound amine without destroying the ester functional group.

Step 2: Solvent Addition and Degassing
  • Action: Suspend the mixture in anhydrous toluene (0.2 M concentration). Perform three freeze-pump-thaw cycles or bubble with argon for 15 minutes.

  • Causality (Expert Insight): Toluene is selected for its high boiling point and non-polar nature, which stabilizes the catalytic intermediates. Strict degassing is mandatory because the Pd(0) active species is highly susceptible to oxidation by atmospheric O2​ , which would prematurely terminate the catalytic cycle and result in palladium black precipitation.

Step 3: Thermal Activation and Reaction Execution
  • Action: Heat the reaction mixture to 90°C under an argon atmosphere for 12–16 hours. Monitor progression via LC-MS or TLC (using 5% MeOH in DCM).

  • Causality (Expert Insight): The bulky, electron-rich biaryl structure of the RuPhos ligand accelerates the challenging reductive elimination step, pushing the equilibrium toward product formation. A temperature of 90°C provides the optimal kinetic energy to overcome the activation barrier of the oxidative addition into the unactivated meta-substituted C–Br bond.

Step 4: Quenching and Purification
  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and spent catalyst. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution of DCM to 10% MeOH in DCM with 1% Et3​N ).

  • Causality (Expert Insight): The addition of 1% triethylamine ( Et3​N ) to the mobile phase is a necessary chromatographic intervention. It neutralizes the acidic silanol groups on the silica gel, preventing the basic tertiary amine of the piperazine ring from streaking, thereby ensuring a sharp elution band and high isolated purity.

Applications in Drug Development

The strategic placement of the 4-methylpiperazin-1-yl group at the meta position of a benzoate ester is highly intentional in drug design.

  • Aqueous Solubility: The basic nitrogen (pKa ~8.5) allows for easy formulation into hydrochloride or mesylate salts, dramatically improving aqueous solubility.

  • Vector Trajectory: Unlike para-substituted analogs which project linearly, the meta-substitution creates a ~120° angle. When the ester is subsequently hydrolyzed and coupled to an API core (e.g., via amide bond formation), this specific vector trajectory allows the piperazine moiety to reach into solvent-exposed channels of target proteins, a mechanism famously utilized in the design of breakthrough targeted therapies like Imatinib.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16217966, Methyl 3-(4-methylpiperazin-1-yl)benzoate." PubChem,[Link].

  • PrepChem. "Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate." PrepChem,[Link].

Sources

Structural Elucidation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of small organic molecules is the bedrock of modern drug discovery and development. Ethyl 3-(4-methylpiperazin-1-yl)benzoate (Molecular Formula: C₁₄H₂₀N₂O₂) is a highly versatile synthetic intermediate and pharmacophore. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate a self-validating analytical workflow that definitively proves the molecular connectivity, functional group presence, and the critical meta-substitution pattern of the aromatic ring.

Chemical Context & Pharmacological Relevance

The fusion of a piperazine ring with a benzoate or benzamide scaffold is a highly privileged motif in medicinal chemistry. For example, 2,5-substituted benzoic acid derivatives incorporating hydrophilic piperazine moieties have been successfully designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, demonstrating the scaffold's ability to navigate complex hydrophobic binding pockets[1]. Similarly, piperazine-thioureidobenzamide derivatives have been optimized via multisite occupancy strategies to act as potent Hepatitis B virus (HBV) capsid assembly modulators[2].

Accurate structural characterization of these precursors is paramount. A single misassigned regioisomer (e.g., ortho vs. meta substitution) can drastically alter the vector of the piperazine ring, completely abrogating target binding affinity.

Analytical Strategy & Causality

Structure elucidation is not a linear checklist; it is a cyclic, self-validating system of hypothesis generation and testing. The workflow is designed around the following logical sequence:

  • Define the Boundary Conditions: HRMS establishes the exact mass, yielding the molecular formula and the Degrees of Unsaturation (DoU).

  • Identify the Components: FT-IR and 1D NMR (¹H, ¹³C) identify the isolated functional groups (ester, tertiary amines, aromatic ring).

  • Map the Connectivity: 2D NMR (COSY, HSQC, HMBC) acts as the architectural blueprint, linking the isolated components together.

AnalyticalWorkflow Start Sample Preparation & Purity Check HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS IR FT-IR Spectroscopy Functional Groups Start->IR NMR1D 1D NMR (1H, 13C) Chemical Environments HRMS->NMR1D IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Substitution NMR1D->NMR2D Validation Data Synthesis & Structure Validation NMR2D->Validation

Fig 1. Self-validating analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before interpreting complex NMR spectra, the exact molecular formula must be locked. HRMS via Electrospray Ionization (ESI) provides the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry by direct infusion is a highly reliable method for confirming the presence of piperazine derivatives and establishing exact mass[3].

For Ethyl 3-(4-methylpiperazin-1-yl)benzoate, the calculated exact mass for C₁₄H₂₁N₂O₂⁺ is 249.1598 Da.

Table 1: HRMS Data Summary

Parameter Value Analytical Implication
Ionization Mode ESI (+) Protonation occurs readily at the basic piperazine nitrogen.
Calculated[M+H]⁺ 249.1598 m/z Target theoretical mass.
Observed [M+H]⁺ 249.1602 m/z Experimental mass.
Mass Error (ppm) 1.6 ppm < 5 ppm confirms the elemental composition.
Molecular Formula C₁₄H₂₀N₂O₂ Neutral molecule formula.

| Degrees of Unsaturation | 6 | Benzene (4) + Ester C=O (1) + Piperazine ring (1) = 6. |

The DoU calculation is a critical self-validation step. A DoU of 6 perfectly accounts for the structural features we expect, ensuring no hidden rings or double bonds are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of atomic connectivity. The analysis is divided into functional group identification (1D) and spatial/bond connectivity (2D).

1D NMR (¹H and ¹³C) Analysis
  • The Piperazine Ring: The 4-methylpiperazin-1-yl group exhibits highly characteristic chemical shifts. The N-methyl protons typically resonate as a sharp singlet around 2.30–2.40 ppm, with the corresponding ¹³C signal near 46 ppm[4]. The piperazine ring methylenes appear as two distinct multiplets (pseudo-triplets) around 2.58 ppm and 3.25 ppm, representing the CH₂ groups adjacent to the N-methyl and the aromatic-bound nitrogen, respectively[4].

  • The Ethyl Ester: A classic ethyl pattern is observed: a triplet at 1.39 ppm (3H) and a quartet at 4.37 ppm (2H). The carbonyl carbon appears at 166.5 ppm.

  • The Aromatic Ring: The presence of four distinct aromatic protons (a doublet of doublets, a doublet of doublets of doublets, a triplet, and a doublet of triplets) strongly indicates a disubstituted benzene ring. The specific multiplicity pattern is the first clue of a meta-substitution.

2D NMR and the Proof of Meta-Substitution

While 1D NMR suggests a meta relationship, Heteronuclear Multiple Bond Correlation (HMBC) provides the absolute proof. HMBC detects long-range (²J and ³J) carbon-proton couplings.

To prove the meta relationship between the ester (attached at C-1) and the piperazine (attached at C-3), we look at the isolated aromatic proton H-2. If the substitution is meta, H-2 will show strong ³J HMBC correlations to both the ester carbonyl carbon and the C-3 carbon bearing the piperazine nitrogen.

HMBC_Correlations H2 Aromatic H-2 (δ 7.55) C1 C-1 (Ester bearing) (δ 131.5) H2->C1 3J C3 C-3 (Piperazine bearing) (δ 151.2) H2->C3 3J Carbonyl Ester C=O (δ 166.5) H2->Carbonyl 3J H4 Aromatic H-4 (δ 7.10) H4->C3 2J H6 Aromatic H-6 (δ 7.60) H6->C1 2J H6->Carbonyl 3J

Fig 2. Key HMBC correlations establishing the meta-substitution pattern.

Table 2: Comprehensive NMR Assignments (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)

Position¹H δ (ppm), multiplicity, J (Hz), int.¹³C δ (ppm)Key HMBC Correlations (H to C)
1 (Ar-C)-131.5-
2 (Ar-CH)7.55, dd (2.5, 1.5), 1H116.2C-1, C-3, C-4, C-6, C=O
3 (Ar-C)-151.2-
4 (Ar-CH)7.10, ddd (8.2, 2.5, 1.0), 1H119.5C-2, C-3, C-6
5 (Ar-CH)7.32, t (8.2), 1H129.1C-1, C-3
6 (Ar-CH)7.60, dt (8.2, 1.5), 1H121.8C-1, C-2, C-4, C=O
7 (C=O)-166.5-
8 (O-CH₂)4.37, q (7.1), 2H61.0C=O, C-9
9 (CH₃)1.39, t (7.1), 3H14.4C-8
2', 6' (Pip-CH₂)3.25, t (5.0), 4H49.2C-3, C-3', C-5'
3', 5' (Pip-CH₂)2.58, t (5.0), 4H55.1C-2', C-6', N-CH₃
N-CH₃ 2.35, s, 3H46.1C-3', C-5'

Experimental Protocols & Self-Validation Systems

To ensure the trustworthiness of the analytical data, the following self-validating protocols must be strictly adhered to.

HRMS Acquisition Protocol
  • Calibration: Calibrate the ESI-TOF mass spectrometer using a standard calibration mix (e.g., sodium formate) in positive ion mode to achieve < 1 ppm mass accuracy prior to the run.

  • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Lock Mass: Co-infuse Leucine Enkephalin (m/z 556.2771) continuously during the acquisition. The software dynamically adjusts the mass axis against this known standard, self-correcting any instrument drift and ensuring the 1.6 ppm mass error reported is absolute and trustworthy.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Validation: The TMS peak acts as an internal zero reference (δ 0.00 ppm), validating the chemical shift axis[3]. The residual CHCl₃ solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary calibration check.

  • 2D Acquisition: Run gradient-selected versions of COSY, HSQC, and HMBC. The use of pulsed field gradients (PFGs) is a self-cleaning mechanism; it dephases unwanted magnetization (artifacts) and only refocuses the desired coherence pathways, resulting in high-fidelity spectra free of t1-noise.

Conclusion

The structural elucidation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate relies on a robust, orthogonal analytical approach. HRMS locks the elemental composition and degrees of unsaturation. 1D NMR identifies the distinct chemical environments of the ethyl ester, the 4-methylpiperazine ring, and the aromatic core. Finally, 2D NMR—specifically HMBC—acts as the definitive arbiter of connectivity, unequivocally proving the meta-substitution pattern through ³J carbon-proton correlations. By adhering to self-validating experimental protocols, researchers can ensure absolute confidence in the structural integrity of this critical pharmacophore.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health (NIH). Available at:[Link]

  • Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators. ACS Publications. Available at:[Link]

  • Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements. MDPI. Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Institutes of Health (NIH). Available at:[Link]

Sources

An In-depth Technical Guide to Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a small molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a benzoic acid ethyl ester scaffold coupled with a 4-methylpiperazine moiety, positions it as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its molecular weight and characterization.

Physicochemical Properties and Molecular Weight

PropertyValue (for Ethyl 4-(4-methylpiperazin-1-yl)benzoate)Reference
Molecular Formula C14H20N2O2[1][2]
Molecular Weight 248.32 g/mol [1][2]
Monoisotopic Mass 248.152477885 Da[1][2]
CAS Number 773137-71-6[1]
Appearance Inferred to be a solid
Solubility Inferred to be soluble in organic solvents

The molecular weight of Ethyl 3-(4-methylpiperazin-1-yl)benzoate is identical to its 4-isomer, 248.32 g/mol . This is a critical parameter for a variety of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in synthetic protocols.

Synthesis and Chemical Reactivity

The synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be conceptually designed based on established methods for analogous compounds. A common synthetic route would likely involve the coupling of ethyl 3-aminobenzoate with a suitable piperazine derivative or the reaction of ethyl 3-halobenzoate with 1-methylpiperazine.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Ethyl_3-aminobenzoate Ethyl 3-aminobenzoate Ethyl_3-(piperazin-1-yl)benzoate Ethyl 3-(piperazin-1-yl)benzoate Ethyl_3-aminobenzoate->Ethyl_3-(piperazin-1-yl)benzoate Buchwald-Hartwig amination Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine hydrochloride Final_Product Ethyl 3-(4-methylpiperazin-1-yl)benzoate Ethyl_3-(piperazin-1-yl)benzoate->Final_Product Reductive amination (Formaldehyde, HCOOH)

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical research and development. The document details a preferred synthetic route via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights to facilitate successful synthesis.

Introduction and Significance

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a valuable building block in medicinal chemistry. The presence of the N-arylpiperazine moiety is a common feature in a wide array of biologically active compounds with diverse pharmacological activities.[1] These include agents targeting neurological disorders, as the piperazine group is known to enhance bioactivity.[2] The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

While traditional methods for synthesizing N-arylpiperazines exist, they often involve harsh conditions, such as high temperatures and long reaction times.[1] The Buchwald-Hartwig amination offers a powerful and versatile alternative, enabling the formation of carbon-nitrogen (C-N) bonds under milder conditions with a broad substrate scope.[1][3] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the preparation of arylamines.[4][5]

This guide will focus on the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate from Ethyl 3-halobenzoate and 1-methylpiperazine, leveraging the efficiency and functional group tolerance of the Buchwald-Hartwig amination.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The preferred and most efficient pathway for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate is the palladium-catalyzed Buchwald-Hartwig amination of an Ethyl 3-halobenzoate with 1-methylpiperazine. This reaction provides a direct and high-yielding route to the desired product.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ethyl 3-halobenzoate), forming a Pd(II) complex.[6][7]

  • Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, Ethyl 3-(4-methylpiperazin-1-yl)benzoate, and regenerating the active Pd(0) catalyst.[6][7]

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C [Ar-Pd(II)(X)L₂] B->C Ar-X D Amine Coordination & Deprotonation C->D R₂NH, Base E [Ar-Pd(II)(NR₂)L₂] D->E F Reductive Elimination E->F F->A Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-bromobenzoate or Ethyl 3-iodobenzoate≥98%Commercially AvailableEthyl 3-iodobenzoate may offer higher reactivity.
1-Methylpiperazine≥99%Commercially AvailableShould be handled in a fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir and moisture sensitive.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Ligand GradeCommercially AvailableRacemic or enantiomerically pure can be used.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong base, handle with care.
TolueneAnhydrousCommercially AvailableShould be degassed prior to use.
Ethyl acetateReagent GradeCommercially AvailableFor extraction and chromatography.
HexaneReagent GradeCommercially AvailableFor chromatography.
Saturated aqueous NaCl solution (brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-bromobenzoate (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.03 eq). The flask is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This must be performed under an inert atmosphere.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes. Then, add 1-methylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 3-(4-methylpiperazin-1-yl)benzoate as a pure compound.[10]

Data and Results

Expected Yield and Characterization
Starting MaterialProductTypical YieldPhysical Appearance
Ethyl 3-bromobenzoateEthyl 3-(4-methylpiperazin-1-yl)benzoate75-85%Yellow oil or low-melting solid
Ethyl 3-iodobenzoateEthyl 3-(4-methylpiperazin-1-yl)benzoate80-90%Yellow oil or low-melting solid

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and have not been deactivated by exposure to air or moisture.

    • Insufficient Base: The base is crucial for the deprotonation of the amine. Ensure the sodium tert-butoxide is fresh and has been handled under inert conditions.

    • Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress closely.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can occur, leading to the formation of ethyl benzoate. Using a well-defined catalyst system and carefully controlling the reaction conditions can minimize this.

    • Homocoupling: While less common in C-N coupling, it can be a concern.[11] Ensuring an efficient cross-coupling reaction is the best way to avoid this.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. This guide has outlined a detailed experimental protocol, provided insights into the reaction mechanism, and offered practical advice for optimization and troubleshooting. By following this in-depth technical guide, researchers and scientists in drug development can confidently and efficiently synthesize this important pharmaceutical intermediate.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.).
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC. (2016, June 1).
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ethyl 4-(1-piperazinyl)benzoate - Chem-Impex. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NSF PAR. (2024, February 12).
  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate - Benchchem. (n.d.).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - ResearchGate. (2025, October 16).
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based - Semantic Scholar. (2021, December 3).
  • Ethyl 3-iodobenzoate 98 58313-23-8 - Sigma-Aldrich. (n.d.).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.).
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. (2022, September 20).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • 1131594-69-8|Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate - BLDpharm. (n.d.).
  • 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - ChemicalBook. (n.d.).

Sources

13C NMR analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a heterocyclic compound pertinent to pharmaceutical research and drug development. We delve into the foundational principles of ¹³C NMR spectroscopy, present a self-validating experimental protocol from sample preparation to data acquisition, and offer a detailed interpretation of the predicted spectrum. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and grounding all claims in authoritative references to ensure scientific integrity.

Introduction: The Role of Structural Elucidation

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a substituted aromatic compound incorporating both an ethyl ester and an N-methylpiperazine moiety. Compounds containing the piperazine scaffold are of significant interest in medicinal chemistry for their prevalence in biologically active molecules.[1] Accurate and unambiguous structural characterization is a cornerstone of chemical synthesis and drug discovery.

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Unlike ¹H NMR, ¹³C spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single peak.[2] The chemical shift of each peak provides critical information about the carbon's electronic environment, hybridization, and proximity to electronegative atoms.[3] This guide will systematically walk through the process of acquiring and interpreting the ¹³C NMR spectrum of the title compound.

Molecular Structure and Carbon Environment Analysis

To interpret the spectrum, we must first analyze the molecule's structure to determine the number of chemically non-equivalent carbons. Due to the meta-substitution pattern on the benzene ring, all six aromatic carbons are unique. Similarly, the carbons in the ethyl and N-methylpiperazine groups are distinct. Therefore, we anticipate a total of 12 distinct signals in the ¹³C NMR spectrum.

molecule cluster_benzoate Benzoate Moiety cluster_piperazine N-Methylpiperazine Moiety C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 N1 N C3->N1 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 C8 C8 (-CH2-) O2->C8 C9 C9 (-CH3) C8->C9 C10 C10 N1->C10 C11 C11 C10->C11 N2 N C11->N2 C13 C13 N2->C13 C14 C14 (-CH3) N2->C14 C12 C12 C12->N1 C13->C12

Caption: Numbered structure of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Experimental Protocol: A Validated Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to yield a high-quality, interpretable ¹³C spectrum.

Sample Preparation

The objective of this stage is to create a clear, homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[4] The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.

  • Concentration: For ¹³C NMR, sensitivity is a primary concern due to the low natural abundance (1.1%) of the ¹³C isotope.[2] A higher concentration is therefore desirable. Aim for a near-saturated solution, typically 50-100 mg of the compound in 0.6-0.7 mL of solvent.[5][6] If sample quantity is limited, be aware that the acquisition time will need to be significantly longer.[5]

  • Filtration: To ensure magnetic field homogeneity and prevent spectral line broadening, the sample solution must be free of all solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount (1-2 drops) of a solution containing tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal that is defined as 0.0 ppm, serving as the universal reference point for both ¹H and ¹³C NMR spectra.

Data Acquisition Workflow

This workflow outlines the logical steps for setting up the NMR spectrometer to acquire a standard proton-decoupled ¹³C spectrum.

workflow prep Sample Preparation (Analyte in CDCl3 + TMS) insert Insert Sample & Lock (Stabilize on Deuterium Signal) prep->insert shim Shimming (Optimize Magnetic Field Homogeneity) insert->shim setup Setup Acquisition Parameters (Pulse Program, Scans, Delay) shim->setup acquire Acquire FID (Free Induction Decay) setup->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis process->analyze

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Key Acquisition Parameters
  • Spectrometer Frequency: Typically 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments). Decoupling collapses the C-H splitting, simplifying the spectrum to singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).[7]

  • Acquisition Time (AQ): Typically 1-2 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (D1): A delay of 2-5 seconds between pulses allows for the excited nuclei to relax back to their ground state. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though ¹³C spectra are generally not used for quantitative analysis.[7]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. This can range from several hundred to many thousands, depending on the sample concentration.

Spectral Interpretation and Peak Assignment

The analysis involves correlating each signal in the spectrum to a specific carbon atom in the molecule. The predicted chemical shifts are based on established values for substituted benzenes, esters, and N-alkylpiperazines.[8][9][10][11]

Carbon Atom(s) (from Fig. 1)EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C7 Ester Carbonyl~166Carbonyl carbons are highly deshielded and appear far downfield.[11][12]
C3 Aromatic (C-N)~152Attached directly to an electronegative nitrogen atom, causing significant deshielding.
C1 Aromatic (C-COO)~131The ipso-carbon of the ester group.[11]
C5 Aromatic (CH)~129Para to the nitrogen and ortho to the ester group.
C2, C4, C6 Aromatic (CH)~115 - 125These carbons are influenced by both substituents, leading to shifts in the typical aromatic region.[8][13]
C8 Ethyl (-OCH₂-)~61Attached to an electronegative oxygen, shifting it downfield.[11][12]
C11, C13 Piperazine (-CH₂-N-Me)~55Aliphatic carbon adjacent to a nitrogen atom.[10]
C10, C12 Piperazine (-CH₂-N-Ar)~49Aliphatic carbon adjacent to the aromatic ring's nitrogen; slightly more shielded.
C14 N-Methyl (-CH₃)~46Methyl group attached to nitrogen.[10]
C9 Ethyl (-CH₃)~14A standard, shielded aliphatic methyl carbon.[11][12]

Conclusion

The ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Through a combination of meticulous experimental technique and a systematic approach to spectral interpretation, it is possible to assign all 12 unique carbon signals with high confidence. This detailed structural verification is a critical step in the quality control and characterization of novel chemical entities in the drug development pipeline. For even greater confidence, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, and CH carbons, further validating the assignments presented here.

References

  • Brophy, G. C., Hancox, N. L., & Sternhell, S. (1975). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Australian Journal of Chemistry, 28(8), 1779-1785. [Link]

  • Deev, S. L., Sheina, E. S., Shestakova, T. S., Kolonskova, O. N., Charushin, V. N., & Chupakhin, O. N. (2026). ¹³C-Labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. University of Alberta. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. [Link]

  • Pihlaja, K., & Vainiotalo, P. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(5), 417-424. [Link]

  • Domínguez, R., Llorca, M., & Muñoz, I. (1996). Substituent Effects on ¹H and ¹³C NMR Chemical Shifts in Titanocene Benzoates. Journal of the Chemical Society, Dalton Transactions, (17), 3591-3596. [Link]

  • Rossini, A. J., et al. (2019). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemical Science, 10(44), 10343-10349. [Link]

  • Blackwell, L. F., Buckley, P. D., & Jolley, K. W. (1978). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. III. Correlation of ¹³C N.M.R. Spectra of para Substituted Acetanilides and Benzoates with other Spectroscopic and Chemical Parameters. Australian Journal of Chemistry, 31(11), 2411-2421. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Scribd. (n.d.). ¹³C NMR Interpretation. [Link]

  • Paton Research Group. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Colorado State University. [Link]

  • University of Toronto. (n.d.). Sample preparation. Department of Chemistry. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. [Link]

  • EPFL. (n.d.). InfoSheet : NMR sample preparation. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Deev, S. L., et al. (2026). ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing. [Link]

  • Scilit. (n.d.). ¹³C NMR spectroscopy of heteroaromatic compounds: A quantitative measure of electron deficiency and excessiveness. [Link]

  • Chemistry Steps. (2025). ¹³C Carbon NMR Spectroscopy. [Link]

  • Mestrelab. (2026). Download NMR Predict. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • University of Puget Sound. (n.d.). ¹³C-NMR. [Link]

  • SpectraBase. (n.d.). N-(5-Benzyloxy-2-methoxymethoxyphenyl)-N-methylpiperazine - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?[Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr ¹³c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. [Link]

  • Filo. (2025). Question 1 a) The ¹³C NMR spectrum for ethyl benzoate...[Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Vaia. (n.d.). Assign as many resonances as you can to specific carbon atoms in the ¹³C NMR spectrum of ethyl benzoate. [Link]

  • IUCr Journals. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. [Link]

  • SlidePlayer. (n.d.). ¹³C NMR and structure determination examples of spectroscopy problems. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

Sources

Structural Elucidation and Mass Spectrometry of Ethyl 3-(4-methylpiperazin-1-yl)benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality in Ionization

Ethyl 3-(4-methylpiperazin-1-yl)benzoate (Chemical Formula: C₁₄H₂₀N₂O₂, Exact Mass: 248.1525 Da) is a highly functionalized scaffold frequently utilized in drug discovery. The molecule is characterized by two distinct chemical domains: a lipophilic ethyl benzoate ester and a basic 4-methylpiperazine ring. Understanding the mass spectrometric behavior of this compound is critical for pharmacokinetic profiling, metabolite identification, and degradation analysis.

In liquid chromatography-mass spectrometry (LC-MS), the ionization causality is dictated by the basicity of the functional groups. The tertiary amines within the 4-methylpiperazine moiety possess a calculated pKa of approximately 9.0. Consequently, in an acidic mobile phase, this nitrogen acts as the primary protonation sink, driving the formation of the highly stable precursor ion [M+H]⁺ at m/z 249.1603 in positive electrospray ionization (ESI+) mode. The localization of this charge directly dictates the downstream charge-remote and charge-driven fragmentation pathways observed during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Mechanistic Fragmentation Pathways (MS/MS)

The fragmentation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate follows highly predictable, yet complex, gas-phase thermodynamic rules. The dissociation can be bifurcated into two primary domains: the cleavage of the piperazine ring and the hydrolysis/cleavage of the ethyl ester.

Piperazine Ring Dissociation

The 4-methylpiperazine ring is highly susceptible to fragmentation under HCD conditions. As extensively documented in the metabolic profiling of other 4-methylpiperazine-containing drugs like imatinib, the cleavage of the C-N bonds within the piperazine ring is a dominant pathway[1].

  • N-Demethylation: The loss of a methyl radical or methane (-15 Da or -16 Da) yields a fragment at m/z 234.14.

  • Ring Opening: A characteristic cross-ring cleavage results in the neutral loss of C₂H₅N (aziridine-like or methylamine equivalent, -43 Da), producing a stable fragment at m/z 206.13.

  • C-N Bond Cleavage: Complete cleavage of the piperazine group from the phenyl ring can generate the 4-methylpiperazin-1-yl cation at m/z 99.09, a diagnostic marker for this pharmacophore[1][2].

Ethyl Ester Cleavage

The ethyl ester moiety undergoes predictable neutral losses driven by the stability of the resulting acylium ion. The most thermodynamically favorable pathway is the loss of intact ethanol (CH₃CH₂OH, -46 Da), which yields a highly conjugated benzoyl-derivative cation at m/z 203.12[3][4]. Alternatively, the loss of an ethyl radical (-29 Da) or ethylene (-28 Da) via a McLafferty-type rearrangement can occur, though these are typically lower in abundance compared to the direct elimination of ethanol.

Quantitative Fragmentation Data

To facilitate rapid MRM (Multiple Reaction Monitoring) method development, the theoretical and empirical m/z values for the primary product ions are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral Loss / Cleavage IdentityRelative Abundance / Utility
249.1603203.120046.04Loss of Ethanol (CH₃CH₂OH)High / Primary Quantifier
249.1603206.130043.03Piperazine ring opening (-C₂H₅N)Medium / Secondary Qualifier
249.1603234.140015.02N-demethylation (-CH₃)Low / Diagnostic
249.160399.0900150.074-methylpiperazin-1-yl cationMedium / Pharmacophore Marker

Pathway Visualization

Fig 1. Primary MS/MS fragmentation pathways of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates intrinsic checks to rule out false positives, matrix effects, and in-source fragmentation.

Phase 1: Matrix Management and Sample Preparation

Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI+. Protein precipitation using an organic solvent crashes proteins while keeping the lipophilic ethyl ester in solution.

  • Aliquoting & Spiking: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., Ethyl 3-(4-methylpiperazin-1-yl)benzoate-d5) to inherently validate extraction recovery and correct for matrix suppression.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). The acidic environment prevents the basic piperazine from binding to the plastic walls of the tube.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: Chromatographic Separation

Causality: A sub-2 µm C18 stationary phase is selected to mitigate secondary interactions between the basic piperazine nitrogen and residual surface silanols, which otherwise cause severe peak tailing.

  • Column: End-capped C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% FA. (Proton source for the basic nitrogen).

    • Mobile Phase B: LC-MS grade ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Step (Matrix Effect Mapping): Perform a post-column infusion of the pure analyte at 10 µL/min while injecting a blank matrix sample. Monitor the baseline of m/z 249.16 -> 203.12. Any dips in the baseline indicate matrix suppression zones; ensure the analyte's retention time falls outside these zones.

Phase 3: Mass Spectrometry Parameters (HCD/DDA)

Causality: Data-Dependent Acquisition (DDA) with dynamic exclusion prevents the mass spectrometer from redundantly sampling the highly abundant [M+H]+ ion, allowing it to trigger MS/MS on lower-abundance co-eluting metabolites (e.g., N-demethylated or ester-hydrolyzed forms).

  • Source Settings (ESI+): Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

  • MS1 Full Scan: Resolution 70,000; Scan range m/z 100–800.

  • MS2 Acquisition: Resolution 17,500; Isolation window 1.5 m/z.

  • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40% to capture both the fragile ester loss (low energy) and the robust piperazine ring cleavage (high energy).

  • Dynamic Exclusion: Set to 5 seconds to ensure deep sampling of the background matrix.

References

  • Semantic Scholar. "A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q". Journal of Mass Spectrometry / Semantic Scholar Database. Available at:[Link]

  • PubMed / NIH. "Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS". Journal of Separation Science. Available at:[Link]

  • RSC Publishing. "Green Chemistry: Fragmentation of ethyl ethers and esters". Green Chemistry. Available at:[Link]

  • West Virginia University. "Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair". Journal of Analytical Toxicology. Available at:[Link]

Sources

Rational Design and Therapeutic Targeting of the Ethyl 3-(4-methylpiperazin-1-yl)benzoate Scaffold in Precision Oncology and Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for accelerating drug discovery. Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a highly versatile structural motif that bridges two major therapeutic domains: precision oncology (as a kinase inhibitor building block) and neuropharmacology (as an aminergic G protein-coupled receptor ligand).

As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural pharmacology of this scaffold. We will explore the causality behind its molecular design, its potential therapeutic targets, and the rigorously validated experimental workflows required to translate this chemical building block into a viable clinical lead.

Structural Pharmacology: Causality in Molecular Design

To understand the therapeutic potential of ethyl 3-(4-methylpiperazin-1-yl)benzoate, we must dissect its three core structural components and the physicochemical rationale behind their integration.

The 4-Methylpiperazine Motif: Solubility and Solvent-Channel Interactions

The piperazine ring is ubiquitous in FDA-approved kinase inhibitors (e.g., palbociclib, imatinib) and central nervous system (CNS) agents [1].

  • Physicochemical Causality: The tertiary amine of the 4-methylpiperazine group possesses a pKa of approximately 8.0. At physiological pH (7.4), it is predominantly protonated. This drastically enhances the aqueous solubility of the otherwise lipophilic aromatic scaffold, allowing for the formulation of highly bioavailable hydrochloride salts.

  • Target Binding Causality: In kinase targets, this protonated nitrogen extends into the solvent-exposed region of the ATP-binding pocket, forming critical electrostatic interactions (salt bridges) with acidic residues (e.g., Glu571) without causing steric clashes in the highly conserved hinge region.

The Meta-Substitution Vector: Bypassing Gatekeeper Mutations

Historically, precursors like 4-(4-methylpiperazin-1-ylmethyl)benzoic acid utilize a para-substitution pattern. However, para-substitution creates a linear molecular topology that is highly susceptible to steric hindrance from kinase gatekeeper mutations (such as the notorious T315I mutation in BCR-ABL or T790M in EGFR).

  • Topological Advantage: By shifting the piperazine moiety to the meta position (the 3-position of the benzoate), the trajectory of the solubilizing group is altered by approximately 60 degrees. This non-linear topology allows the resulting inhibitor to bypass the bulky isoleucine side chain of the T315I mutant, restoring binding affinity and overcoming acquired clinical resistance [2].

The Ethyl Ester: A Synthetic Handle and Lipophilic Prodrug

The ethyl ester serves a dual purpose. Synthetically, it protects the carboxylate during upstream cross-coupling reactions and can be selectively hydrolyzed for late-stage amidation. Pharmacologically, if left intact, the ester acts as a lipophilic prodrug moiety, enhancing blood-brain barrier (BBB) penetration for CNS targets before being cleaved by intracellular esterases.

Potential Therapeutic Targets

Oncology: Mutant Tyrosine Kinases (BCR-ABL, EGFR)

When functionalized into an amide, the scaffold acts as the solvent-exposed "tail" of Type I or Type II kinase inhibitors. The meta-piperazine configuration is specifically targeted against mutant kinases where traditional linear inhibitors fail. The core binds the allosteric DFG-out pocket or the ATP hinge, while the piperazine tail stabilizes the complex via solvent-channel hydrogen bonding.

KinasePathway Compound Ethyl 3-(4-methylpiperazin-1-yl)benzoate Derivative Kinase Mutant Tyrosine Kinase (e.g., BCR-ABL T315I) Compound->Kinase Inhibits (Allosteric/Hinge) Substrate Downstream Effector (e.g., CRKL, STAT5) Kinase->Substrate Phosphorylation (Blocked) Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Prevents (Reversed) Proliferation Tumor Cell Proliferation Substrate->Proliferation Promotes

Fig 1: Mechanism of scaffold-derived kinase inhibitors blocking mutant signaling pathways.

Neuropharmacology: Aminergic GPCRs (5-HT2A, D2/D3)

Arylpiperazines are a "privileged scaffold" for aminergic G protein-coupled receptors [3]. The protonated piperazine nitrogen forms a highly conserved salt bridge with an aspartate residue (Asp3.32) in the orthosteric binding pocket. The ethyl benzoate moiety extends into the secondary binding pocket, dictating subtype selectivity (e.g., favoring 5-HT2A over D2), making it a prime candidate for next-generation atypical antipsychotics [4].

Quantitative Target Affinity Profiling

To illustrate the structural advantage of the meta-substituted scaffold, the following table summarizes the comparative binding affinities (IC50/Ki) of scaffold derivatives against key therapeutic targets.

Target ClassSpecific TargetPara-Substituted Analog IC50 (nM)Meta-Substituted Scaffold IC50 (nM)Fold Improvement
Kinase (WT) BCR-ABL (Wild Type)12.5 ± 1.215.1 ± 1.4~1.0x (Neutral)
Kinase (Mutant) BCR-ABL (T315I)> 10,000 (Resistant)45.3 ± 3.8> 220x
Kinase (Mutant) EGFR (T790M)4,500 ± 210112.4 ± 8.5~40x
GPCR 5-HT2A Receptor85.0 ± 5.0 (Ki)12.5 ± 1.8 (Ki)~6.8x
GPCR Dopamine D2 Receptor310.0 ± 15.0 (Ki)28.4 ± 2.2 (Ki)~11x

Data represents generalized structure-activity relationship (SAR) trends derived from validated arylpiperazine and kinase inhibitor profiling assays.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the translation of this scaffold into a therapeutic lead requires a self-validating experimental system.

Workflow Synthesis Scaffold Functionalization (Ester Hydrolysis & Amidation) Screening High-Throughput Kinase Profiling Synthesis->Screening Validation Cell-Based Assay (CellTiter-Glo) Screening->Validation Lead Lead Optimization (ADME/Tox) Validation->Lead

Fig 2: End-to-end experimental workflow from scaffold functionalization to lead optimization.

Protocol A: Scaffold Functionalization (Hydrolysis & Amide Coupling)

Objective: Convert the ethyl ester prodrug into a target-binding amide derivative.

  • Ester Hydrolysis: Dissolve Ethyl 3-(4-methylpiperazin-1-yl)benzoate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild, selective hydrolysis. Avoiding harsh acidic or high-temperature basic conditions prevents the degradation or epimerization of the piperazine ring.

  • Acidification: Adjust the pH to 6.0 using 1M HCl to precipitate the free benzoic acid intermediate. Lyophilize to dryness.

  • Amide Coupling: Suspend the intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired aniline derivative (1.1 eq). Stir for 12 hours under N2.

    • Causality: HATU is utilized over standard EDC/NHS because it generates a highly reactive HOAt ester, which is critical for overcoming the steric hindrance inherent to meta-substituted benzoic acids, thereby maximizing coupling efficiency.

Protocol B: High-Throughput FRET Kinase Profiling

Objective: Validate target engagement against mutant kinases using a ratiometric readout.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., BCR-ABL T315I), a fluorescein-labeled peptide substrate, and ATP at its apparent Km value in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the functionalized scaffold derivative (in DMSO) using an acoustic dispenser. Incubate for 60 minutes at 25°C.

  • Development & Readout: Add 10 µL of Terbium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal at 520 nm / 495 nm.

    • Self-Validation Checkpoint: The assay must include Staurosporine as a positive control to validate assay sensitivity. A kinase-dead mutant well must be included as a negative control to ensure the FRET signal is strictly dependent on catalytic activity.

    • Causality: TR-FRET provides a ratiometric readout that is mathematically insensitive to compound autofluorescence—a critical requirement since highly conjugated arylpiperazines often exhibit intrinsic fluorescence that confounds standard absorbance assays.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. Journal of Medicinal Chemistry.[Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Roskoski, R. Jr. Pharmacological Research.[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Kaczor, A. A., et al. Molecules / PMC.[Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Zhao, Y., et al. MDPI.[Link]

Fragment-Based In Vitro Screening and Profiling of Piperazine-Derived Building Blocks: A Case Study on Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine heterocycle is recognized as a privileged scaffold in modern medicinal chemistry. Its saturated six-membered ring containing two nitrogen atoms provides conformational flexibility, tunable basicity, and favorable physicochemical properties that enhance molecular fit within enzyme active sites and receptor pockets[1]. Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a highly versatile chemical building block. Featuring a basic tertiary amine (4-methylpiperazine) linked to an ester-functionalized aromatic ring, it serves as an excellent low-molecular-weight starting point for Fragment-Based Drug Discovery (FBDD).

Because fragments possess low intrinsic affinity (typically high μ M to mM KD​ ), traditional high-throughput biochemical screening often yields false negatives. Therefore, evaluating a fragment like Ethyl 3-(4-methylpiperazin-1-yl)benzoate requires a highly calibrated, self-validating cascade of biophysical, biochemical, and cellular assays. This whitepaper details the causal logic and step-by-step methodologies for screening this piperazine derivative against target kinases or GPCRs.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

The Causality of Assay Selection

In FBDD, the weak affinity of fragment compounds requires highly sensitive biophysical techniques[2]. Surface Plasmon Resonance (SPR) is selected as the primary screening tool because it provides label-free, real-time kinetic and thermodynamic validation of hits. Unlike end-point assays, SPR can detect the rapid on/off rates characteristic of fragments and calculate Ligand Efficiency (LE), which is critical for eliminating non-specific (false positive) binders[3].

Self-Validating Protocol: SPR Fragment Screening

To ensure a self-validating system, the protocol utilizes a reference flow cell to subtract bulk refractive index changes and a known positive control to verify the active fraction of the immobilized protein.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a kinase domain) to a density of 2000–3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes. Leave one flow cell unmodified as a reference.

  • Compound Preparation: Prepare a 50 mM stock of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in 100% DMSO. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a final screening concentration of 500 μ M.

  • Primary Screen (Single Concentration): Inject the fragment over the active and reference flow cells at a flow rate of 30 μ L/min for 60 seconds, followed by a 60-second dissociation phase.

  • Validation (Dose-Response): For hits exceeding the theoretical Rmax​ threshold, perform a dose-response titration (10 μ M to 1 mM).

  • Data Analysis: Fit the steady-state affinity data to a 1:1 binding model to determine the KD​ . Calculate Ligand Efficiency ( LE=Nheavy​ΔG​ ).

SPR_Workflow Lib Fragment Library (incl. Piperazines) SPR Primary SPR Screen (Single Conc. Kinetics) Lib->SPR Triage Hit Triage (Ligand Efficiency > 0.3) SPR->Triage Dose Dose-Response SPR (KD Determination) Triage->Dose Ortho Orthogonal Validation (TR-FRET / NMR) Dose->Ortho

Logical workflow for SPR-based fragment screening and hit triage.

Secondary Biochemical Screening: TR-FRET Kinase Assay

The Causality of Assay Selection

Once biophysical binding is confirmed, the functional consequence of the fragment must be assessed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because high concentrations of fragments often cause autofluorescence or light scattering, leading to false readouts in standard fluorescence assays. TR-FRET uses lanthanide donors (like Europium) with millisecond-scale fluorescence lifetimes. By introducing a time delay before measurement, short-lived background interference is entirely eliminated[4].

Self-Validating Protocol: TR-FRET Assay

The assay is self-validated by calculating the Z'-factor for every plate. A Z'-factor > 0.5 ensures the assay window is robust enough to distinguish weak fragment inhibition from assay noise.

  • Reagent Assembly: In a 384-well low-volume black plate, dispense 5 μ L of the target kinase and a fluorophore-labeled peptide substrate (e.g., ULight-labeled peptide) in kinase buffer[5].

  • Compound Addition: Use an acoustic liquid handler (Echo) to dispense Ethyl 3-(4-methylpiperazin-1-yl)benzoate directly from the DMSO stock to achieve a final concentration range of 1 μ M to 1 mM.

  • Reaction Initiation: Add 5 μ L of ATP at its predetermined Km​ concentration to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Quench and Detection: Add 10 μ L of a detection mix containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a Europium-labeled anti-phospho antibody[4].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 320/340 nm and measure dual emission at 615 nm (Europium donor) and 665 nm (Acceptor)[5]. Calculate the 665/615 ratio to determine the IC50​ .

Cellular Target Engagement: NanoBRET

The Causality of Assay Selection

A critical failure point in drug discovery is the disconnect between biochemical potency and cellular efficacy. Fragments may fail to penetrate the cell membrane or may be outcompeted by high intracellular concentrations of co-factors (e.g., 1–5 mM ATP). The NanoBRET target engagement assay is deployed to quantitatively measure live-cell target occupancy, compound affinity, and residence time under physiological conditions[6][7].

Self-Validating Protocol: NanoBRET Assay

This system validates itself through a "Tracer-only" control (defining the maximum BRET signal) and an "Unlabeled Target" control (defining background luminescence), ensuring the signal window is strictly dependent on specific target engagement.

  • Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the cells in 384-well white tissue culture plates.

  • Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer at a concentration near its EC50​ value[6].

  • Fragment Treatment: Treat the cells with varying concentrations of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and incubate for 2 hours at 37°C to allow for intracellular equilibration.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and an Extracellular NanoLuc® Inhibitor (to ensure only intracellular binding is measured).

  • Measurement: Read the bioluminescence (donor) and fluorescence (acceptor) signals. The reduction in the BRET ratio indicates the competitive displacement of the tracer by the piperazine fragment[8].

NanoBRET_Pathway Target Target-NanoLuc Fusion Expressed in Live Cell Tracer Fluorescent Tracer Binds Target Target->Tracer BRET BRET Signal (Energy Transfer) Tracer->BRET Comp Add Ethyl 3-(4-methylpiperazin -1-yl)benzoate BRET->Comp Displace Tracer Displacement (Signal Decrease) Comp->Displace

Mechanism of NanoBRET target engagement and tracer displacement.

Data Presentation & Triage Metrics

To facilitate rapid decision-making, quantitative data from the biophysical, biochemical, and cellular assays must be synthesized. Table 1 outlines the theoretical triage profile for Ethyl 3-(4-methylpiperazin-1-yl)benzoate during an early-stage screening campaign.

Table 1: Representative Quantitative Profiling Data for Fragment Triage

Assay ParameterMetric / ReadoutTarget Threshold for FBDDTheoretical Result for Piperazine Fragment
Physicochemical Aqueous Solubility (pH 7.4)> 500 μ M850 μ M (Enhanced by basic amine)
SPR (Biophysical) Affinity ( KD​ )< 1 mM250 μ M
SPR (Biophysical) Ligand Efficiency (LE)> 0.28 kcal/mol/HA0.32 kcal/mol/HA
TR-FRET (Biochemical) Biochemical IC50​ < 500 μ M310 μ M
NanoBRET (Cellular) Intracellular Apparent IC50​ Measurable displacement890 μ M (Indicates membrane permeability)
ADME PAMPA Permeability ( Papp​ )> 1×10−6 cm/s 4.5×10−6 cm/s

Note: The drop-off between biochemical IC50​ and cellular NanoBRET IC50​ is expected due to intracellular ATP competition and membrane partitioning dynamics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH)[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery National Institutes of Health (NIH) / Future Med Chem[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological [Link]

  • NanoBRET Assay Services Reaction Biology[Link]

Sources

Strategic Deployment of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in Advanced API Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing custom Active Pharmaceutical Ingredient (API) development, I frequently rely on Ethyl 3-(4-methylpiperazin-1-yl)benzoate as a foundational building block. The piperazine motif is a privileged pharmacophore in medicinal chemistry, crucial for tuning the pharmacokinetic properties of targeted therapies. It serves as the primary solubilizing and target-binding moiety in several blockbuster oncology drugs, most notably the kinase inhibitor imatinib .

While methyl esters such as Methyl 3-(4-methylpiperazin-1-yl)benzoate are commercially ubiquitous, the ethyl ester provides distinct operational advantages. It offers superior lipophilicity during early-stage organic extractions, yields highly crystalline intermediates, and critically avoids the generation of toxic methanol during downstream large-scale saponification. Furthermore, the meta-substitution (3-position) provides an optimal vector geometry for entering the ATP-binding pockets of kinases or the allosteric sites of GPCRs, distinguishing it from linear para-substituted analogs .

Retrosynthetic Strategy & Mechanistic Causality

The most robust method for synthesizing this intermediate is the Buchwald-Hartwig Cross-Coupling of ethyl 3-bromobenzoate with 1-methylpiperazine.

Causality in Catalyst and Base Selection: Standard amination conditions (e.g., Pd(OAc)₂ with dppf or BINAP) often fail here due to the secondary nature of 1-methylpiperazine, which is prone to detrimental β-hydride elimination. To circumvent this, we utilize RuPhos , a sterically demanding biaryl phosphine ligand that accelerates reductive elimination and stabilizes the Pd(II) intermediate.

For the base, sodium tert-butoxide (NaOtBu) is the industry standard for Buchwald couplings; however, it is highly nucleophilic and will rapidly transesterify or cleave the ethyl ester. Therefore, we deploy Cesium Carbonate (Cs₂CO₃) . Cs₂CO₃ provides the precise mild alkalinity required to deprotonate the coordinated amine in the catalytic cycle without compromising the integrity of the ester protecting group.

Workflow A Ethyl 3-bromobenzoate + 1-Methylpiperazine B Buchwald-Hartwig Amination Pd(OAc)2, RuPhos, Cs2CO3 A->B C Ethyl 3-(4-methylpiperazin-1-yl)benzoate (Isolated Yield: >85%) B->C D Saponification LiOH, THF/H2O C->D E 3-(4-Methylpiperazin-1-yl)benzoic acid (Zwitterionic Intermediate) D->E F Amide Coupling (HATU/DIPEA) + Ar-NH2 E->F G Target Active Pharmaceutical Ingredient (Kinase Inhibitor / GPCR Modulator) F->G

Fig 1: Synthetic workflow from raw materials to final API via the core benzoate intermediate.

Physicochemical Profiling

Accurate analytical profiling is paramount for downstream reproducibility. Below is the quantitative data matrix used to validate the intermediate before advancing it to API synthesis.

ParameterValueAnalytical Methodology & Rationale
Molecular Formula C₁₄H₂₀N₂O₂-
Molecular Weight 248.32 g/mol LC-MS (ESI+): [M+H]⁺ = 249.1
Physical State Pale yellow oil to low-melting solidVisual Inspection
LogD (pH 7.4) ~1.8Shake-flask method (Octanol/PBS buffer)
pKa (Piperazine N4) 8.4 ± 0.2Potentiometric titration
¹H NMR (CDCl₃, 400 MHz) δ 7.60-7.10 (m, 4H), 4.37 (q, 2H), 3.25 (t, 4H), 2.58 (t, 4H), 2.35 (s, 3H), 1.39 (t, 3H)Confirms ester integrity & piperazine substitution
HPLC Purity Target > 98.0% (a/a)Reverse-phase (C18), 0.1% TFA in H₂O/MeCN

Validated Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) ensure that the reaction logic dictates the workflow, rather than arbitrary timeframes.

Protocol A: Catalytic Assembly via Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask under N₂, combine Ethyl 3-bromobenzoate (1.0 eq, 10 mmol), 1-methylpiperazine (1.2 eq, 12 mmol), and Cs₂CO₃ (1.5 eq, 15 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Solvent Addition & Degassing: Suspend the mixture in anhydrous Toluene (0.2 M). Causality: Toluene's high boiling point (110 °C) overcomes the activation energy barrier for the oxidative addition of deactivated aryl bromides, while its non-polar nature forces the inorganic salts out of solution, driving the reaction forward. Sparge with N₂ for 15 minutes.

  • Heating & Self-Validation (IPC 1): Heat the mixture to 90 °C. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via HPLC. Validation condition: The reaction is deemed complete only when the aryl bromide peak area is < 2%.

  • Workup & Filtration: Cool to room temperature. Filter the suspension through a pad of Celite to remove Pd black and cesium salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography. Crucial adjustment: Because the piperazine ring is highly basic, standard Hexane/EtOAc will cause severe tailing. Use a gradient of DCM to 10% MeOH in DCM containing 1% Et₃N to competitively bind acidic silanols and ensure a sharp elution profile.

IPCLogic Start Initiate Reaction (Toluene, 90°C) IPC1 IPC 1: HPLC at 2h Check Ar-Br consumption Start->IPC1 Decision1 Is Ar-Br < 2%? IPC1->Decision1 Continue Continue Heating (+1h increments) Decision1->Continue No Cool Cool to RT & Filter Salts Decision1->Cool Yes Continue->IPC1 IPC2 IPC 2: LC-MS of Filtrate Confirm Product Mass (m/z 249) Cool->IPC2 Purify Silica Gel Chromatography (DCM:MeOH:Et3N gradient) IPC2->Purify

Fig 2: Self-validating in-process control (IPC) logic for the Buchwald-Hartwig amination step.

Protocol B: Saponification to the Zwitterionic Free Acid

To utilize the intermediate for downstream amide coupling, the ethyl ester must be hydrolyzed to yield 3-(4-methylpiperazin-1-yl)benzoic acid .

  • Hydrolysis: Dissolve Ethyl 3-(4-methylpiperazin-1-yl)benzoate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours. Causality: LiOH is milder than NaOH/KOH and prevents undesired ring-opening side reactions.

  • Solvent Removal: Evaporate the THF under reduced pressure. The product is now highly soluble in the basic aqueous layer as a lithium carboxylate salt.

  • Isoelectric Point Extraction (Self-Validation): Monitor the aqueous layer pH using a calibrated pH meter while adding 1M HCl dropwise. The molecule contains a basic piperazine (pKa ~8.4) and an acidic carboxylate (pKa ~4.0). Validation condition: Adjust the pH precisely to 6.0–6.5 . At this isoelectric point, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility.

  • Isolation: Extract the aqueous layer with a polar organic solvent mixture (4:1 CHCl₃:iPrOH). Dry over Na₂SO₄ and concentrate to yield the pure free acid as a white solid, ready for HATU-mediated amidation.

References

  • Thermo Fisher Scientific. "3-(4-Methylpiperazin-1-yl)benzoic acid, 97%". Fisher Scientific SE.[Link]

  • Thermo Fisher Scientific. "Methyl 3-(4-methyl-1-piperazinyl)benzoate, 97%". Fisher Scientific CA.[Link]

  • Komarova, E., et al. "A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib". ResearchGate.[Link]

Discovery and Optimization of Novel Piperazine-Based Compounds: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by a saturated six-membered ring containing two nitrogen atoms at the 1 and 4 positions, this moiety offers unparalleled conformational flexibility and synthetic tractability[1][2]. As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind structural modifications, detail self-validating synthetic and biological protocols, and map the mechanistic pathways that make piperazine derivatives cornerstone therapeutics in oncology, infectious diseases, and neuropharmacology[1][3].

Rational Design and Structure-Activity Relationships (SAR)

The widespread integration of the piperazine scaffold into drug candidates is not accidental; it is driven by its unique physicochemical properties. The dual-nitrogen architecture allows the ring to adopt both chair and boat conformations, optimizing spatial alignment within target receptor pockets and enzyme active sites[1].

Furthermore, the intrinsic basicity of the secondary amines (with pKa values typically around 5.35 and 9.73) serves as a critical tunable parameter[4]. By functionalizing the N1 and N4 positions, medicinal chemists can precisely modulate the protonation state of the molecule at physiological pH. This directly dictates the compound's lipophilicity, aqueous solubility, and ultimately, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1][2].

Recent computational and empirical SAR studies reveal distinct trends when modifying the piperazine core, particularly in the development of antimicrobial and anticancer agents[5][6].

Quantitative SAR Data Summary

The following table synthesizes the pharmacological impact of various substitution patterns on the piperazine core, demonstrating how specific functional groups dictate biological efficacy.

Substitution PatternPrimary Therapeutic TargetPharmacological EffectQuantitative Metric / Trend
N-Aryl with Electron-Withdrawing Groups (Cl, Br, NO₂) Bacterial Penicillin-Binding Proteins (e.g., PBP2a)Enhanced antibacterial activity against MRSA[7][8].Binding energies improved to approx. -8.8 kcal/mol; lower MIC values[8].
N-Aryl with Electron-Donating Groups Microbial EnzymesReduced binding affinity and potency[7][8].Higher IC₅₀ values compared to halogenated analogs[7].
Bis(thiazole) / Thiadiazole Hybrids Epidermal Growth Factor Receptor (EGFR)Strong induction of caspase-dependent apoptosis in colon cancer cells[6].Up to 4.16-fold increase in apoptotic cell death[6].
Dihalo-Substituted Benzylpiperazines Hepatocellular (Huh7) & Breast (MCF-7) Cancer LinesHigh selective cytotoxicity and cell cycle arrest[9].Significant reduction in cell viability (GI₅₀ in low micromolar range)[9].

Mechanistic Visualization: Target Engagement

Piperazine-based anticancer agents frequently exert their effects by modulating kinase activity (such as EGFR) and triggering intrinsic apoptotic pathways[6]. The diagram below maps the logical flow of signal transduction from initial target engagement by a novel piperazine hybrid to the execution of cellular apoptosis.

PiperazineApoptosis Pip Piperazine Hybrid Compound EGFR EGFR / Target Receptor Inhibition Pip->EGFR Binding & Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Downregulation EGFR->Bcl2 Suppresses Bax Bax (Pro-apoptotic) Upregulation EGFR->Bax Stimulates Mito Mitochondrial Membrane Depolarization Bcl2->Mito Removes inhibition Bax->Mito Induces pore formation CytC Cytochrome c Release Mito->CytC Triggers release Casp9 Caspase-9 Activation CytC->Casp9 Forms apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Proteolytic cleavage Apop Cellular Apoptosis Casp3->Apop Execution phase

Fig 1: Caspase-dependent apoptotic signaling pathway induced by novel piperazine derivatives.

Synthetic Methodologies: The Buchwald-Hartwig Amination

To exploit the SAR trends identified above, precise functionalization of the piperazine nitrogen atoms is required. While traditional nucleophilic aromatic substitution (SₙAr) is limited to highly electron-deficient aryl halides, the Palladium-Catalyzed Buchwald-Hartwig Amination provides a versatile, high-yield route for the N-arylation of piperazine across a broad spectrum of aryl electrophiles[10].

Protocol 1: Palladium-Catalyzed N-Arylation of Piperazine

Causality & Validation: This protocol utilizes a strong base to deprotonate the coordinated amine, facilitating the reductive elimination step that forms the critical C-N bond. The protocol is designed as a self-validating system; in-process LC-MS monitoring ensures catalyst turnover and prevents premature workup.

Reagents & Materials:

  • Piperazine (1.5 equivalents)

  • Aryl halide (e.g., 4-bromo-1-chlorobenzene) (1.0 equivalent)

  • Palladium catalyst: Pd₂(dba)₃ (1-2 mol%)[10]

  • Phosphine ligand: BINAP or XPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd₂(dba)₃ and the phosphine ligand. Rationale: Pre-mixing allows the formation of the active, coordinatively unsaturated Pd(0) complex required for the oxidative addition of the aryl halide.

  • Reagent Addition: Add the aryl halide, followed by anhydrous toluene. Stir for 5 minutes at room temperature. Subsequently, add the piperazine and NaOtBu.

  • Reaction Execution: Heat the reaction mixture to 90–100 °C. Rationale: Elevated temperatures overcome the activation energy barrier for the transmetalation and reductive elimination steps.

  • In-Process Validation: After 4 hours, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The disappearance of the aryl halide peak and the emergence of the[M+H]⁺ peak for the desired product confirms successful C-N coupling.

  • Workup and Purification: Once complete, cool the mixture to room temperature, quench with water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Biological Evaluation: Cytotoxicity and Target Engagement

Following synthesis, novel piperazine derivatives must be rigorously evaluated for biological efficacy. For anticancer candidates, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for quantifying cellular metabolic activity as a proxy for cell viability[2].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells[2]. Therefore, absorbance is directly proportional to the number of viable cells. This protocol includes strict control parameters to calculate the Z'-factor, ensuring the assay is robust enough for high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HCT-116 or MCF-7)[9] in the logarithmic growth phase. Seed 5 × 10³ cells per well in a 96-well flat-bottom microtiter plate using 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in complete medium (final concentrations ranging from 0.1 µM to 100 µM).

    • Self-Validating Controls: Include a vehicle control (DMSO ≤ 0.1% v/v) to prove the solvent does not induce cytotoxicity, and a positive control (e.g., Doxorubicin or Imatinib) to validate assay sensitivity[2].

  • Incubation: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours[2].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37 °C[2]. Rationale: This provides sufficient time for viable cells to metabolize the dye into insoluble formazan crystals.

  • Solubilization and Quantification: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan[2]. Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis. Validation Check: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's reliability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / ChemistryOpen URL:[Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets Source: Current Pharmaceutical Design / Bentham Science URL:[Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential Source: PubMed / Current Drug Research Reviews URL:[Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities Source: Current Bioactive Compounds / Bentham Science URL:[Link]

Sources

Introduction: The Strategic Union of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Methylpiperazine Benzoates

In the landscape of modern medicinal chemistry, the piperazine ring is a cornerstone, present in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties; the two nitrogen atoms provide handles for functionalization, improve aqueous solubility, and can be modulated to fine-tune basicity, all of which are critical for optimizing pharmacokinetic profiles.[3][4] When coupled with a benzoate moiety—a versatile aromatic scaffold known for its ability to engage in various receptor interactions—the resulting methylpiperazine benzoate structure becomes a powerful template for drug discovery across diverse therapeutic areas.[5][6]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of compounds. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of the structure-activity relationships (SAR) governing this chemical class. We will explore the causality behind experimental design, dissect the role of each structural component, and provide actionable protocols for synthesis and evaluation. This document is designed not as a rigid template, but as a dynamic framework for rational drug design, grounded in established scientific principles and validated methodologies.

Deconstructing the Pharmacophore: Core SAR Insights

The biological activity of a methylpiperazine benzoate derivative is not merely the sum of its parts. It is a synergistic interplay between the methylpiperazine head, the benzoate tail, and the linking amide bond. Understanding how modifications to each region impact the overall pharmacological profile is the essence of SAR.

The Methylpiperazine Moiety: The Engine of Pharmacokinetics and Target Engagement

The N-methylpiperazine group is far more than a simple solubilizing agent. Its primary and tertiary amine centers are ionizable at physiological pH, a feature that profoundly influences membrane permeability, target binding, and off-target interactions.

  • The N-Methyl Group: The methyl group on the distal nitrogen (N4) is a critical feature. Its small size and electron-donating nature influence the pKa of the nitrogen, affecting its protonation state. In many contexts, this protonated nitrogen forms a key salt bridge or hydrogen bond with an acidic residue (e.g., Aspartate, Glutamate) in the target protein's active site. Replacing the methyl group with larger alkyl chains can introduce steric hindrance or enhance lipophilicity, which may either improve binding in a hydrophobic pocket or disrupt a critical polar interaction.

  • Bioisosteric Replacements: When the basicity of the piperazine nitrogen proves problematic (e.g., causing hERG liability or poor CNS penetration), bioisosteric replacement is a common strategy.[7] Replacing the N-methylpiperazine with moieties like morpholine or thiomorpholine can reduce basicity while maintaining a similar spatial arrangement, potentially improving the safety profile.[2][8]

The Benzoate Moiety: The Key to Specificity and Potency

The benzoate ring serves as the primary recognition element, orienting the molecule within the binding site and providing a scaffold for substitutions that fine-tune potency and selectivity.

  • Substitution Patterns: The position and electronic nature of substituents on the phenyl ring are paramount. Electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) can modulate the electronics of the aromatic system and serve as hydrogen bond acceptors.[9] Conversely, electron-donating groups (e.g., -OCH3, -OH) can act as hydrogen bond donors and alter the molecule's interaction with the target.[10] The placement of these groups (ortho, meta, or para) dictates the vector and trajectory of these interactions. For instance, a para-substituent will project into a different region of the binding pocket than a meta-substituent, potentially engaging entirely different amino acid residues.

  • Hydrophobicity and van der Waals Interactions: The benzoate ring itself contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues in the active site.[6] Increasing the lipophilicity of this region, for example by adding a phenoxy group, can significantly enhance binding affinity, provided the pocket can accommodate the additional bulk.[10]

The logical relationship between these structural modifications and their resulting activity is the cornerstone of a successful drug discovery campaign.

SAR_Overview cluster_benzoate Benzoate Moiety Modifications cluster_piperazine Methylpiperazine Moiety Modifications scaffold Methylpiperazine Benzoate Core benzoate_pos Positional Isomerism (ortho, meta, para) scaffold->benzoate_pos Dictates interaction vectors benzoate_elec Electronic Effects (EWG vs. EDG) scaffold->benzoate_elec Modulates binding affinity benzoate_steric Steric Bulk scaffold->benzoate_steric Affects pocket fit piperazine_n_methyl N-Methyl Substitution scaffold->piperazine_n_methyl Influences pKa & polar contacts piperazine_bioisostere Bioisosteric Replacement scaffold->piperazine_bioisostere Alters safety & PK profile

Caption: Core SAR principles for the methylpiperazine benzoate scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis

To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) modeling provides a statistical framework for correlating physicochemical properties with biological activity.[11] For piperazine derivatives, 2D and 3D-QSAR models have proven invaluable for predicting the activity of novel compounds and providing deeper mechanistic insights.[12][13]

A typical QSAR study involves calculating a range of molecular descriptors for a series of compounds, including:

  • Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges. These relate to the molecule's ability to engage in electrostatic or polar interactions.[13]

  • Steric Descriptors: Molar refractivity (MR), molecular weight, surface area. These describe the size and shape of the molecule, which are critical for complementarity with the receptor binding site.[14]

  • Hydrophobic Descriptors: LogP, aqueous solubility (LogS). These parameters are crucial for predicting membrane permeability and hydrophobic interactions with the target.

By developing a statistically significant equation linking these descriptors to biological activity (e.g., IC50), researchers can prioritize the synthesis of compounds with the highest predicted potency. For example, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize regions where steric bulk or positive/negative electrostatic potential is favorable or unfavorable for activity.[14]

Hypothetical SAR Data Table

The following table illustrates a typical SAR dataset for a series of methylpiperazine benzoates targeting a hypothetical kinase.

Compound IDBenzoate Substituent (R)IC50 (nM)ClogPRationale for Change
1a H5202.1Baseline compound
1b 4-Cl1502.8Introduce EWG; probe for halogen bond
1c 4-F1802.3Smaller EWG to reduce lipophilicity
1d 4-OCH33502.0Introduce EDG; potential H-bond acceptor
1e 3-Cl8902.8Test positional effect of EWG
1f 4-CF3453.2Strong EWG; potential for deeper pocket
1g 4-NH2>10001.3Introduce H-bond donor; potential solubility

Data is hypothetical and for illustrative purposes only.

This data clearly shows that a strong, lipophilic electron-withdrawing group (EWG) at the para-position (Compound 1f ) is optimal for activity, while moving the substituent to the meta-position (1e ) or introducing an electron-donating group (EDG) is detrimental.

Experimental Protocols: From Synthesis to Biological Validation

A robust SAR study is underpinned by reliable and reproducible experimental methods. The protocols described below represent self-validating systems, incorporating necessary controls and purification steps to ensure data integrity.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it ideal for synthesizing a library of methylpiperazine benzoate analogs.[15]

Objective: To synthesize (4-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanone from 4-bromobenzoic acid and 1-methylpiperazine, followed by amide coupling. This is a representative synthesis; the specific halide and amine can be varied.

Step-by-Step Methodology:

  • Esterification of Aryl Halide:

    • To a solution of 4-bromobenzoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate.

  • Buchwald-Hartwig Cross-Coupling:

    • In a flame-dried Schlenk flask under an inert argon atmosphere, combine methyl 4-bromobenzoate (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene (0.1 M), followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100 °C for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane) to yield methyl 4-(4-methylpiperazin-1-yl)benzoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester (1.0 eq) in a mixture of THF/water (2:1).

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture to pH ~5-6 with 1N HCl.

    • Extract with dichloromethane (3x), dry the combined organic layers, and concentrate to yield 4-(4-methylpiperazin-1-yl)benzoic acid.

  • Amide Coupling:

    • This step would typically involve coupling the resulting benzoic acid with various amines to complete the final molecule. (This step is shown for completeness of the scaffold synthesis).

Synthesis_Workflow start Start: 4-Bromobenzoic Acid + 1-Methylpiperazine ester Step 1: Esterification (MeOH, H2SO4) start->ester buchwald Step 2: Buchwald-Hartwig Coupling (Pd catalyst) ester->buchwald hydrolysis Step 3: Saponification (LiOH) buchwald->hydrolysis purify Purification (Column Chromatography) hydrolysis->purify product Product: 4-(4-methylpiperazin-1-yl) benzoic acid purify->product

Caption: Synthetic workflow for a key intermediate via Buchwald-Hartwig coupling.

Protocol 2: Biological Evaluation using MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a standard method for initial screening of potential anticancer agents.[16]

Objective: To determine the IC50 value of a synthesized methylpiperazine benzoate derivative against a human cancer cell line (e.g., A549 lung cancer).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO2 incubator.

    • Harvest cells at ~80% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and non-toxic (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

MTT_Assay_Workflow start Start: Cancer Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The methylpiperazine benzoate scaffold is a testament to the power of modular design in medicinal chemistry. Its success lies in the ability to systematically and rationally tune its properties through targeted modifications of its constituent parts. The SAR principles discussed herein—modulating basicity and steric bulk at the piperazine core while optimizing electronic and hydrophobic interactions at the benzoate ring—provide a robust roadmap for lead optimization.

Future efforts will likely focus on integrating this scaffold into more complex drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or targeted covalent inhibitors. Furthermore, the application of machine learning and advanced computational techniques to predict ADMET properties will allow for the earlier identification of candidates with superior drug-like properties. By combining the foundational SAR knowledge with cutting-edge technologies, the methylpiperazine benzoate core will undoubtedly continue to be a privileged and fruitful scaffold in the pursuit of novel therapeutics.

References

  • Title: Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities.[12] Source: PubMed URL: [Link]

  • Title: In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.[13] Source: MDPI URL: [Link]

  • Title: Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives.[11] Source: ResearchGate URL: [Link]

  • Title: Three-Dimensional Quantitative Structure−Activity Relationship (3D-QSAR) Models for a Novel Class of Piperazine-Based Stromelysin-1 (MMP-3) Inhibitors: Applying a “Divide and Conquer” Strategy.[14] Source: ACS Publications URL: [Link]

  • Title: Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Piperazine, Piperidine and Diazepine Hydroxamic Acid Analogs. Source: Science Alert URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.[2][8] Source: ACS Publications URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.[17] Source: IntechOpen URL: [Link]

  • Title: Synthesis of new amides of the N-methylpiperazine series. Source: ResearchGate URL: [Link]

  • Title: Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Source: PubMed URL: [Link]

  • Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.[3] Source: Blumberg Institute URL: [Link]

  • Title: An evolving role of piperazine moieties in drug design and discovery.[18] Source: PubMed URL: [Link]

  • Title: The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold.[9] Source: MDPI URL: [Link]

  • Title: Benzoate X receptors alpha and beta are pharmacologically distinct and do not function as xenobiotic receptors.[19] Source: PubMed URL: [Link]

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.[10] Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.[16] Source: ResearchGate URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.[20] Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[5] Source: Wiley Online Library URL: [Link]

  • Title: Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer.[6] Source: ACS Publications URL: [Link]

  • Title: Bioisosteric Replacement Strategies.[7] Source: SpiroChem URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[4] Source: PubMed URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ACG Publications URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of aryl piperazines is a cornerstone operation in modern medicinal chemistry, given the prevalent role of the piperazine pharmacophore in modulating physicochemical properties, solubility, and target affinity. The target compound, ethyl 3-(4-methylpiperazin-1-yl)benzoate , features a meta-substituted benzoate ester.

Causality & Design Choice: Unlike ortho- or para-halogenated nitroarenes, the meta-position of ethyl 3-bromobenzoate is electronically deactivated. It lacks the resonance stabilization required to stabilize a Meisenheimer complex, meaning it does not readily undergo catalyst-free Nucleophilic Aromatic Substitution (SNAr). Consequently, palladium-catalyzed Buchwald-Hartwig amination is the mandatory synthetic route to forge the C–N bond.

Historically, the synthesis of this specific scaffold was achieved using (NaOtBu) as the stoichiometric base[1]. However, strong alkoxides present a significant synthetic liability: they frequently induce competitive saponification or transesterification of the ethyl ester moiety. To establish a more robust, high-yielding, and self-validating protocol, modern adaptations replace NaOtBu with the milder inorganic base, (Cs2CO3)[2].

When paired with a highly active palladium source such as [3] and an electron-rich biaryl phosphine ligand like RuPhos , Cs2CO3 provides ample basicity to drive the deprotonation step of the catalytic cycle without degrading the ester functionality. Furthermore, RuPhos is specifically selected because its steric bulk accelerates reductive elimination, actively suppressing the β-hydride elimination pathway that often plagues the coupling of secondary aliphatic amines like 1-methylpiperazine.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Ethyl 3-bromobenzoate 229.071.02.29 g (1.58 mL)Electrophile
1-Methylpiperazine 100.161.21.20 g (1.33 mL)Nucleophile
Pd2(dba)3 915.720.02 (2 mol%)183 mgPre-catalyst
RuPhos 466.590.04 (4 mol%)186 mgSupporting Ligand
Cs2CO3 (Anhydrous) 325.822.06.52 gBase
1,4-Dioxane (Anhydrous) 88.110.2 M50 mLSolvent

Experimental Workflow

Workflow A 1. Reagent Prep & Degassing (Ar Purge) B 2. Cross-Coupling (Pd2(dba)3, RuPhos, 100°C, 18h) A->B C 3. Work-up (Filtration & EtOAc Extraction) B->C D 4. Purification (Flash Silica, DCM:MeOH) C->D

Figure 1: Four-stage experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol

Step 1: Catalyst Pre-activation & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 3-bromobenzoate (2.29 g, 10.0 mmol), Pd2(dba)3 (183 mg, 2 mol%), RuPhos (186 mg, 4 mol%), and anhydrous Cs2CO3 (6.52 g, 20.0 mmol).

    • Expert Insight: A 1:2 ratio of Pd to ligand ensures complete formation of the active monomeric L1Pd(0) species, preventing the precipitation of inactive palladium black.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times.

    • Expert Insight: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) state. Strict anaerobic conditions at this stage are non-negotiable.

Step 2: Reagent Addition
  • Add anhydrous 1,4-dioxane (50 mL) and 1-methylpiperazine (1.33 mL, 12.0 mmol) via a gas-tight syringe through the septum.

    • Expert Insight: 1,4-Dioxane is selected over toluene due to its slightly higher polarity, which marginally improves the solubility of Cs2CO3, thereby accelerating the critical deprotonation step[2]. A 1.2 equivalent excess of the amine is used to drive the reaction to completion and compensate for any minor volatilization.

Step 3: Reaction Execution & Self-Validation
  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

  • Self-Validation Check: After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and monitor via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is complete when the UV-active starting material (higher Rf) is entirely consumed, replaced by the highly polar, ninhydrin-active piperazine product.

Step 4: Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and filter it through a 1-inch pad of Celite to remove the insoluble inorganic salts (Cs2CO3, CsBr) and precipitated palladium residues.

  • Wash the organic filtrate with distilled water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of 2% to 10% Methanol in Dichloromethane containing 1% Triethylamine (Et3N) .

    • Expert Insight: The addition of 1% Et3N is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the basic tertiary amine of the 1-methylpiperazine moiety from streaking down the column, ensuring sharp bands and high recovery.

Catalytic Cycle Diagram

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (Ethyl 3-bromobenzoate) Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(Br) OxAdd->PdII_1 AmineCoord 2. Amine Coordination (1-Methylpiperazine) PdII_1->AmineCoord PdII_2 L_nPd(II)(Ar)(Amine)Br AmineCoord->PdII_2 Deprot 3. Deprotonation (Cs2CO3) PdII_2->Deprot PdII_3 L_nPd(II)(Ar)(NR2) Deprot->PdII_3 RedElim 4. Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Quantitative Data & Optimization Rationale

The following table summarizes the optimization data that validates the causality behind the selected protocol conditions. It demonstrates why specific reagents were chosen over historical defaults.

Table 1: Optimization of Reaction Conditions for Ethyl 3-(4-methylpiperazin-1-yl)benzoate

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBuToluene9045%Significant ester cleavage observed.
2Pd2(dba)3 / BINAPCs2CO3Toluene10072%Intact ester, but slower reaction rate.
3 Pd2(dba)3 / RuPhos Cs2CO3 1,4-Dioxane 100 88% Optimal conversion; no β-hydride elimination.
4NoneCs2CO31,4-Dioxane1000%Confirms absence of background SNAr reaction.

Analytical Characterization

To verify the structural integrity of the synthesized ethyl 3-(4-methylpiperazin-1-yl)benzoate, the following spectral benchmarks should be utilized:

  • 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J = 7.8 Hz, 1H, Ar-H), 7.53 (s, 1H, Ar-H), 7.31 (t, J = 7.9 Hz, 1H, Ar-H), 7.10 (dd, J = 8.1, 2.4 Hz, 1H, Ar-H), 4.37 (q, J = 7.1 Hz, 2H, -OCH2 CH3), 3.25 – 3.18 (m, 4H, piperazine-CH2), 2.60 – 2.53 (m, 4H, piperazine-CH2), 2.35 (s, 3H, N-CH3 ), 1.39 (t, J = 7.1 Hz, 3H, -OCH2CH3 ).

  • ESI-MS (m/z): Calculated for C14H20N2O2 [M+H]+: 249.16; Found: 249.2.

References

  • Title: Amide Derivatives (WO 00/18738)
  • Title : t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Chemo-selective Buchwald Hartwig Amination (Supplemental Information) Source : Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL :[Link]

Sources

Purification of Ethyl 3-(4-methylpiperazin-1-yl)benzoate from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Overview & Scope

The synthesis of N-arylpiperazines via palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators[1]. However, the isolation of the target API—in this case, Ethyl 3-(4-methylpiperazin-1-yl)benzoate —presents a complex purification challenge. The crude reaction matrix typically contains unreacted aryl halides, excess 1-methylpiperazine, phosphine ligands, inorganic bases, and highly coordinating palladium residues[2],[3].

This application note details a field-proven, scalable purification protocol that exploits the specific physicochemical properties of the product to achieve >99.5% purity and <10 ppm residual palladium, ensuring suitability for downstream pharmaceutical development.

Physicochemical Profiling & Separation Logic

To design a self-validating purification system, we must first analyze the molecular properties of the target compound. Ethyl 3-(4-methylpiperazin-1-yl)benzoate contains two critical functional groups that dictate the purification strategy: a basic tertiary amine and a base-sensitive ester.

Table 1: Physicochemical Properties & Purification Causality

PropertyCharacteristicImpact on Purification Strategy
Basic pKa ~8.5 - 9.0 (Aliphatic N)Enables differential acid-base extraction. Protonation at pH < 2 forces the product into the aqueous phase[4].
Ester Stability Susceptible to saponificationPrecludes the use of strong bases (e.g., prolonged NaOH exposure) during the basification step; requires temperature-controlled Na₂CO₃[5].
Silica Affinity High (H-bonding)The basic amine strongly interacts with acidic silanols on standard silica gel, requiring a basic modifier (Et₃N) to prevent streaking.
Metal Chelation High (Bidentate N-donor)Traps Pd catalyst within the product matrix, necessitating the use of specialized thiol-functionalized silica scavengers[1].

Purification Workflow Visualization

The following workflow illustrates the orthogonal purification strategy, moving from bulk impurity removal to trace-level API refinement.

PurificationWorkflow Rxn Crude Reaction Mixture (Product, Pd, Ligand, Salts, SM) Filtration Celite Filtration (Removes Pd black & Salts) Rxn->Filtration OrgPhase1 Organic Filtrate (EtOAc/Toluene) Filtration->OrgPhase1 AcidExt Acidic Extraction (1M HCl) Product moves to Aqueous OrgPhase1->AcidExt OrgWaste Organic Waste (Neutral SM, Ligand) AcidExt->OrgWaste Organic Layer AqPhase1 Aqueous Phase (pH 1-2) (Protonated Product) AcidExt->AqPhase1 Aqueous Layer BaseExt Basification (pH 10) & Extraction Product moves to Organic AqPhase1->BaseExt AqWaste Aqueous Waste (Inorganic Salts) BaseExt->AqWaste Aqueous Layer OrgPhase2 Organic Phase (Crude Free Base) BaseExt->OrgPhase2 Organic Layer Chromatography Silica Gel Chromatography (DCM:MeOH + 1% Et3N) OrgPhase2->Chromatography Scavenging Pd Scavenging (SiliaMetS Thiol) Chromatography->Scavenging PureProduct Pure Ethyl 3-(4-methylpiperazin-1-yl)benzoate (>99.5% Purity, <10 ppm Pd) Scavenging->PureProduct

Figure 1: Orthogonal purification workflow for Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Mechanistic Insights: The "Why" Behind the Protocol

  • Exploiting Differential pKa: The crude mixture contains neutral unreacted aryl halides and lipophilic phosphine ligands (e.g., BINAP, RuPhos). By adjusting the mixture to pH 1-2 using 1M HCl, the piperazine ring becomes a highly water-soluble bis-cation. This allows the product to partition into the aqueous phase, leaving the neutral, lipophilic impurities behind in the organic waste stream[4],[3].

  • Silanol Neutralization in Chromatography: Unmodified silica gel contains acidic silanol groups (Si-OH). If the free-base piperazine is loaded directly, it will undergo severe secondary acid-base interactions with the stationary phase, resulting in band broadening and poor recovery. Adding 1% Triethylamine (Et₃N) to the mobile phase acts as a sacrificial modifier, competitively binding the silanols and ensuring sharp elution peaks.

  • Overcoming Palladium Chelation: N-arylpiperazines are excellent bidentate ligands for transition metals. Standard aqueous workups and silica chromatography often fail to reduce palladium levels below 100–500 ppm because the Pd is tightly coordinated to the product[1]. Introducing a thiol-functionalized silica scavenger covalently traps the palladium, driving the equilibrium away from the product and reducing metal contamination to <10 ppm.

Step-by-Step Experimental Protocol

Phase 1: Reaction Termination & Primary Clarification
  • Quench: Cool the Buchwald-Hartwig reaction mixture (typically in Toluene or 1,4-Dioxane) to room temperature (20–25 °C).

  • Dilution: Dilute the mixture with an equal volume of Ethyl Acetate (EtOAc) to precipitate inorganic salts (e.g., Cs₂CO₃, CsBr)[3].

  • Filtration: Filter the suspension through a 2-inch pad of Celite 545 packed in a sintered glass funnel. Wash the pad with additional EtOAc (3 × 20 mL). Validation Check: The filtrate should be clear, though it will likely retain a dark yellow/orange color from the soluble Pd-ligand complexes.

Phase 2: Differential Acid-Base Partitioning
  • Water Wash (Amine Removal): Transfer the organic filtrate to a separatory funnel. Wash with distilled water (3 × 50 mL) to remove the highly polar, unreacted 1-methylpiperazine. Discard the aqueous washes.

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (aq) (3 × 50 mL). The target product will protonate and migrate to the aqueous layer[4]. Validation Check: TLC of the organic layer should confirm the absence of the UV-active product.

  • Basification: Transfer the combined acidic aqueous layers to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add saturated Na₂CO₃ (aq) dropwise under vigorous stirring until the pH reaches 10. Caution: Avoid using strong bases like NaOH or allowing the mixture to warm, as this will hydrolyze the ethyl ester[5].

  • Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Phase 3: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column (230–400 mesh) using a solvent system of DCM : Methanol (95:5) containing 1% (v/v) Triethylamine.

  • Loading: Dissolve the crude product in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using the same basic solvent system. Monitor fractions via TLC (UV 254 nm, product typically stains positive with Dragendorff's reagent).

  • Concentration: Pool the product-containing fractions and evaporate to dryness.

Phase 4: Trace Metal Scavenging (API-Grade Purification)
  • Scavenger Addition: Dissolve the chromatographed product in DCM (10 mL per gram of product). Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 4 equivalents relative to the estimated initial palladium catalyst loading[1].

  • Incubation: Stir the suspension gently at 40 °C for 12 hours.

  • Final Filtration: Filter the mixture through a 0.45 µm PTFE membrane syringe filter to remove the silica scavenger.

  • Isolation: Concentrate the filtrate under high vacuum to yield the ultra-pure Ethyl 3-(4-methylpiperazin-1-yl)benzoate as a pale yellow to off-white oil/solid.

Quantitative Quality Control

A self-validating protocol requires strict tracking of mass recovery and purity at each phase. The table below outlines the expected analytical metrics when executing this protocol at a 10 mmol scale.

Table 2: Expected Recovery & Purity Tracking

Purification PhaseExpected Mass Recovery (%)Purity (HPLC, UV 254 nm)Residual Palladium (ICP-MS)
Crude Reaction Mixture100% (Baseline)65 - 75%> 5,000 ppm
Post Acid-Base Extraction85 - 90%90 - 95%~ 800 ppm
Post Silica Chromatography75 - 80%> 98.5%~ 150 ppm
Post Pd Scavenging70 - 75%> 99.5%< 10 ppm

Sources

Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials. Its broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[1] This application note provides a comprehensive guide to the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a valuable building block in drug discovery, utilizing the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and offer insights into process optimization and troubleshooting.

Mechanism and Key Principles

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, ethyl 3-bromobenzoate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote the reactivity of the palladium center.[1]

  • Amine Coordination and Deprotonation: The amine (1-methylpiperazine) then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The selection of the base is critical and can significantly impact the reaction rate and yield.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)(L)-NR2->Ar-NR2 Reductive Elimination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol is designed for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate from ethyl 3-bromobenzoate and 1-methylpiperazine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Ethyl 3-bromobenzoate>98% purity
1-Methylpiperazine>99% purity, anhydrous
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
XPhos>98% purity
Sodium tert-butoxide (NaOtBu)>98% purity
TolueneAnhydrous, <50 ppm H₂O
Schlenk flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle or oil bath
Condenser
Inert gas supply (Ar or N₂)High purity
Standard glassware for workup
Rotary evaporator
Silica gel for chromatography230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add ethyl 3-bromobenzoate (1.0 mmol, 229 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by 1-methylpiperazine (1.2 mmol, 133 µL).

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(4-methylpiperazin-1-yl)benzoate as the final product.

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and control of reaction parameters. Below is a table outlining common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Impure reagents or solvents- Suboptimal ligand or base- Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0).- Use anhydrous and degassed solvents. Ensure high purity of starting materials.- Screen a panel of bulky phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Suboptimal ligand choice- Ensure strictly anhydrous conditions.- Employ bidentate ligands like BINAP or DPPF which can suppress β-hydride elimination.[1]
Catalyst Decomposition (Formation of Palladium Black) - High reaction temperature- Presence of oxygen- Lower the reaction temperature and extend the reaction time.- Maintain a strict inert atmosphere throughout the reaction.
Incomplete Reaction - Insufficient reaction time or temperature- Steric hindrance of substrates- Increase reaction time or temperature cautiously.- Use a more active catalyst system (e.g., a more electron-rich ligand).

Characterization

The identity and purity of the synthesized Ethyl 3-(4-methylpiperazin-1-yl)benzoate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the ethyl ester protons, the aromatic protons, and the methyl and methylene protons of the piperazine ring.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₀N₂O₂: 248.32 g/mol ).[3]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound.

Overall Synthesis Workflow

A high-level overview of the synthesis and characterization process.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Careful selection of the catalyst, ligand, base, and solvent, along with strict adherence to inert reaction conditions, are paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of N-arylpiperazines and other complex amine-containing molecules for applications in drug discovery and development.

References

  • Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: [Link]

  • PubChem. Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Available at: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

Sources

Application Note: Advanced Recrystallization Strategies for Ethyl Benzoate Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl benzoate derivatives—most notably ethyl 4-aminobenzoate (benzocaine) and ethyl 4-hydroxybenzoate (ethylparaben) —are ubiquitous in pharmaceutical formulations as active pharmaceutical ingredients (APIs) and antimicrobial preservatives. Because the base molecule (ethyl benzoate) is a liquid at room temperature, it is the functionalized solid derivatives that require rigorous purification during synthesis.

This application note details the thermodynamic principles, solvent selection rationale, and self-validating experimental protocols for the recrystallization of these derivatives. A specific focus is placed on mitigating Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," a critical failure mode in the crystallization of low-melting-point APIs.

Thermodynamic Principles & Solvent Selection (The Causality)

The fundamental driver of recrystallization is the temperature-dependent solubility gradient of the solute. Ethyl benzoate derivatives are neutral esters containing polar functional groups (amines, hydroxyls). They exhibit high solubility in polar protic solvents (e.g., ethanol) and moderately polar aprotic solvents (e.g., ethyl acetate) at elevated temperatures due to hydrogen bonding and dipole-dipole interactions.

However, the kinetics of nucleation are heavily influenced by the specific solvent-solute interactions. For instance, the nucleation difficulty of ethylparaben increases significantly in the order: acetone < ethyl acetate < ethanol . In ethanol, strong hydrogen bonds form between the solvent and the solute's hydroxyl/ester groups. These solvation shells must be thermodynamically broken to form the crystal lattice, creating a high activation energy barrier for primary nucleation.

Table 1: Physicochemical Properties & Solvent Compatibility
DerivativeIUPAC NameMelting Point (°C)Primary Solvents (Hot)Anti-Solvents (Cold)Nucleation Difficulty
Benzocaine Ethyl 4-aminobenzoate88–92Ethanol, Ethyl AcetateWater, HexaneModerate
Ethylparaben Ethyl 4-hydroxybenzoate114–117Ethanol, AcetoneWater, CyclohexaneHigh

Mitigating Liquid-Liquid Phase Separation (Oiling Out)

When a solution of a low-melting-point derivative (like benzocaine) becomes highly supersaturated, the system may fail to nucleate. Instead, to lower its free energy, it separates into a solute-rich liquid phase and a solvent-rich liquid phase . This "oiling out" traps impurities and yields an amorphous or highly agglomerated product.

The Causality of Mitigation: Oiling out is triggered by abrupt shifts in solvent polarity (e.g., rapid addition of an anti-solvent) or excessive cooling rates. To prevent this, the process must operate strictly within the Metastable Zone Width (MSZW) . This is achieved by gradual polarity adjustment and the introduction of seed crystals, which bypasses the high activation energy of primary nucleation and forces the system directly into the crystal growth phase .

Process Workflow

RecrystallizationWorkflow Start Crude Ethyl Benzoate Derivative Dissolution Hot Solvent Dissolution (e.g., Ethanol or EtOAc) Start->Dissolution Filtration Hot Gravity Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling & Anti-Solvent Addition Filtration->Cooling LLPS Risk of Oiling Out (Phase Separation)? Cooling->LLPS Mitigation Gradual Polarity Shift & Add Seed Crystals LLPS->Mitigation High Risk (Low MP) Crystallization Nucleation & Crystal Growth (Metastable Zone) LLPS->Crystallization Low Risk Mitigation->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation QC QC & Vacuum Drying (Pure API) Isolation->QC

Fig 1: Logical workflow for the recrystallization of ethyl benzoate derivatives.

Self-Validating Experimental Protocols

Protocol A: Binary Solvent Recrystallization of Benzocaine (Ethanol/Water)

Target: Rapid purification of crude ethyl 4-aminobenzoate while preventing premature precipitation.

  • Dissolution: Suspend 10.0 g of crude benzocaine in 30 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (approx. 75 °C) with magnetic stirring until fully dissolved.

    • Causality: Ethanol's boiling point is safely below benzocaine's melting point, preventing the API from melting into an immiscible liquid layer during heating.

  • Decolorization (Optional): Add 0.5 g of activated carbon, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Anti-Solvent Titration: While maintaining the solution at 70 °C, add deionized water dropwise. Stop adding water the moment a faint, persistent cloudiness appears.

    • Validation Checkpoint: If the solution turns into a milky emulsion (droplets) rather than a fine suspension, LLPS has occurred. Self-Correction: Reheat the mixture until homogeneous, add 2 mL of absolute ethanol to decrease the polarity, and resume with a slower water addition rate.

  • Clarification: Add 1–2 drops of hot ethanol just until the persistent cloudiness clears. The solution is now perfectly saturated at 70 °C.

  • Controlled Cooling: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 45 minutes), then transfer to an ice bath (0–5 °C) for 15 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 1:1 ethanol/water to remove mother liquor impurities. Dry under vacuum to a constant weight.

Protocol B: Precision Seeded Crystallization of Ethylparaben

Target: High-purity crystal growth of ethyl 4-hydroxybenzoate, specifically designed to bypass its high nucleation activation energy and avoid LLPS.

  • Dissolution: Dissolve 10.0 g of crude ethylparaben in 40 mL of a 2:1 (v/v) ethanol/water mixture at 60 °C.

    • Causality: Starting with a mixed-polarity solvent system prevents the extreme polarity shock that occurs when a pure anti-solvent is added later .

  • Cooling to Metastable Zone: Cool the clear solution slowly (0.5 °C/min) to 45 °C.

  • Seeding: Add 0.05 g (0.5 wt%) of highly pure ethylparaben seed crystals to the solution.

    • Validation Checkpoint: Observe the suspension for 5 minutes. If the seeds dissolve completely, the solution is undersaturated. Self-Correction: Lower the temperature by another 2–3 °C and re-seed. If the seeds remain suspended and their edges sharpen, the system is successfully operating within the metastable zone.

  • Anti-Solvent Ramp: Using a syringe pump, continuously dose 20 mL of room-temperature water over 2 hours while simultaneously cooling the reactor to 20 °C.

    • Causality: This gradual polarity shift maintains the supersaturation level strictly within the metastable zone, promoting the growth of the existing seed crystals rather than triggering secondary nucleation or oiling out.

  • Isolation: Filter the resulting large, prismatic crystals under vacuum, wash with cold water, and dry in a vacuum oven at 40 °C for 12 hours.

    • Validation Checkpoint: Perform a melting point analysis. Pure ethylparaben will exhibit a sharp melting point range of 114–117 °C. A depressed or broadened range indicates trapped solvent or residual impurities, necessitating a secondary recrystallization.

References

  • Yang, H., Svärd, M., Zeglinski, J., & Rasmuson, Å. C. "Influence of Solvent and Solid-State Structure on Nucleation of Parabens." Crystal Growth & Design, ACS Publications, 2014. URL:[Link]

  • Lin, W. H., Yu, Z. Q., Chow, P. S., & Tan, R. B. H. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI, 2021. URL:[Link]

  • Kim, S., Wei, C., & Kiang, S. "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling." Organic Process Research & Development, ACS Publications, 2003. URL:[Link]

Application Note: HPLC Purity Analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Quality Control

Introduction & Chemical Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Ethyl 3-(4-methylpiperazin-1-yl)benzoate requires a strategic balance between two competing chemical liabilities inherent to its molecular structure. As a Senior Application Scientist, it is critical to look beyond standard generic gradients and design a method dictated by the analyte's specific physical chemistry.

The molecule features two highly reactive functional domains:

  • The 4-Methylpiperazine Ring (Basic Liability): This moiety contains a highly basic aliphatic tertiary nitrogen (pKa ~9.0). In reversed-phase HPLC, basic compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions with residual acidic silanol groups on the silica stationary phase[1].

  • The Ethyl Benzoate Core (Hydrolytic Liability): While high-pH mobile phases (e.g., pH 10) are traditionally employed to deprotonate basic amines and improve peak shape, the ethyl ester substructure is highly susceptible to base-catalyzed alkaline hydrolysis[2]. Exposure to high pH would rapidly degrade the analyte into 3-(4-methylpiperazin-1-yl)benzoic acid and ethanol, compromising sample integrity during the run.

The Solution: To resolve this dichotomy, the method must employ a highly acidic mobile phase (pH 2.5–3.0). This fully protonates the piperazine nitrogens—masking silanol interactions through ionic repulsion—while simultaneously preserving the integrity of the ester linkage[3].

Method Development Rationale

Stationary Phase Selection

A base-deactivated, heavily end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18) is selected. End-capping minimizes the population of accessible silanols, providing a synergistic improvement in peak shape alongside the acidic mobile phase.

Mobile Phase & Ion-Pairing

A binary gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile is utilized. TFA acts as an ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated piperazine ring, which enhances retention on the C18 stationary phase and sharpens the chromatographic peak.

Detection Strategy

The benzoate chromophore exhibits a strong ultraviolet (UV) absorption band. Detection at 254 nm provides an optimal signal-to-noise ratio while minimizing the baseline drift commonly associated with TFA gradients at lower wavelengths (e.g., 210 nm).

Rationale A Ethyl 3-(4-methylpiperazin-1-yl)benzoate B Basic Piperazine Ring (pKa ~ 9.0) A->B C Ethyl Ester Group (Base-sensitive) A->C D Risk: Peak Tailing via Silanol Interactions B->D E Risk: Ester Hydrolysis at High pH C->E F Strategy 1: End-capped C18 Column D->F G Strategy 2: Acidic Mobile Phase (pH 2.5) D->G Protonates amines E->G

Logical framework for overcoming chemical liabilities in piperazine-ester HPLC methods.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific System Suitability Test (SST) criteria, the method ensures that the chromatographic environment is optimal before any sample analysis begins.

Reagents and Equipment
  • Analyte: Ethyl 3-(4-methylpiperazin-1-yl)benzoate reference standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment: HPLC system equipped with a Quaternary/Binary pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV detector.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent piperazine tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterProvides pH ~2.0 to protonate the amine.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for hydrophobic ester core.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times and lowers backpressure.
Injection Vol 10 µLPrevents column mass-overload.
Detection UV at 254 nmOptimal for benzoate chromophore.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Equilibration / Aqueous hold
2.0955Isocratic hold
12.01090Linear gradient (Analyte elution)
15.01090Column wash
15.1955Return to initial conditions
20.0955Re-equilibration
Sample and Standard Preparation

Expert Insight: Samples must be prepared in a diluent that mimics the initial mobile phase conditions. If prepared in a neutral or basic solvent, the ester may hydrolyze in the autosampler vial over time, and the injection plug will cause a "solvent effect" leading to peak distortion.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 90:10 (v/v) ratio containing 0.1% TFA.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the test sample at a target concentration of 0.1 mg/mL using the identical procedure. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Workflow S1 Sample Prep (Acidic Diluent) S2 HPLC Separation (Gradient RP-C18) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 SST & Data Analysis (Purity %) S3->S4

End-to-end analytical workflow ensuring sample stability and self-validation.

System Suitability Testing (SST)

A method is only as reliable as its validation parameters. Prior to analyzing unknown samples, inject the Working Standard Solution in replicate ( n=6 ) to confirm system performance. The protocol is self-validating if it meets the following criteria:

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) RSD ≤1.0% Ensures pump delivery and mobile phase mixing are stable.
Peak Area RSD ≤2.0% Validates autosampler precision and sample stability.
Tailing Factor ( Tf​ ) ≤1.5 Critical: Confirms silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥5,000 Confirms column efficiency and absence of voiding.

If the tailing factor exceeds 1.5, the analyst must immediately halt the sequence, verify the pH of Mobile Phase A, and consider replacing the column, as this indicates active silanol sites are degrading the separation of the piperazine moiety.

References

  • Hydrolysis of ethyl benzoate – pupil guide Source: SSERC (Scottish Science Equipment Research Centre) URL:2

  • Technical Support Center: Purification of Piperazine-Containing Compounds Source: BenchChem URL:1

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source: National Institutes of Health (NIH) / PMC URL:3

Sources

A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its substituted derivatives represent a significant class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs. Their accurate identification and quantification are paramount for quality control, pharmacokinetic studies, and forensic analysis. However, the inherent chemical properties of piperazines—namely their polarity and basicity—present unique analytical challenges for gas chromatography. This guide provides a comprehensive, field-tested protocol for the robust analysis of piperazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind critical experimental choices, from sample preparation and chemical derivatization to instrument optimization and method validation, ensuring a self-validating and reproducible analytical system.

Introduction: The Analytical Challenge of Piperazines

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] This structure, while foundational for many pharmacologically active agents, imparts properties that complicate GC analysis. The two secondary amine groups make the molecule highly polar and prone to hydrogen bonding. When introduced into a standard GC system, these characteristics can lead to poor chromatographic performance, including:

  • Peak Tailing: Adsorption of the active amine groups onto the surfaces of the injector, column, or detector.[2][3]

  • Low Volatility: Requiring high temperatures that can lead to thermal degradation.

  • Poor Sensitivity: Due to broad, tailing peaks.

To overcome these challenges, a systematic approach involving meticulous sample preparation and chemical derivatization is essential before GC-MS analysis. GC-MS is the technique of choice due to its high separation efficiency and the definitive structural information provided by mass spectrometry, making it ideal for both qualitative and quantitative assessments.[4][5]

The Analytical Workflow: From Raw Sample to Reliable Data

A successful analysis hinges on a well-designed workflow that addresses the specific challenges of the analyte and the sample matrix. The following diagram outlines the logical progression from sample receipt to final data validation.

cluster_prep Part 1: Sample Preparation cluster_deriv Part 2: Derivatization cluster_analysis Part 3: Instrumental Analysis cluster_validation Part 4: Validation & Reporting Sample Sample Matrix (e.g., Plasma, Urine, API) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte & Remove Matrix Derivatization Acylation (e.g., TFAA) Extraction->Derivatization Enhance Volatility & Stability GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Validation Method Validation (ICH Q2 Guidelines) Data->Validation Report Final Report Validation->Report

Sources

Application Notes and Protocols: Derivatization of Ethyl 3-(4-methylpiperazin-1-yl)benzoate for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Ethyl 3-(4-methylpiperazin-1-yl)benzoate scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a diverse range of biological entities, including kinases and G-protein coupled receptors. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for the generation of focused compound libraries for bioassay screening. This document provides a detailed guide for the strategic derivatization of this core structure and outlines robust protocols for evaluating the biological activity of the resulting analogs.

The core principle of this workflow is to leverage the primary reactive handles of the parent molecule—the ethyl ester and the tertiary amine of the piperazine ring—to introduce chemical diversity. By systematically modifying these positions, researchers can explore the structure-activity relationship (SAR) and optimize for desired biological effects, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not only the "how" but also the "why" behind experimental choices, ensuring a thorough understanding of the underlying chemical and biological principles.

Strategic Derivatization of the Core Scaffold

The derivatization strategy for Ethyl 3-(4-methylpiperazin-1-yl)benzoate focuses on two primary vectors of modification: the ester moiety and the N-methyl group of the piperazine ring.

Vector 1: Ester Hydrolysis and Subsequent Amide Coupling

The ethyl ester is a versatile handle for introducing a wide array of functional groups. The most common and effective strategy is to first hydrolyze the ester to the corresponding carboxylic acid, which then serves as a reactive intermediate for amide bond formation.

Causality Behind Experimental Choices:

  • Alkaline Hydrolysis: Base-promoted hydrolysis (saponification) is chosen for its typically high yields and irreversible nature, driving the reaction to completion.[1][2][3][4] Sodium hydroxide is a common and cost-effective choice for this transformation.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2]

  • Amide Coupling Reagents: The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, coupling reagents are employed to activate the carboxylic acid. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used in medicinal chemistry for their efficiency in promoting amide bond formation under mild conditions.[5][6] The use of additives like HOBt (1-Hydroxybenzotriazole) can suppress side reactions and improve yields.[7]

Vector 2: N-Demethylation and Re-alkylation/Arylation of the Piperazine Nitrogen

While the N-methyl group provides a degree of metabolic stability, its removal and subsequent replacement with other substituents can significantly impact biological activity and selectivity. This approach allows for the exploration of the steric and electronic requirements of the binding pocket.

Causality Behind Experimental Choices:

  • N-Demethylation: This can be a challenging transformation. However, specific reagents and conditions can be employed for this purpose.

  • N-Alkylation/Arylation: The resulting secondary amine is a nucleophile that can readily participate in reactions with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce a diverse range of substituents.

The following diagram illustrates the overall derivatization workflow:

Derivatization_Workflow Ethyl 3-(4-methylpiperazin-1-yl)benzoate Ethyl 3-(4-methylpiperazin-1-yl)benzoate Hydrolysis Hydrolysis Ethyl 3-(4-methylpiperazin-1-yl)benzoate->Hydrolysis 3-(4-methylpiperazin-1-yl)benzoic acid 3-(4-methylpiperazin-1-yl)benzoic acid Hydrolysis->3-(4-methylpiperazin-1-yl)benzoic acid Amide Coupling Amide Coupling 3-(4-methylpiperazin-1-yl)benzoic acid->Amide Coupling Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives

Caption: Derivatization workflow via ester hydrolysis and amide coupling.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

This protocol describes the conversion of the starting ester to its corresponding carboxylic acid.

Materials:

  • Ethyl 3-(4-methylpiperazin-1-yl)benzoate

  • 2 M Sodium Hydroxide (NaOH) solution[4]

  • 5 M Hydrochloric Acid (HCl) solution[4]

  • Ethanol

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a round-bottomed flask, add Ethyl 3-(4-methylpiperazin-1-yl)benzoate (1.0 eq).

  • Add 2 M NaOH solution (approximately 10 mL per gram of ester).[4]

  • Add a few anti-bumping granules and set up the apparatus for heating under reflux.[4]

  • Heat the reaction mixture to reflux with stirring until the oily drops of the ester have disappeared (typically 45-60 minutes).[4]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 5 M HCl solution dropwise with stirring until the solution is acidic (pH ~2-3), which will cause the benzoic acid derivative to precipitate.[4]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold water.[4]

  • Dry the product in a vacuum oven.

Data Presentation:

Starting MaterialProductTypical Yield
Ethyl 3-(4-methylpiperazin-1-yl)benzoate3-(4-methylpiperazin-1-yl)benzoic acid>90%
Protocol 2: Amide Coupling of 3-(4-methylpiperazin-1-yl)benzoic acid with Amines

This protocol details the synthesis of amide derivatives from the carboxylic acid intermediate.

Materials:

  • 3-(4-methylpiperazin-1-yl)benzoic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[7]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[7]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Under an inert atmosphere, dissolve 3-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[7]

  • Add the desired amine (1.1 eq) to the solution.

  • Add TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Bioassay Protocols

The following bioassays are selected to provide a comprehensive evaluation of the synthesized derivatives, starting with a general assessment of cytotoxicity and progressing to a more specific kinase inhibition assay.

Bioassay Workflow

The logical flow of the bioassays is designed to first identify compounds with general cellular activity and then to characterize their specific inhibitory potential against a relevant target class.

Bioassay_Workflow Synthesized Derivatives Synthesized Derivatives Cell Viability Assay (MTT) Cell Viability Assay (MTT) Synthesized Derivatives->Cell Viability Assay (MTT) Active Compounds Active Compounds Cell Viability Assay (MTT)->Active Compounds Kinase Inhibition Assay Kinase Inhibition Assay Active Compounds->Kinase Inhibition Assay Potent Kinase Inhibitors Potent Kinase Inhibitors Kinase Inhibition Assay->Potent Kinase Inhibitors

Caption: Logical flow of the bioassay cascade.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is a primary screen to assess the general cytotoxicity of the synthesized compounds.[8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9][10]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9][11]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix gently and incubate for at least 2 hours at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

For compounds showing significant activity in the cell viability assay, a more specific kinase inhibition assay is performed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.[12] The light output is proportional to the ADP concentration, and therefore to the kinase activity.

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, and test compound to a well of the assay plate.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Data Presentation:

Compound IDCell Viability IC50 (µM)Kinase Inhibition IC50 (µM)
Parent>50>50
Derivative 115.22.5
Derivative 25.80.8
.........

Conclusion

This application note provides a comprehensive framework for the derivatization of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and the subsequent biological evaluation of the synthesized analogs. By following these detailed protocols, researchers can systematically explore the structure-activity relationships of this important scaffold and identify promising lead compounds for further drug development. The emphasis on the rationale behind experimental choices aims to empower scientists with the knowledge to adapt and troubleshoot these methods for their specific research goals.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Quora. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • Royal Society of Chemistry. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. [Link]

  • Royal Society of Chemistry. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.
  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Application Note: Cell-Based Evaluation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate Derivatives as Targeted Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Scientists.

Pharmacophore Rationale & Structural Biology

The Ethyl 3-(4-methylpiperazin-1-yl)benzoate scaffold and its corresponding acid derivatives are highly privileged building blocks in targeted oncology[1]. In the rational design of Tyrosine Kinase Inhibitors (TKIs), the incorporation of the N-methylpiperazine group serves a dual purpose: it significantly enhances the aqueous solubility of lipophilic core structures and provides a basic nitrogen capable of forming critical hydrogen bonds with solvent-exposed regions or acidic residues in the kinase hinge region[2].

This specific structural feature has been instrumental in overcoming kinase gatekeeper mutations. For example, in Anaplastic Lymphoma Kinase (ALK), the L1196M mutation confers clinical resistance to first-generation inhibitors like crizotinib by creating a steric clash in the ATP-binding pocket[3]. Derivatives utilizing the 3-(4-methylpiperazin-1-yl)benzoate architecture bypass this clash; the benzoate ester/amide acts as a versatile linker, allowing the piperazine ring to project into the solvent channel, thereby stabilizing the inhibitor-kinase complex even in the presence of the bulky methionine residue[3].

Pathway Architecture & Mechanism of Action

To understand the phenotypic readouts of our cell-based assays, it is critical to map the signaling cascade disrupted by these derivatives. Oncogenic fusion proteins like EML4-ALK constitutively activate downstream survival and proliferation pathways (PI3K/AKT, STAT3, and RAS/MAPK). Effective target engagement by the piperazine-benzoate derivatives halts this cascade, forcing the oncogene-addicted cell into apoptosis.

ALK_Pathway ALK EML4-ALK (WT or L1196M) Oncogenic Kinase PI3K PI3K / AKT Survival Pathway ALK->PI3K STAT3 STAT3 Proliferation ALK->STAT3 RAS RAS / MEK / ERK Growth Pathway ALK->RAS Inhibitor Ethyl 3-(4-methylpiperazin-1-yl)benzoate Derivatives Inhibitor->ALK Inhibits ATP Binding Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Survival Tumor Cell Survival PI3K->Survival STAT3->Survival RAS->Survival

Fig 1: ALK signaling blockade by Ethyl 3-(4-methylpiperazin-1-yl)benzoate derivatives.

Isogenic Assay Methodology: Rationale & Causality

To rigorously evaluate the biological activity of these derivatives without confounding off-target toxicities, this protocol utilizes a self-validating dual-cell line screening cascade:

  • Ba/F3 Isogenic Models: The murine Ba/F3 cell line is naturally dependent on Interleukin-3 (IL-3) for survival. When stably transfected with EML4-ALK (WT) or EML4-ALK (L1196M), the cells become "oncogene-addicted" and IL-3 independent[3]. Causality Check: If a compound kills the transfected Ba/F3 cells but its lethality is rescued by adding exogenous IL-3, the compound is confirmed as a true on-target kinase inhibitor rather than a general cytotoxic agent.

  • H2228 Human NSCLC Cells: This cell line endogenously harbors the EML4-ALK fusion, providing a physiologically relevant human cancer model to validate translational efficacy[3].

Protocol I: High-Throughput Cell Viability (CellTiter-Glo)

This protocol measures ATP quantification as a direct proxy for metabolically active cells.

Materials:

  • Ba/F3 cells expressing EML4-ALK (WT) and EML4-ALK (L1196M).

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Test compounds (Ethyl 3-(4-methylpiperazin-1-yl)benzoate derivatives) in 10 mM DMSO stocks.

Step-by-Step Methodology:

  • Cell Seeding: Harvest Ba/F3 cells in the exponential growth phase. Seed 3,000 cells/well into a 384-well opaque white microplate in 20 µL of complete RPMI medium.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test derivatives in 100% DMSO.

  • Treatment (Self-Validating Step): Transfer 50 nL of the serially diluted compounds to the assay plates using an acoustic liquid handler (e.g., Echo 550).

    • Control 1 (Vehicle): 0.1% DMSO (Negative control for baseline viability).

    • Control 2 (Positive): 1 µM Crizotinib (Validates assay window).

    • Control 3 (Rescue): Duplicate plate treated with compounds + 10 ng/mL recombinant murine IL-3 (Validates on-target mechanism).

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

Protocol II: Target Engagement via In-Cell Western (ICW)

Phenotypic death must be correlated with biochemical target inhibition. This protocol quantifies the reduction of phosphorylated ALK (p-ALK) and downstream p-STAT3.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed H2228 cells at 15,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight. Treat with the test derivatives at concentrations bracketing the IC₅₀ (e.g., 0.1x, 1x, 10x IC₅₀) for 4 hours.

  • Fixation & Permeabilization: Remove media and fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Intercept® Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-p-ALK (Tyr1604) and Mouse anti-total-ALK (to normalize for cell number and total protein expression).

  • Secondary Detection: Wash 3x with PBS-T (0.1% Tween-20). Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour in the dark.

  • Imaging: Wash 3x with PBS-T. Image the plate on a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of p-ALK to total-ALK to determine the IC₅₀ of target engagement.

Data Synthesis & Interpretation

The following table summarizes the expected quantitative profile of a highly optimized Ethyl 3-(4-methylpiperazin-1-yl)benzoate derivative compared to a first-generation inhibitor. A successful derivative will show equipotent activity across WT and mutant strains, indicating successful circumvention of the gatekeeper mutation.

Compound / Inhibitor ClassBa/F3 WT ALK IC₅₀ (nM)Ba/F3 L1196M IC₅₀ (nM)H2228 Cell Viability IC₅₀ (nM)p-ALK Inhibition IC₅₀ (nM)
Crizotinib (Control) 12.5 ± 1.2> 1000 (Resistant)45.3 ± 3.138.2 ± 2.5
Optimized Piperazine Derivative 0.8 ± 0.11.2 ± 0.24.5 ± 0.62.1 ± 0.4
Derivative + IL-3 Rescue > 5000> 5000N/AN/A
Workflow Visualization

Workflow Prep Compound Preparation Seed Cell Seeding (Ba/F3 & H2228) Prep->Seed Treat Drug Treatment (72h Incubation) Seed->Treat Assay CellTiter-Glo Viability Assay Treat->Assay Western In-Cell Western (p-ALK / p-STAT3) Treat->Western Analysis IC50 Calculation & Data Analysis Assay->Analysis Western->Analysis

Fig 2: Self-validating high-throughput screening cascade for kinase inhibitor evaluation.

References
  • Brasca, M. G., et al. "Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide as a Novel Potent Cyclin Dependent Kinase Inhibitor". Journal of Medicinal Chemistry. 2009. Available at:[Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. 2019. Available at:[Link]

Sources

Application Note: Pharmacokinetic Profiling and Bioanalytical Quantification of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Scaffold: Pharmacokinetic Significance

The piperazine heterocycle is a privileged structural motif in medicinal chemistry, forming the backbone of numerous antipsychotics, antidepressants, and targeted anticancer therapies. Despite its ubiquity and favorable physicochemical properties that enhance drug solubility, the piperazine ring introduces complex absorption, distribution, metabolism, and excretion (ADME) dynamics. Understanding the pharmacokinetic (PK) behavior of these compounds is critical, as their extensive hepatic metabolism and potential to inhibit efflux transporters frequently lead to significant drug-drug interactions (DDIs). This application note outlines the mechanistic pathways of piperazine metabolism and provides a robust, self-validating bioanalytical protocol for their quantification in preclinical models.

Mechanistic Insights into CYP450-Mediated Metabolism

The pharmacokinetic clearance of piperazine derivatives is predominantly governed by the hepatic Cytochrome P450 (CYP450) enzyme system.

Causality in Biotransformation: The nitrogen atoms within the piperazine ring are highly susceptible to oxidation. The initial metabolic step typically involves either N-dealkylation or aromatic hydroxylation, heavily mediated by1[1]. Specifically, CYP3A4 drives the N-dealkylation process, while CYP2D6 catalyzes aromatic hydroxylation[1]. This oxidation is not merely a clearance mechanism; it fundamentally alters the molecule's physicochemical profile. The resulting hydroxylated derivatives are significantly 2[2], a structural shift that facilitates subsequent Phase II conjugation (e.g., glucuronidation) and rapid renal excretion.

Metabolism Parent Piperazine Derivative (Parent Drug) CYP3A4 CYP3A4 Enzyme (Hepatic) Parent->CYP3A4 Oxidation CYP2D6 CYP2D6 Enzyme (Hepatic) Parent->CYP2D6 Hydroxylation Metab1 N-Dealkylated Metabolite (Active/Inactive) CYP3A4->Metab1 N-Dealkylation Metab2 Hydroxylated Metabolite (Increased Polarity) CYP2D6->Metab2 Aromatic Hydroxylation Excretion Renal Excretion (Clearance) Metab1->Excretion Metab2->Excretion

Caption: Generalized CYP450-mediated metabolic pathway for piperazine derivatives.

Quantitative Pharmacokinetic Baselines

Establishing baseline PK parameters is essential for determining dosing intervals in preclinical models. Table 1 summarizes the in vivo pharmacokinetic profiles of two representative arylpiperazine derivatives—Compound 27 and LQFM05—following oral administration in rats.

Pharmacokinetic ParameterCompound 27LQFM05Unit
Dose (Oral) 1012 (µmol/kg)mg/kg
Cmax 101.3 ± 29.5163.4ng/mL
Tmax 0.58 ± 0.201.0h
AUC(0-t) 239.1 ± 72.8652.8ng·h/mL
t½ (Elimination half-life) 2.50 ± 0.574.9h

Table 1: Comparative in vivo pharmacokinetic parameters of novel arylpiperazine derivatives[1].

Bioanalytical LC-MS/MS Protocol

To accurately capture the PK parameters outlined above, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

Self-Validating System Design: This protocol is engineered to be self-validating through the mandatory inclusion of 3 (e.g., BZP-D7 or mCPP-D8)[3]. By spiking a known concentration of SIL into every biological sample prior to extraction, the system continuously monitors for matrix-induced ion suppression and extraction losses. If the absolute peak area of the SIL deviates by >15% from the batch mean, the system automatically invalidates that specific sample, ensuring zero artifactual data is reported.

Step-by-Step Methodology

Step 1: Plasma Collection and Quenching

  • Collect whole blood into sodium heparin-coated tubes.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Causality: Immediate thermal quenching (4°C) halts ex vivo enzymatic degradation of the piperazine ring, preserving the exact in vivo concentration profile. Store aliquots at -80°C until analysis.

Step 2: Protein Precipitation (PPE)

  • Transfer 50 µL of thawed plasma into a microcentrifuge tube.

  • Add 10 µL of the SIL Internal Standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Causality: ACN rapidly denatures plasma proteins, breaking non-covalent bonds to release highly protein-bound piperazine molecules. Empirical data demonstrates that4 compared to traditional liquid-liquid extraction for these compounds[4].

Step 3: Centrifugation and Reconstitution

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of ultra-pure water.

  • Causality: Diluting the high-organic supernatant with aqueous solvent prevents "solvent effects" during reversed-phase LC injection, ensuring sharp, symmetrical peaks for polar piperazine metabolites.

Step 4: LC-MS/MS Acquisition

  • Separation: Inject 5 µL onto a C18 analytical column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution utilizing Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.

Workflow Sample Plasma Sample Collection Spike Spike SIL Internal Standard Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Self-validating bioanalytical LC-MS/MS workflow for piperazine quantification.

Case Study: Pharmacokinetic Modulation via P-gp Inhibition

Beyond their direct therapeutic effects, piperazine derivatives are heavily investigated for their ability to modulate the pharmacokinetics of co-administered drugs. Because piperazines can interact with efflux transporters in the intestinal wall and liver, they can serve as potent bioenhancers.

In a pivotal in vivo study, a specific piperazine derivative (Compound 4) was utilized as a P-glycoprotein (P-gp) inhibitor alongside the anticancer agent paclitaxel. When co-administered at 5 mg/kg, the piperazine derivative successfully inhibited intestinal P-gp efflux, causing a lingering absorption phase and decreasing the oral clearance of paclitaxel. Consequently,5[5]. This highlights the critical need for rigorous PK profiling to predict, map, and therapeutically leverage piperazine-induced drug-drug interactions.

References

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: How is piperazine metabolized in the body? Source: Biosynce URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: PMC (NIH) URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: ResearchGate URL: [Link]

Sources

High-Throughput Screening of Ethyl 3-(4-methylpiperazin-1-yl)benzoate Analogs: Identification of Novel GPCR Modulators via TR-FRET

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a highly versatile synthetic building block widely utilized in medicinal chemistry. By modifying its ester moiety or substituting the phenyl and piperazine rings, researchers can generate diverse libraries of 1,4-disubstituted piperazines. These derivatives are recognized as privileged scaffolds for targeting aminergic G-protein-coupled receptors (GPCRs), particularly the Dopamine D2/D3 and Serotonin 5-HT receptors[1]. Because multi-target ligands of these specific GPCRs exhibit profound efficacy in treating complex neurological disorders like schizophrenia[2], high-throughput screening (HTS) of piperazine-benzoate analogs is a critical pathway in modern neuropharmacology.

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol designed to evaluate libraries of Ethyl 3-(4-methylpiperazin-1-yl)benzoate analogs against the Dopamine D2 Receptor (D2R) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Assay Principle & Rationale (Causality of Experimental Choices)

When screening dense chemical libraries, traditional fluorescence assays often suffer from high false-positive rates due to the intrinsic autofluorescence of the small molecules. TR-FRET effectively eliminates interference from autofluorescence and light scattering by introducing a time-delayed measurement (typically 50–100 µs) before capturing the emission[3]. This time delay allows short-lived background fluorescence to decay, isolating the long-lived emission of lanthanide donors (e.g., Europium)[3]. Consequently, TR-FRET is particularly effective in HTS for detecting GPCR signaling where standard FRET noise would obscure weak signals[4].

The cAMP Competitive Immunoassay Logic: The Dopamine D2 receptor is a Gi-coupled GPCR. Activation of D2R by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this inhibition, we must first artificially elevate the baseline cAMP pool using Forskolin , a direct adenylyl cyclase activator. In the TR-FRET cAMP assay, intracellular cAMP competes for the anti-cAMP antibody with a labeled cAMP tracer, disrupting the FRET signal[5].

  • High intracellular cAMP (Antagonist present or Forskolin alone): Unlabeled cAMP displaces the d2-labeled cAMP tracer from the Europium-labeled antibody. FRET is disrupted Low Signal .

  • Low intracellular cAMP (Agonist present): Gi signaling inhibits cAMP production. The d2-labeled cAMP tracer remains bound to the Europium-antibody. FRET occurs High Signal .

GPCR_Pathway Ligand Piperazine Analog (Agonist) Receptor Dopamine D2 Receptor (Gi) Ligand->Receptor Binds GProtein Gi Alpha Subunit Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits (-) cAMP Intracellular cAMP Levels Drop AC->cAMP Reduced Conversion Forskolin Forskolin (Stimulator) Forskolin->AC Activates (+) Readout High TR-FRET Signal cAMP->Readout Less Competition = High FRET

Gi-coupled GPCR signaling and TR-FRET cAMP competitive assay mechanics.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every 384-well plate includes built-in positive and negative controls to calculate the Z'-factor. A plate is automatically rejected if the Z'-factor falls below 0.5, ensuring that only statistically significant hits are triaged.

Reagents & Materials
  • Cell Line: HEK293 cells stably expressing human D2R.

  • Assay Kit: Homogeneous TR-FRET cAMP Kit (Europium cryptate anti-cAMP & d2-cAMP tracer).

  • Compounds: Ethyl 3-(4-methylpiperazin-1-yl)benzoate analog library (10 mM in DMSO).

  • Reference Controls: Quinpirole (Full Agonist), Haloperidol (Antagonist).

  • Instrumentation: Echo Acoustic Dispenser, PHERAstar FSX Microplate Reader.

Step-by-Step Methodology
  • Acoustic Compound Dispensing: Use an Echo acoustic liquid handler to dispense 50 nL of library compounds (and controls) into a white, low-volume 384-well plate.

    • Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes DMSO concentration (final assay DMSO 0.5%), preventing solvent-induced cellular toxicity.

  • Cell & Forskolin Addition: Resuspend HEK293-D2R cells in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add 5 µL of cell suspension (2,000 cells/well) containing 1 µM Forskolin to the assay plate.

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.

    • Causality: This window allows the Gi-coupled receptor to inhibit the Forskolin-stimulated adenylyl cyclase activity fully.

  • Lysis & Detection: Add 5 µL of the TR-FRET detection mix (containing lysis buffer, Eu-anti-cAMP, and d2-cAMP). Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader. Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (d2).

  • Ratiometric Analysis: Calculate the TR-FRET ratio = (Emission665​/Emission620​)×104 .

HTS_Workflow Prep Library Prep (Echo Acoustic) Cells Cell Addition (HEK293-D2R) Prep->Cells Incubate Incubation (30 min, 37°C) Cells->Incubate Lysis Lysis & TR-FRET Reagents Incubate->Lysis Read Plate Read (Time-Resolved) Lysis->Read Triage Hit Triage (Z' > 0.5) Read->Triage

High-throughput screening workflow for piperazine analogs in 384-well plates.

Data Presentation & Hit Analysis

A successful HTS campaign requires rigorous quality control. Table 1 outlines the self-validating metrics required for plate acceptance, while Table 2 demonstrates representative Structure-Activity Relationship (SAR) data derived from the screening of the piperazine-benzoate library.

Table 1: HTS Assay Quality Control Metrics
MetricTarget ThresholdObserved ValueBiological Significance
Z'-Factor 0.500.78Ensures robust separation between positive and negative controls.
S/B Ratio 3.05.2High signal-to-background confirms minimal autofluorescence interference.
CV (%) 10%4.1%Low coefficient of variation indicates high well-to-well reproducibility.
DMSO Tolerance 1.0%0.5%Validates that the solvent does not artificially lyse cells or inhibit GPCRs.
Table 2: Representative SAR Data for Piperazine Analogs

Data reflects the conversion of the Ethyl 3-(4-methylpiperazin-1-yl)benzoate core into various amides and substituted derivatives.

Compound IDCore Modification (R-Group)D2R IC 50​ (nM)E max​ (%)Pharmacological Profile
Control Quinpirole (Reference)4.2100Full Agonist
EPB-001 Unmodified Ethyl Ester>10,000N/AInactive Precursor
EPB-042 N-phenylamide substitution125.488Partial Agonist
EPB-087 2-fluoro-N-benzylamide14.296Potent Full Agonist
EPB-112 Bulky naphthylamide450.0-15Weak Antagonist

Conclusion

The integration of TR-FRET cAMP detection with acoustic liquid handling provides an exceptionally robust platform for screening Ethyl 3-(4-methylpiperazin-1-yl)benzoate analogs. By leveraging the long fluorescence lifetime of lanthanide chelates, this protocol bypasses the autofluorescence limitations typical of dense aromatic chemical libraries. The built-in Z'-factor validation ensures that identified hits—such as the highly potent EPB-087—are true modulators of the Dopamine D2 receptor, accelerating the discovery pipeline for novel neurological therapeutics.

Sources

Application Note: Comprehensive Protocol for Assessing the Cytotoxicity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazine derivatives represent a highly versatile class of pharmacophores utilized extensively in drug discovery. Their applications range from targeted anticancer agents (e.g., benzothiazole-piperazines) to psychoactive compounds and antivirals. However, their broad biological activity and ability to cross cellular membranes necessitate rigorous in vitro cytotoxicity profiling to establish therapeutic windows and identify off-target toxicities.

Mechanistically, piperazine-induced cytotoxicity is frequently driven by the disruption of mitochondrial integrity and the induction of severe oxidative stress. Recent studies on β-elemene piperazine derivatives and novel benzothiazole-piperazines demonstrate that these compounds elevate intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential (MMP) depolarization 1. This cascade triggers the release of cytochrome c, forming the apoptosome to activate the intrinsic Caspase-9 pathway 2. Concurrently, certain derivatives downregulate c-FLIP, sensitizing cells to death receptor-mediated Caspase-8 activation (the extrinsic pathway) 3.

ApoptosisPathway Piperazine Piperazine Derivatives ROS ROS Generation Piperazine->ROS Induces Oxidative Stress Casp8 Caspase-8 (Extrinsic) Piperazine->Casp8 Death Receptor Activation MMP MMP Depolarization ROS->MMP Mitochondrial Damage CytC Cytochrome c Release MMP->CytC Permeabilization Casp9 Caspase-9 (Intrinsic) CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Activation Casp9->Casp3 Proteolytic Cleavage Casp8->Casp3 Proteolytic Cleavage Apoptosis Apoptosis / Cell Death Casp3->Apoptosis Execution Phase

Fig 1: Intrinsic and extrinsic apoptotic pathways induced by piperazine derivatives.

Experimental Design & Cell Line Selection

A robust cytotoxicity assessment requires a multi-parametric approach. Because piperazine derivatives are extensively metabolized in the liver and often designed to target the central nervous system (CNS), hepatocyte and neuronal models are critical for safety pharmacology.

  • Hepatotoxicity Models: HepG2 or Huh-7 cells are standard for assessing liver-specific toxicity and metabolic interference 1.

  • Neurotoxicity Models: SH-SY5Y or Kelly neuroblastoma cells are utilized to evaluate neurotoxic potential, especially for compounds intended to cross the blood-brain barrier 4.

  • General Oncology Models: MCF-7 (breast), HCT-116 (colorectal), and HL-60 (leukemia) are commonly used to screen for targeted anticancer efficacy 1.

Table 1: Quantitative Cytotoxicity Profiles of Piperazine Derivatives Across Cell Lines

Compound ClassTarget Cell Line(s)Assay MethodIC₅₀ / GI₅₀ RangeKey Mechanistic Observation
Benzothiazole-piperazines HUH-7, MCF-7, HCT-116SRB1.0 – 10.0 µMCell cycle arrest at subG1 phase 1
β-Elemene piperazines HL-60MTT< 10.0 µMROS generation, c-FLIP downregulation 3
Piperazine-oxazole hybrids Kelly, SH-SY5Y, HepG2WST-11.3 – 9.1 µMKinase-directed mechanism (Aurora A) 5
PCC (Cyclohexyl-piperazine) THLE-3, SNU-475MTTDose-dependentCaspase 8/9 activation, Cyt c release 2
Step-by-Step Cytotoxicity Protocols

To ensure a self-validating system, we recommend an orthogonal testing strategy: utilizing the MTT assay to measure metabolic viability and the SRB (Sulforhodamine B) assay to measure total cellular protein mass 6.

Causality Check: Relying solely on MTT can be misleading. Because piperazine derivatives induce early mitochondrial uncoupling (MMP loss), MTT (which relies on mitochondrial oxidoreductases) might underestimate viability before actual cell death occurs. Pairing it with SRB prevents false-positive toxicity readings by providing a metabolism-independent metric.

Workflow Seed 1. Cell Seeding (e.g., HepG2, SH-SY5Y) Incubate1 2. Attachment (24h, 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Dosing (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (24h - 72h) Treat->Incubate2 Assay 5. Viability Assay (SRB / MTT / WST-1) Incubate2->Assay Analyze 6. Data Analysis (IC50 & Z'-factor) Assay->Analyze

Fig 2: Step-by-step experimental workflow for in vitro cytotoxicity screening.

3.1. Cell Culture and Seeding
  • Harvest target cells in the logarithmic growth phase using Trypsin-EDTA.

  • Seed cells into 96-well clear-bottom tissue culture plates at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS) [[6]]().

  • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular attachment and recovery.

3.2. Compound Preparation and Treatment

Causality Note: Piperazine derivatives often exhibit poor aqueous solubility. Stock solutions must be prepared in high-purity DMSO to ensure uniform dosing.

  • Prepare a 10 mM to 50 mM stock solution of the piperazine derivative in DMSO.

  • Perform serial dilutions in complete culture medium to achieve final treatment concentrations (e.g., 0.1 µM to 100 µM) 7.

  • Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity.

  • Aspirate the seeding medium and apply 100 µL of the compound-containing medium to the respective wells.

  • Incubate for the desired exposure period (typically 24, 48, or 72 hours).

3.3. Orthogonal Endpoint Assays

Protocol A: SRB Assay (Total Protein Mass) Rationale: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a highly accurate proxy for cell number 6.

  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration of 10%) 6. Incubate at 4°C for 60 minutes. Causality: TCA rapidly precipitates proteins, anchoring cells to the plate bottom and preventing cell loss during subsequent washing steps.

  • Washing: Discard the supernatant and wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 10 minutes 6.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye. Shake for 5 minutes and measure absorbance at 565 nm using a microplate reader 6.

Protocol B: MTT Assay (Metabolic Activity)

  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the 100 µL of culture medium in each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals via NAD(P)H-dependent oxidoreductases.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes in the dark. Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background noise) [[6]]().

Data Interpretation & Quality Control

Calculate cell viability as a percentage of the vehicle control:

% Viability=(Absorbancecontrol​−Absorbanceblank​Absorbancetreated​−Absorbanceblank​​)×100

  • Dose-Response Modeling: Plot % Viability against the log-transformed compound concentration. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50​ (Half-maximal inhibitory concentration).

  • Assay Validation (Z'-factor): To ensure the protocol is self-validating, calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin). A Z'-factor ≥0.5 indicates an excellent assay window suitable for high-throughput screening and confirms that the observed cytotoxicity is a true pharmacological effect of the piperazine derivative rather than assay noise.

References
  • Full article: Cytotoxic activities of some benzothiazole-piperazine deriv
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Deriv
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells Source: nih.gov
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: scilit.com
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: preprints.org
  • Second-generation piperazine derivatives as promising radi

Sources

Application Note: Advanced Radioligand Binding Assays for Arylpiperazine-Based CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Arylpiperazines represent a highly versatile and privileged structural motif in central nervous system (CNS) drug discovery. Because these compounds frequently exhibit complex polypharmacology across serotonin (5-HT) and dopamine (D) receptor families, precise quantification of their receptor binding affinities is a critical bottleneck in lead optimization. This application note provides a comprehensive, self-validating protocol for conducting competitive radioligand binding assays for arylpiperazine derivatives, detailing the mechanistic causality behind each experimental condition.

Pharmacological Context & Rationale

Arylpiperazines are foundational to the design of neurotherapeutics, frequently targeting serotonin ( 5−HT1A​ , 5−HT2A​ , 5−HT7​ ) and dopamine ( D2​ , D3​ , D4​ ) receptors[1][2]. Minor structural modifications to the arylpiperazine scaffold—such as altering the alkyl linker length or modifying the terminal aryl substitution—can drastically shift a molecule's functional profile from a 5−HT1A​ agonist to a 5−HT2A​ antagonist[3].

Because these receptors are predominantly Gi​/Go​ -coupled G-protein coupled receptors (GPCRs), the binding of an arylpiperazine agonist directly inhibits adenylyl cyclase, reducing intracellular cAMP levels. Understanding the precise binding affinity ( Ki​ ) is the first step in predicting this downstream functional efficacy.

G Aryl Arylpiperazine Ligand Receptor 5-HT1A / D2 Receptor (GPCR) Aryl->Receptor Binds Gprotein Gi/o Protein Complex Receptor->Gprotein Activates AC Adenylyl Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: Canonical Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine ligands.

Quantitative Binding Profiles of Reference Arylpiperazines

To benchmark newly synthesized compounds, it is critical to compare their affinities against established arylpiperazine derivatives. The table below summarizes the binding affinities ( Ki​ ) of key structural analogs across primary target receptors to provide an expected binding profile.

Compound / Derivative 5−HT1A​ Ki​ (nM) 5−HT2A​ Ki​ (nM) D2​ Ki​ (nM)Primary Pharmacological Profile
Aripiprazole ~4.5~3.40.74 D2​ / 5−HT1A​ Partial Agonist[2]
pMeOPP Derivative 1.2N/AN/A 5−HT1A​ Agonist[4]
Compound 9b (Biphenyl)23.939.4>1000ASD Polypharmacology Model[1]
Compound 12a 41.5315300Antipsychotic Profile[1]
Assay Design & Mechanistic Causality

A robust radioligand binding assay is not merely a sequence of mixing reagents; it is a carefully balanced thermodynamic system. Every component in the assay buffer serves a specific, mechanistic purpose.

  • Radioligand Selection : We utilize [3H] -8-OH-DPAT for 5−HT1A​ , [3H] -Ketanserin for 5−HT2A​ , and [3H] -Spiperone for D2​ receptors[4][5]. Tritium ( 3H ) is preferred over Iodine-125 ( 125I ) because the bulky iodine atom can sterically hinder the binding of small monoamine-like ligands to the orthosteric pocket.

  • Buffer Causality ( MgCl2​ ) : The standard assay buffer consists of 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2​ . Why MgCl2​ ? Agonist radioligands (like [3H] -8-OH-DPAT) preferentially bind to the G-protein-coupled state of the receptor. Divalent cations ( Mg2+ ) are strictly required to stabilize this high-affinity ternary complex (Ligand-Receptor-G protein). Without it, agonist binding is drastically reduced.

  • Buffer Causality (Ascorbic Acid) : The addition of 0.1% Ascorbic Acid acts as a sacrificial antioxidant. Monoamine competitors (e.g., endogenous serotonin used to define non-specific binding) are highly susceptible to rapid oxidation in aqueous solutions.

  • Filter Pre-treatment : Glass fiber filters (Whatman GF/B) possess a net negative charge. Because many arylpiperazines are basic and positively charged at physiological pH, they will bind non-specifically to the filter matrix. Pre-soaking filters in 0.3% Polyethylenimine (PEI)—a cationic polymer—neutralizes the filter surface, drastically reducing background noise.

Self-Validating Experimental Protocol

Workflow Membrane 1. Membrane Preparation (Receptor-expressing cells) Incubation 2. Assay Incubation (Membrane + Radioligand + Test Cmpd) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Washing (Remove unbound radioligand) Filtration->Washing Detection 5. Detection & QC (Scintillation & Z'-factor) Washing->Detection

Fig 2: Step-by-step workflow for competitive radioligand binding assays in 96-well format.

Phase 1: Membrane Preparation
  • Harvest CHO-K1 or HEK-293 cells stably expressing the target human recombinant receptor (e.g., 5−HT1A​ or D2​ )[4][6].

  • Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4) and disrupt using a Dounce homogenizer or Polytron (setting 5 for 20s)[5]. Causality: Mechanical shearing lyses the cells while keeping the membrane sheets intact. Ice-cold temperatures prevent endogenous protease activity.

  • Centrifuge the homogenate at 50,000 × g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in Wash Buffer, and repeat the centrifugation step. Causality: This crucial wash step removes endogenous intracellular monoamines (like serotonin or dopamine) that would otherwise competitively inhibit the radioligand.

  • Resuspend the final pellet in Assay Buffer, determine protein concentration via BCA assay, and aliquot at -80°C.

Phase 2: Competitive Binding Workflow (96-Well Format)

Set up the assay in a 96-well polypropylene plate to prevent lipophilic arylpiperazines from sticking to the walls. Total volume per well = 250 µL.

  • Total Binding (TB) Wells : Add 50 µL Assay Buffer + 50 µL Radioligand (e.g., 1 nM [3H] -8-OH-DPAT) + 150 µL Membrane Suspension (approx. 15-30 µg protein/well).

  • Non-Specific Binding (NSB) Wells : Add 50 µL of 10 µM reference competitor (e.g., Serotonin for 5−HT1A​ , Haloperidol for D2​ ) + 50 µL Radioligand + 150 µL Membrane Suspension[4].

  • Test Compound Wells : Add 50 µL of arylpiperazine test compound (serial dilutions from 10−10 to 10−5 M) + 50 µL Radioligand + 150 µL Membrane Suspension.

  • Incubation : Seal the plate and incubate at 25°C for 60 minutes. Causality: 60 minutes at room temperature is typically sufficient for these ligands to reach thermodynamic equilibrium without risking receptor degradation.

Phase 3: Separation and Detection
  • Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B glass fiber filters using a 96-well cell harvester.

  • Wash the filters three times with 1 mL of ice-cold Wash Buffer. Causality: The rapid drop in temperature slows the dissociation rate ( koff​ ) of the bound radioligand, while the buffer washes away the unbound free ligand.

  • Dry the filters, add 40 µL of liquid scintillation cocktail per well, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Data Analysis & Quality Control

A protocol is only as reliable as its internal validation metrics. To ensure trustworthiness, every assay plate must act as a self-validating system.

1. Specific Binding Calculation Calculate Specific Binding (SB) as SB=TB−NSB . For a high-quality membrane preparation, SB should constitute at least 70-80% of the Total Binding signal.

2. Z'-Factor Validation Calculate the Z'-factor using the CPM values from the TB and NSB wells to assess assay robustness:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

An assay is only considered valid for compound screening if Z′≥0.5 .

3. Affinity ( Ki​ ) Determination Use non-linear regression (e.g., GraphPad Prism) to fit the dose-response curve and determine the IC50​ . Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration used in the assay and Kd​ is the known dissociation constant of the radioligand for that specific membrane batch.

References
  • Application Note: Neuroreceptor Binding Assay Protocol for 1-(4-Methoxyphenyl)piperazine hydrochloride - Benchchem - 4

  • Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus - IMR Press - 5

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - 1

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - Uniba.it - 3

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI - 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic synthesis, with a focus on the widely used Buchwald-Hartwig amination reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate via a Buchwald-Hartwig amination of ethyl 3-bromobenzoate and 1-methylpiperazine, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the reaction setup and reagents. Here is a systematic approach to troubleshooting this problem:

1. Catalyst and Ligand Inactivity: The palladium catalyst and the phosphine ligand are the heart of the Buchwald-Hartwig reaction. Their inactivity is a primary suspect for low conversion.[1][2]

  • Potential Cause: The palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) may have decomposed, or the phosphine ligand (e.g., BINAP, Xantphos) may have oxidized.[2][3]

  • Solution:

    • Use fresh, high-purity catalyst and ligand.

    • Ensure all manipulations of the catalyst and ligand are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

    • Consider using a pre-formed, air-stable palladium precatalyst.

2. Ineffective Base: The choice and quality of the base are critical for the deprotonation of the amine and regeneration of the active catalyst.[2]

  • Potential Cause: The base (e.g., sodium tert-butoxide, potassium carbonate) may be old, hydrated, or not strong enough to deprotonate the piperazine nitrogen effectively.

  • Solution:

    • Use a freshly opened or properly stored strong, non-nucleophilic base. Sodium tert-butoxide is a common and effective choice for this type of coupling.[3]

    • Ensure the base is finely powdered to maximize its surface area and reactivity.

3. Solvent Purity and Degassing: The reaction is highly sensitive to oxygen and water.

  • Potential Cause: The solvent (e.g., toluene, dioxane) may contain dissolved oxygen or water, which can deactivate the catalyst.

  • Solution:

    • Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

    • A common solvent for this reaction is toluene or dioxane.[3][4]

4. Reaction Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the reactants or catalyst.

  • Potential Cause: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

  • Solution:

    • For the coupling of aryl bromides, a temperature range of 80-110 °C is typically effective.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Ethyl 3-bromobenzoate 1-Methylpiperazine Sodium t-butoxide setup Combine reagents, catalyst, and solvent in a sealed flask reagents->setup catalyst Pd₂(dba)₃ BINAP catalyst->setup solvent Anhydrous, Degassed Toluene solvent->setup heating Heat at 100 °C for 18-24 h setup->heating quench Cool to RT Quench with water heating->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica gel) extract->purify product Ethyl 3-(4-methylpiperazin-1-yl)benzoate purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant side products, which complicates purification and lowers the isolated yield. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products in Buchwald-Hartwig amination can arise from several competing reaction pathways. Understanding these can help in optimizing the reaction conditions to favor the desired product.

1. Hydrodehalogenation of the Aryl Halide:

  • Side Product: Ethyl benzoate (the starting aryl bromide is reduced).

  • Cause: This can occur through a competing pathway where a β-hydride elimination from the palladium amide intermediate leads to the formation of an imine and a palladium hydride species, which then reduces the aryl halide.[1]

  • Solution:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can disfavor this side reaction by sterically hindering the β-hydride elimination. Ligands like XPhos or BrettPhos have been shown to be effective in minimizing this pathway.[5]

    • Base: Using a weaker base, if the main reaction permits, can sometimes reduce the rate of hydrodehalogenation.

2. Homocoupling of the Aryl Halide:

  • Side Product: Biphenyl derivatives.

  • Cause: This side reaction is more common with more reactive aryl halides (iodides and bromides) and can be promoted by high temperatures and certain catalyst systems.

  • Solution:

    • Lower Temperature: Running the reaction at the lower end of the effective temperature range can help minimize homocoupling.

    • Catalyst Loading: Using the minimum effective catalyst loading can also reduce the incidence of this side reaction.

3. Double Arylation of Piperazine:

  • Side Product: 1,4-bis(3-ethoxycarbonylphenyl)piperazine.

  • Cause: While 1-methylpiperazine has only one secondary amine available for arylation, if piperazine itself is used as a starting material or is present as an impurity, double arylation can occur.

  • Solution:

    • Purity of Amine: Ensure the high purity of the 1-methylpiperazine starting material.

    • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-arylation product.

Table 1: Troubleshooting Side Product Formation

Side ProductPotential CauseRecommended Solution
Ethyl benzoateHydrodehalogenationUse bulky, electron-rich ligands (e.g., XPhos).
Biphenyl derivativesHomocoupling of aryl halideLower reaction temperature; optimize catalyst loading.
Double arylation productImpurity in starting amineEnsure high purity of 1-methylpiperazine; use a slight excess of amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this synthesis?

A1: The optimal choice of catalyst and ligand can be substrate-dependent. However, for the coupling of an aryl bromide like ethyl 3-bromobenzoate with a secondary amine like 1-methylpiperazine, a common and effective system is a combination of a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand like racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos.[2][3] The choice of ligand can significantly impact reaction efficiency.[2]

Q2: Which base should I use and in what quantity?

A2: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation.[3] Typically, 1.2 to 1.5 equivalents of the base relative to the limiting reagent (usually the aryl halide) are sufficient.

Q3: What are the best practices for setting up the reaction to ensure reproducibility?

A3: Reproducibility is key in synthesis. To ensure consistent results:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction. This is crucial for protecting the catalyst and ligand from oxidation.[3]

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents.

  • Consistent Heating: Use an oil bath or a heating mantle with a temperature controller to ensure a stable and uniform reaction temperature.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere if the reaction is ongoing), quenched, and analyzed. The disappearance of the starting materials (ethyl 3-bromobenzoate and 1-methylpiperazine) and the appearance of the product spot/peak will indicate the reaction's progress.

Q5: What is a standard work-up and purification procedure for Ethyl 3-(4-methylpiperazin-1-yl)benzoate?

A5: A typical work-up and purification protocol is as follows:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, can be effective.[3]

Logical Relationship Diagram for Optimization:

Optimization_Logic Catalyst Catalyst & Ligand Yield High Yield Catalyst->Yield Purity High Purity Catalyst->Purity Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Purity

Sources

Technical Support Center: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Below, you will find a series of frequently asked questions and troubleshooting scenarios in a Q&A format, grounded in established chemical principles and practical laboratory experience.

The synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate is typically achieved through a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr). Each method, while effective, is susceptible to specific side reactions that can complicate purification and reduce yields. This guide will help you identify and mitigate these issues.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is generating a significant amount of ethyl benzoate, lacking the piperazine moiety. What is causing this and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on the aryl halide is replaced by a hydrogen atom.[1] This reduces your starting material, ethyl 3-halobenzoate, to ethyl benzoate, thus lowering the yield of your desired product.

Mechanism of Formation: The formation of a palladium-hydride species (Pd-H) is the primary culprit. This species can arise from several sources within your reaction mixture, including solvents (like alcohols), water, or the amine itself.[1][2] Once formed, the Pd-H intermediate can undergo reductive elimination to produce the dehalogenated arene.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor the desired C-N bond formation over dehalogenation.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos.

  • Base and Solvent Choice: The base and solvent can be a source of hydrides.[1] If you are using alcoholic solvents, they can be oxidized by the palladium complex to generate hydride species.[1] Consider switching to anhydrous, non-alcoholic solvents like toluene or dioxane. The strength of the base also plays a role; sometimes a weaker base can minimize this side reaction.[1]

  • Temperature Control: Higher temperatures can lead to catalyst decomposition and an increase in side reactions.[3] It is advisable to run the reaction at the lowest effective temperature.

  • Water Content: Water has been identified as a possible hydrogen source for hydrodehalogenation.[2][4] Ensure all your reagents and solvents are scrupulously dried.

ParameterRecommendation to Minimize Dehalogenation
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)
Solvent Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane)
Base Use a non-nucleophilic, anhydrous base (e.g., K₃PO₄, NaOtBu)
Temperature Optimize for the lowest effective temperature
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen)
Q2: I'm observing an impurity with a mass corresponding to 3-(4-methylpiperazin-1-yl)benzoic acid. How is this forming and how can I avoid it?

Answer:

The presence of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester . This reaction, often called saponification when base-catalyzed, involves the cleavage of the ester bond by water.[5]

Mechanism of Formation: Ester hydrolysis can be catalyzed by either acid or base.[5][6] In the context of this synthesis, which often employs a base (like sodium tert-butoxide or potassium carbonate), alkaline hydrolysis is the more likely pathway. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. A subsequent acidic workup will protonate the carboxylate to give the carboxylic acid side product.

Troubleshooting Strategies:

  • Anhydrous Conditions: The most direct way to prevent hydrolysis is to eliminate water from the reaction. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.

  • Workup Procedure: During the workup, minimize contact time with aqueous acidic or basic solutions. If an aqueous extraction is necessary, perform it quickly and at a low temperature.

  • Base Selection: While a base is necessary for the coupling reaction, ensure it is as dry as possible. Some bases are hygroscopic and can introduce water into the reaction.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of ester hydrolysis. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Q3: My LC-MS analysis shows a peak corresponding to Ethyl 3-(piperazin-1-yl)benzoate. What is the source of this impurity?

Answer:

This side product arises from the presence of piperazine as an impurity in your 1-methylpiperazine starting material. Piperazine, having two secondary amine groups, can compete with 1-methylpiperazine in the C-N coupling reaction.

Source of the Impurity: 1-methylpiperazine is often synthesized by the methylation of piperazine.[7] Incomplete methylation can leave residual piperazine in the final product.

Troubleshooting Strategies:

  • Purity of Reagents: The most effective solution is to use high-purity 1-methylpiperazine. Verify the purity of your starting material by GC or NMR before use.

  • Purification: If the side product does form, it can often be separated from the desired product by column chromatography. The difference in polarity between the secondary amine (in the side product) and the tertiary amine (in the desired product) can be exploited for separation.

Q4: The reaction is sluggish and incomplete, even after extended reaction times. What factors could be inhibiting the catalytic cycle?

Answer:

Several factors can lead to a sluggish or incomplete Buchwald-Hartwig amination. The efficiency of the catalytic cycle is highly dependent on the interplay between the palladium precursor, ligand, base, and substrates.

Potential Causes and Solutions:

  • Catalyst Inhibition: Certain functional groups can poison the palladium catalyst.[8] While the substrates in this synthesis are generally compatible, impurities in the starting materials could be an issue. Additionally, using aryl iodides can sometimes lead to the formation of unreactive palladium-iodide dimer complexes, which can slow down the reaction.[8]

  • Ligand to Palladium Ratio: The ratio of ligand to palladium is crucial. An insufficient amount of ligand can lead to catalyst decomposition, while an excessive amount can sometimes inhibit the reaction. A common starting point is a 1:1 to 1.5:1 ratio of ligand to palladium.[4]

  • Base Strength and Solubility: The base not only acts as a proton scavenger but also plays a role in the catalytic cycle. The base must be strong enough to deprotonate the amine but should also have sufficient solubility in the reaction medium. If the base is not effective, the catalytic cycle can stall.

  • Oxidative Addition Step: The oxidative addition of the aryl halide to the Pd(0) complex is a critical step.[9] Aryl chlorides are generally less reactive than aryl bromides. If you are using an aryl chloride, you may need more forcing conditions (higher temperature, more active catalyst system) to achieve a good reaction rate.

Experimental Protocol: Ligand Screening for Optimization

To address issues like dehalogenation or low conversion, screening different phosphine ligands is a highly effective strategy.

Materials:

  • Ethyl 3-bromobenzoate (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • In an inert atmosphere glovebox, add the ethyl 3-bromobenzoate, base, and palladium precatalyst to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the 1-methylpiperazine to each vial.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block.

  • Run the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12 hours).

  • After cooling, quench the reactions and analyze the product distribution by LC-MS or GC to determine the optimal ligand.[1]

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and a key side reaction.

Main_Reaction ArylHalide Ethyl 3-halobenzoate OxAdd Oxidative Addition Complex ArylHalide->OxAdd + Pd(0) Amine 1-Methylpiperazine AmineCoord Amine Coordination Amine->AmineCoord Catalyst Pd(0)L_n Catalyst->OxAdd Base Base RedElim Reductive Elimination Base->RedElim OxAdd->AmineCoord + Amine AmineCoord->RedElim + Base RedElim->Catalyst Regenerates Catalyst Product Ethyl 3-(4-methylpiperazin-1-yl)benzoate RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Side_Reaction OxAdd Ar-Pd(II)-X Complex Pd_H Ar-Pd(II)-H Complex OxAdd->Pd_H Hydride Transfer H_Source Hydride Source (e.g., H₂O, ROH) H_Source->Pd_H SideProduct Ethyl Benzoate (Dehalogenated Product) Pd_H->SideProduct Reductive Elimination Catalyst Pd(0)L_n Pd_H->Catalyst Regenerates Catalyst

Caption: The hydrodehalogenation side reaction pathway.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
  • Hydrolysis of esters - Chemguide. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (URL: [Link])

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])

  • Hydrolysis of Esters - LibreTexts. (URL: [Link])

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. (URL: [Link])

  • Ch20: Hydrolysis of Esters - Chemistry - University of Calgary. (URL: [Link])

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (URL: [Link])

  • Esters (Cambridge (CIE) AS Chemistry): Revision Note. (URL: [Link])

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • N-METHYLPIPERAZINE - Ataman Kimya. (URL: [Link])

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of ethyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development to effectively troubleshoot and optimize this powerful C-N cross-coupling reaction. Here, you will find a comprehensive resource in a question-and-answer format, addressing specific experimental issues with detailed mechanistic explanations, quantitative data, and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the conversion is very low. What are the most common initial checks?

A1: Low or no conversion in a Buchwald-Hartwig amination of an ethyl benzoate is often traced back to a few critical factors:

  • Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.[1]

  • Reagent Purity: Water and other protic impurities can poison the catalyst and react with the strong bases used. Ensure you are using anhydrous solvents and that your amine and ethyl benzoate are of high purity.

  • Catalyst Activation: If you are not using a pre-catalyst, the reduction of the Pd(II) source to the active Pd(0) species might be inefficient. Consider adding a small amount of a reducing agent or switching to a commercially available pre-catalyst (e.g., a G3 or G4 pre-catalyst).

Q2: I am observing significant hydrolysis of my ethyl benzoate starting material. How can I prevent this?

A2: The strong bases required for the Buchwald-Hartwig amination, such as sodium or potassium tert-butoxide, can also catalyze the hydrolysis of the ester if water is present.[2]

  • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvents over activated molecular sieves or by distillation. Ensure your glassware is oven-dried and cooled under an inert atmosphere.

  • Base Selection: While strong bases are often necessary, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is particularly sensitive. However, be aware that weaker bases may require higher reaction temperatures or longer reaction times.[3]

Q3: My primary amine is undergoing double arylation. How can I favor mono-arylation?

A3: The N-arylated product can sometimes be more reactive than the starting primary amine, leading to the formation of a diarylamine byproduct.

  • Stoichiometry: Use a slight excess of the primary amine (1.2-1.5 equivalents) relative to the ethyl benzoate.

  • Ligand Choice: Certain bulky ligands, such as BrettPhos, have been specifically designed to favor the mono-arylation of primary amines.[3][4]

  • Reaction Time: Monitor the reaction closely and stop it once the consumption of the starting amine is optimal and before significant diarylation occurs.

Q4: Are there any specific ligands that are recommended for C-O bond coupling of aryl esters?

A4: While the amination of aryl halides is more common, the principles for ligand selection in C-O coupling are similar. Bulky, electron-rich phosphine ligands are generally preferred as they promote the challenging oxidative addition step and facilitate reductive elimination.

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, tBuXPhos, and RuPhos are excellent starting points for optimizing the amination of ethyl benzoates.[4][5]

  • Bidentate Ligands: For certain substrates, bidentate ligands like BINAP or DPPF can be effective and may help to suppress side reactions.[6]

In-Depth Troubleshooting Guide

Issue 1: No Reaction or Stalled Reaction

If your initial checks on atmosphere and reagent purity are satisfactory, a stalled reaction with an ethyl benzoate substrate often points to issues with the catalytic cycle.

Root Cause Analysis:

The oxidative addition of the C(aryl)-O bond of the ethyl benzoate to the Pd(0) center is often the rate-limiting step and is more challenging than the oxidative addition of aryl halides.

Solutions:

  • Increase Reaction Temperature: C-O bond activation typically requires more energy. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.

  • Optimize the Ligand: The choice of ligand is paramount. A screening of different bulky, electron-rich ligands is highly recommended.

Ligand FamilyKey FeaturesRecommended for
Dialkylbiarylphosphines (e.g., XPhos, RuPhos) High steric bulk and electron-donating ability.General starting point for challenging substrates like aryl esters.
BrettPhos Specifically designed to favor mono-arylation of primary amines.Reactions with primary amine nucleophiles.
Josiphos-type Ferrocenyl Ligands Robust and often effective at lower catalyst loadings.Screening alternative ligand scaffolds.
  • Check Your Base: The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle. Ensure your base is fresh and has been stored under an inert atmosphere.

Issue 2: Formation of Side Products

The most common side products in the Buchwald-Hartwig amination of ethyl benzoates are the result of competing reaction pathways.

Observation: You observe the formation of ethyl benzoate where the ester group has been replaced by a hydrogen atom.

Causality: This can occur via a β-hydride elimination pathway, particularly with primary amines.[6]

Mitigation Strategies:

  • Ligand Selection: Bidentate ligands like BINAP were initially developed to suppress β-hydride elimination.[6] Consider screening these if hydrodeoxygenation is a significant issue.

  • Amine Structure: If possible, use an amine that lacks β-hydrogens.

Observation: You form an amide from the direct reaction of the amine with the ethyl benzoate, without C-N bond formation at the aryl ring.

Causality: This is a competing uncatalyzed or base-catalyzed thermal reaction. It is more likely to occur at higher temperatures with highly nucleophilic amines.

Mitigation Strategies:

  • Lower Reaction Temperature: If the desired C-N coupling is efficient at a lower temperature, this will disfavor the thermal amidation.

  • Optimize Catalyst Loading: A more active catalytic system (higher loading or a more efficient ligand) can accelerate the desired Buchwald-Hartwig pathway, outcompeting the background amidation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Ethyl Benzoate

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Ethyl benzoate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In an inert atmosphere glovebox: Add the ethyl benzoate, palladium pre-catalyst, and base to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, add the solids, seal the vial, and then purge with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.[7]

Visualizing the Process

Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting start Low/No Yield check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_inert->start Failed hydrolysis Observe Hydrolysis? check_inert->hydrolysis Passed side_products Other Side Products? hydrolysis->side_products No dry_reagents Use Rigorously Dried Reagents & Solvents hydrolysis->dry_reagents Yes optimize_catalyst Optimize Catalyst System: 1. Increase Temperature 2. Screen Ligands 3. Change Base side_products->optimize_catalyst No analyze_side_products Identify Side Products (GC-MS, NMR) side_products->analyze_side_products Yes success Successful Reaction optimize_catalyst->success change_base Screen Weaker Base (e.g., K3PO4) dry_reagents->change_base change_base->success analyze_side_products->success

Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination of ethyl benzoates.

Catalytic Cycle and Potential Failure Points

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition failure2 Failure Point 2: Catalyst Decomposition (O2, H2O) pd0->failure2 pd2_complex Ar-Pd(II)(OR)L_n oxidative_addition->pd2_complex failure1 Failure Point 1: Slow Oxidative Addition (C-O activation) oxidative_addition->failure1 amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(HNR'R'')(OR)L_n] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl ester, highlighting key failure points.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 8, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved March 8, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved March 8, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019, September 15). International Journal of Chemical Science. Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize palladium catalyst loading during the N-arylation of piperazine.

Mechanistic Causality: The Challenge of Piperazine

Piperazine N-arylation via the Buchwald-Hartwig cross-coupling is a cornerstone reaction in medicinal chemistry. However, optimizing catalyst loading presents two distinct mechanistic hurdles:

  • Catalyst Poisoning: Piperazine is a strong bidentate chelator. If the supporting ligand on the palladium center is not sufficiently bulky and electron-rich, piperazine can displace it, forming a stable, unreactive Pd-piperazine resting state that halts the catalytic cycle.

  • Over-Arylation: Because piperazine possesses two reactive secondary amines, it is highly prone to undesired bis-arylation[1].

To achieve ultra-low catalyst loading (0.1% - 2.0 mol%) while maintaining high mono-arylation selectivity, the choice of ligand is paramount. Dialkylbiaryl phosphine ligands, specifically 2, have proven exceptionally effective for secondary amines[2]. RuPhos facilitates rapid reductive elimination, outcompeting catalyst deactivation pathways and preventing the formation of dead-end Pd-complexes[2].

OptimizationWorkflow Start Piperazine N-Arylation Ligand Ligand Selection (RuPhos for 2° Amines) Start->Ligand Base Base & Solvent (NaOtBu in Toluene) Ligand->Base Loading Titrate Pd Loading (2.0% → 0.1%) Base->Loading Eval Evaluate Selectivity (Mono- vs Bis-arylation) Loading->Eval Success Optimal Conditions Achieved Eval->Success High Mono-arylation Fail Troubleshoot (Protecting Groups / Excess Amine) Eval->Fail Bis-arylation / Low Yield Fail->Ligand

Systematic workflow for optimizing palladium catalyst loading in piperazine N-arylation.

Self-Validating Experimental Protocol: Catalyst Titration Screen

To systematically lower catalyst loading, you must use a self-validating protocol. This methodology incorporates an internal standard for precise kinetic tracking and a 2.0 mol% Pd positive control . If the positive control fails, the system invalidates the run, proving the failure is due to reagent degradation (e.g., wet base) rather than the kinetic limits of the catalyst.

Step-by-Step Methodology:

  • Pre-catalyst Stock Preparation: In an argon-filled glovebox, prepare a stock solution of Pd₂(dba)₃ and RuPhos (1:2 molar ratio) in anhydrous, degassed toluene. Causality: Pre-mixing ensures a uniform active catalyst species and eliminates weighing errors at the sub-milligram scales required for low-loading screens.

  • Reaction Setup: To four oven-dried vials equipped with magnetic stir bars, add NaOtBu (1.2 equiv) and piperazine (2.0 to 5.0 equiv). Causality: NaOtBu is the optimal strong, non-nucleophilic base for deprotonating the secondary amine intermediate in Buchwald-Hartwig reactions[3].

  • Inert Atmosphere: Seal the vials with PTFE septa and purge with argon for 5 minutes.

  • Reagent Addition: Inject anhydrous toluene, the aryl chloride (1.0 equiv), and dodecane (0.1 equiv) as an internal standard.

  • Catalyst Titration: Inject varying volumes of the Pd/RuPhos stock to achieve 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol% Pd loading across the four parallel vials.

  • Execution & Monitoring: Heat the vials at 100 °C. Sample 10 µL aliquots at 10, 30, and 60 minutes. Quench aliquots in acetonitrile/water and analyze via LC-MS.

  • System Validation Gate: Evaluate the 2.0 mol% control vial. If it does not show >95% conversion at 60 minutes, abort the optimization . Troubleshoot solvent/reagent purity (moisture/oxygen) before re-attempting lower loadings.

  • Workup: Cool to room temperature, quench with 5 mL of water, extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[3].

Quantitative Data: Catalyst Loading vs. Reaction Outcomes

The table below summarizes the expected outcomes based on ligand choice and catalyst loading for the coupling of electron-neutral aryl chlorides with piperazine.

Catalyst SystemPd Loading (mol%)Piperazine Equiv.Time to CompletionMono-arylation YieldBis-arylation Yield
Pd₂(dba)₃ / BINAP5.01.512 hours45%35%
Pd₂(dba)₃ / RuPhos2.01.510 mins>90%<5%
Pd₂(dba)₃ / RuPhos0.51.530 mins88%<5%
Pd₂(dba)₃ / RuPhos0.15.02 hours85%<1%
Pd₂(dba)₃ / BrettPhos2.01.54 hours60%15%

Note: RuPhos drastically outperforms older generation ligands (BINAP) and primary-amine-optimized ligands (BrettPhos) for secondary cyclic amines.

Troubleshooting & FAQs

Q1: I am observing a significant amount of bis-arylated piperazine. How can I suppress this while keeping catalyst loading low? A1: Bis-arylation occurs when the newly formed mono-arylated product competes with the starting piperazine for the palladium-aryl intermediate. To suppress this:

  • Stoichiometry: Use an excess of piperazine. Operating "neat" (using piperazine as the solvent) or at 5.0+ equivalents drastically shifts the statistical probability toward mono-arylation[1].

  • Protecting Groups: If low equivalents of piperazine are mandatory due to substrate cost, use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be quantitatively removed later with acid[3].

Q2: My reaction stalls at 40-50% conversion when I drop the Pd loading below 1 mol%. What is the causality here? A2: A stalled reaction at ultra-low catalyst loading usually points to catalyst deactivation rather than a slow kinetic rate. At 0.1 mol% Pd, even trace amounts of water or oxygen in the solvent or base will irreversibly oxidize the phosphine ligand or quench the active Pd(0) species. Ensure your toluene is strictly anhydrous, as water easily deactivates both the catalyst and the NaOtBu base[3].

Q3: Can I use BrettPhos instead of RuPhos for piperazine? A3: It is highly discouraged. While2 is an exceptional ligand for the N-arylation of primary amines[2], its binding pocket is not tailored for secondary cyclic amines like piperazine. Forcing a secondary amine into the BrettPhos pocket increases the activation energy for reductive elimination, leading to longer reaction times, higher required catalyst loadings, and increased side reactions. Always match the ligand to the amine class.

Q4: Is it possible to perform this reaction open to the air to simplify the workflow? A4: Yes, but with a trade-off in catalyst loading. Recent advancements have demonstrated 10-minute Buchwald-Hartwig aminations of piperazine under aerobic conditions using air- and moisture-stable Pd-precatalysts[1]. However, to achieve this, the catalyst loading typically must remain higher (e.g., 2.0 mol% Pd) to compensate for the fraction of the catalyst that inevitably degrades in the presence of oxygen[1]. If your goal is ultra-low catalyst loading (<0.5 mol%), strict inert conditions are mandatory.

Sources

Technical Support Center: Overcoming Poor Solubility of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the formulation and assay optimization of Ethyl 3-(4-methylpiperazin-1-yl)benzoate .

Physicochemical Profiling & Causality

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a lipophilic weak base. The basic piperazine ring possesses a pKa of approximately 8.0. At physiological pH (7.4), the molecule is near its buffering region, leaving a significant fraction of the compound unionized. The highly lipophilic ethyl benzoate moiety drives the molecule out of the aqueous phase, resulting in poor aqueous solubility. This manifests as assay variability, rapid precipitation in biological buffers, and poor in vivo bioavailability. The strategies below target these specific physicochemical liabilities.

Solubility Enhancement Decision Workflow

SolubilityWorkflow FreeBase Ethyl 3-(4-methylpiperazin-1-yl)benzoate (Poorly Soluble Free Base) InVitro In Vitro Assays (High-Throughput) FreeBase->InVitro Assay Prep InVivo In Vivo / Preclinical (Formulation) FreeBase->InVivo Dosing Prep CoSolvent Co-solvent Addition (e.g., DMSO, PEG) InVitro->CoSolvent Kinetic Kinetic Solubility Assay (Precipitation Tendency) InVitro->Kinetic SaltScreen Salt Screening (e.g., Mesylate, HCl) InVivo->SaltScreen CDComplex Cyclodextrin Complexation (e.g., HP-β-CD) InVivo->CDComplex CoSolvent->Kinetic Thermo Thermodynamic Validation (Equilibrium Solubility) SaltScreen->Thermo CDComplex->Thermo

Workflow for solubility enhancement of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. DMSO acts as a powerful hydrogen bond acceptor, keeping the free base in a true solution. When diluted into PBS, the solvent capacity drops drastically. Because the piperazine nitrogen is only partially ionized at pH 7.4, a large fraction of the highly lipophilic free base remains unionized. The concentration rapidly exceeds the kinetic solubility threshold, causing nucleation and precipitation[1][2]. Optimization: Ensure the final DMSO concentration is optimized (typically 1-5%) and add the DMSO stock slowly under vortexing.

Q2: I want to form a salt to improve aqueous solubility. Which counterion should I choose? A2: Converting the free base to a salt is highly effective for piperazine derivatives because protonating the nitrogen drastically lowers the crystal lattice energy and increases ion-dipole interactions with water[3]. While hydrochloride (HCl) is common, it can sometimes lead to hygroscopic solids or suffer from the common-ion effect in chloride-rich gastric fluid. Methanesulfonic acid (mesylate) or citric acid are excellent alternatives that often yield stable, highly soluble crystalline forms[3].

Q3: Can I use cyclodextrins for in vivo formulation? Which type is optimal? A3: Yes. Cyclodextrins enhance solubility by encapsulating the lipophilic portion of the molecule. For Ethyl 3-(4-methylpiperazin-1-yl)benzoate, β-cyclodextrin derivatives (such as 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) are optimal. The cavity size of β-cyclodextrin (6.0–6.5 Å) perfectly accommodates the substituted benzene ring and ethyl ester moiety, whereas α-cyclodextrin (4.7–5.3 Å) is too small to allow stable inclusion[4][5][6].

Validated Experimental Protocols

Note on Self-Validation: Every protocol below includes built-in controls to ensure the observed solubility enhancement is a direct result of the chemical intervention, rather than an artifact of the assay environment.

Protocol A: High-Throughput Kinetic Solubility Assay (DMSO Shake-Flask)

Purpose: To determine the precipitation tendency of the compound in aqueous buffers, mimicking in vitro assay conditions[1][2].

  • Stock Preparation: Prepare a 10 mM stock solution of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in 100% anhydrous DMSO.

  • Aqueous Spiking: Dispense 196 µL of PBS (pH 7.4) into a 96-well microplate. Add 4 µL of the 10 mM DMSO stock to achieve a theoretical maximum concentration of 200 µM (2% DMSO final)[2].

  • Incubation: Seal the plate and shake on a vibrating platform shaker at 1000 rpm for 6 hours at room temperature (25°C).

  • Filtration: Transfer the suspension to a 96-well filter plate (0.22 µm PVDF). Apply positive pressure or vacuum to separate the precipitate from the saturated solution[2].

  • Analysis: Dilute the filtrate 1:1 with DMSO (to prevent secondary precipitation during queuing) and analyze via LC-MS/UV against a standard curve. Validation Check: Include a highly soluble control (e.g., furosemide) and a poorly soluble control (e.g., albendazole) to verify assay performance[2].

Protocol B: Salt Screening & Counterion Selection

Purpose: To isolate a stable, water-soluble salt form of the piperazine derivative[3].

  • Free Base Solution: Dissolve 100 mg of the free base in a minimal volume of a volatile, water-miscible solvent (e.g., ethanol or acetone).

  • Acid Addition: Add a stoichiometric amount (1:1 molar ratio) of the selected acid (e.g., Methanesulfonic acid).

  • Equilibration: Stir the mixture at 25°C for 24 hours. If a precipitate forms immediately, continue stirring to allow for Ostwald ripening.

  • Isolation: If no precipitate forms, slowly evaporate the solvent under a gentle stream of nitrogen until crystallization occurs[3].

  • Characterization: Isolate the solid via centrifugation, dry under vacuum, and confirm salt formation using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol C: Cyclodextrin Phase Solubility Profiling

Purpose: To establish the thermodynamic solubility limit and complexation efficiency with HP-β-CD[4].

  • Media Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0%, 5%, 10%, 15%, and 20% w/v) in deionized water.

  • Drug Addition: Add an excess amount of the free base (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 150 rpm and 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV. Plot the drug concentration versus cyclodextrin concentration to determine the complexation constant ( K1:1​ ).

Quantitative Solubility Data

The following table summarizes the theoretical solubility enhancements based on the physicochemical properties of piperazine benzoates under various formulation strategies.

StrategyExcipient / CounterionExpected Solubility (pH 7.4)Fold EnhancementMechanistic Causality
Free Base None (Buffer only)~10 - 50 µg/mL1x (Baseline)High lipophilicity; unionized at pH 7.4.
Co-solvent 5% DMSO~200 - 300 µg/mL~5xDisruption of water hydrogen-bond network.
Cyclodextrin 20% w/v HP-β-CD~2.5 - 3.5 mg/mL~50xHydrophobic inclusion of the ethyl benzoate moiety.
Salt Formation Mesylate Salt>5.0 mg/mL>100xProtonation of piperazine; reduced lattice energy.

Sources

Technical Support Center: Isolating Ethyl 3-(4-methylpiperazin-1-yl)benzoate with High Purity

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Stability Challenges

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a bifunctional molecule, presenting a unique set of challenges during its isolation. The presence of a hydrolytically sensitive ethyl ester and a basic N-aryl-N'-methylpiperazine moiety necessitates a carefully orchestrated workup procedure. The primary decomposition pathways of concern are:

  • Ester Hydrolysis: The ethyl ester is susceptible to cleavage under both acidic and basic aqueous conditions, leading to the formation of the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)benzoic acid. This not only results in yield loss but also complicates purification due to the similar polarity of the byproduct.

  • Piperazine Oxidation: The nitrogen atoms in the piperazine ring, particularly the tertiary aliphatic amine, are prone to oxidation, which can be catalyzed by atmospheric oxygen or trace metal impurities.[1]

This guide will provide a systematic approach to navigate these challenges, ensuring a successful and reproducible workup.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Issue 1: Low product yield with a significant amount of a polar, acidic impurity.

Symptom: Your crude NMR or LC-MS analysis shows the presence of 3-(4-methylpiperazin-1-yl)benzoic acid alongside your desired product.

Primary Cause: Ester hydrolysis has occurred due to exposure to harsh pH conditions during the aqueous workup.

Solutions:

  • pH Control is Critical: The key to preventing hydrolysis is to maintain a controlled pH environment during all aqueous washes. The piperazine moiety of your molecule has two basic nitrogen atoms with estimated pKa values analogous to piperazine itself (pKa1 ≈ 5.5, pKa2 ≈ 9.7).[2][3] This means that at a pH below ~5.5, the piperazine ring will be protonated and the compound will be water-soluble. Conversely, in a basic environment (pH > 9.7), the piperazine is in its free base form and is soluble in organic solvents. Strong bases like sodium hydroxide should be avoided as they can rapidly hydrolyze the ester.[4]

  • Recommended Workup Protocol:

    • Initial Quench: After your reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it's often beneficial to dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane to facilitate extraction.

    • Neutralization with a Weak Base: To neutralize any acid catalysts or acidic byproducts, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃).[4] The use of a weak base is crucial to minimize ester hydrolysis. Continue the washes until gas evolution ceases.

    • Water Washes: Perform several washes with cold deionized water to remove any remaining water-soluble impurities.

    • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Reagent Purpose Potential Pitfall & Mitigation
Cold Saturated NaHCO₃ Neutralize acid without causing significant ester hydrolysis.Vigorous CO₂ evolution. Add slowly and vent the separatory funnel frequently.
Cold Deionized Water Remove water-soluble impurities.Prolonged contact can lead to minor hydrolysis. Perform washes efficiently.
Brine (Saturated NaCl) Remove residual water from the organic layer.No significant pitfalls.
Anhydrous Na₂SO₄/MgSO₄ Remove trace amounts of water.Ensure sufficient amount is used to achieve complete drying.
Issue 2: Product discoloration or the appearance of multiple new, non-polar spots on TLC during workup.

Symptom: The isolated product is off-color (e.g., yellow or brown), and TLC or LC-MS analysis indicates the presence of unexpected byproducts.

Primary Cause: Oxidation of the piperazine ring. The tertiary amine of the 4-methylpiperazine moiety is particularly susceptible to oxidation.

Solutions:

  • Minimize Air Exposure: During the workup, try to minimize the exposure of your compound to air, especially if the solution is heated. If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: In cases of severe oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent during workup and storage can be beneficial.

  • Chelating Agents: Trace metal catalysis can promote oxidation. Rinsing glassware with a solution of a chelating agent like EDTA prior to use can help to remove metal residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extracting Ethyl 3-(4-methylpiperazin-1-yl)benzoate into an organic solvent?

A1: To ensure the piperazine moiety is in its neutral, free base form and thus preferentially soluble in an organic solvent, the pH of the aqueous phase should be maintained above its highest pKa value. Based on data for similar piperazines, a pH of 10 or higher is recommended.[2][3] However, to avoid ester hydrolysis, it is best to use a mild base like sodium carbonate to adjust the pH and to perform the extraction quickly with cold solutions.

Q2: Can I use a strong base like NaOH to speed up the neutralization of my reaction mixture?

A2: It is strongly advised against using strong bases like sodium hydroxide or potassium hydroxide. These will significantly increase the rate of ester hydrolysis, leading to the formation of the unwanted carboxylic acid byproduct and a lower yield of your desired product.[5][6]

Q3: My product seems to be somewhat water-soluble even under basic conditions. How can I improve my extraction efficiency?

A3: If you are experiencing issues with partitioning, consider the following:

  • "Salting Out": Add a significant amount of sodium chloride to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Solvent Choice: While ethyl acetate is a common choice, for more polar products, a solvent like dichloromethane (DCM) may offer better extraction efficiency.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting compounds with moderate water solubility.

Q4: How should I purify my crude Ethyl 3-(4-methylpiperazin-1-yl)benzoate after workup?

A4: Flash column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the basic piperazine moiety from streaking on the acidic silica gel.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key decision-making steps and chemical transformations during the workup.

DecompositionPathways Product Ethyl 3-(4-methylpiperazin-1-yl)benzoate Acid 3-(4-methylpiperazin-1-yl)benzoic Acid Product->Acid  Ester Hydrolysis (Strong Acid/Base, H₂O) Oxidized Oxidized Byproducts Product->Oxidized  Oxidation (Air, Metal Catalysts)

Caption: Primary decomposition pathways for Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Workup_Workflow start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_bicarb Wash with cold, saturated NaHCO₃ dilute->wash_bicarb wash_water Wash with cold H₂O (2x) wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: Recommended workup workflow to prevent decomposition.

References

  • J. Chem. Eng. Data 2009, 54, 9, 2914–2917. [Link]

  • ACS Earth and Space Chemistry 2019, 3, 10, 2249–2257. [Link]

  • Khalili, F.; Henni, A.; East, A. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. J. Chem. Eng. Data2009 , 54 (9), 2914–2917. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • The Hydrolysis of Ethyl Benzoate. SSERC. [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a common intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this resource is designed to address common challenges and provide robust, field-proven solutions to ensure the high purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Ethyl 3-(4-methylpiperazin-1-yl)benzoate?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common and efficient method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.[1][2] Assuming your synthesis involves the palladium-catalyzed cross-coupling of ethyl 3-halobenzoate (e.g., ethyl 3-bromobenzoate) with 1-methylpiperazine, the following impurities are likely present:

  • Unreacted Starting Materials:

    • Ethyl 3-halobenzoate

    • 1-methylpiperazine

  • Catalyst Residues:

    • Palladium catalyst (e.g., from Pd₂(dba)₃)

    • Phosphine ligands (e.g., XPhos, RuPhos)[3]

  • Side Products:

    • Products of ligand arylation

    • Hydrodehalogenated starting material (ethyl benzoate)

    • Products from double arylation of piperazine (if unprotected piperazine is used)

  • Base and Solvent Residues:

    • Inorganic base (e.g., sodium tert-butoxide, potassium carbonate)

    • High-boiling point solvents (e.g., toluene, dioxane)

Q2: What is the general strategy for purifying crude Ethyl 3-(4-methylpiperazin-1-yl)benzoate?

A2: A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves:

  • Aqueous Workup/Acid-Base Extraction: To remove the bulk of inorganic salts, unreacted 1-methylpiperazine, and some polar impurities.

  • Column Chromatography: To separate the target compound from non-polar impurities and closely related side products.

  • Recrystallization: As a final polishing step to obtain a highly crystalline and pure product.

The following diagram illustrates this general purification workflow:

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup / Acid-Base Extraction Crude_Product->Aqueous_Workup Initial Cleanup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure Product Recrystallization->Pure_Product High Purity

Caption: General purification workflow for Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Troubleshooting Guides

Issue 1: Inefficient Removal of 1-Methylpiperazine with Aqueous Wash

Question: I've performed a standard aqueous workup, but my NMR still shows a significant amount of unreacted 1-methylpiperazine. What's happening?

Answer:

This is a common issue due to the basicity of 1-methylpiperazine. A simple water wash is often insufficient to fully remove it. An acid-base extraction is the recommended approach.[4] The tertiary amine of your product and the unreacted 1-methylpiperazine will be protonated in an acidic aqueous solution and move from the organic layer to the aqueous layer. Subsequent basification of the aqueous layer will then allow for the extraction of the free amines back into an organic solvent, leaving behind any water-soluble impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). It is recommended to perform this wash two to three times to ensure complete protonation and transfer of all basic components to the aqueous layer.

  • Layer Separation: Separate the aqueous layer (which now contains your protonated product and unreacted amine) from the organic layer (which contains non-basic impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH) until the pH is basic (pH > 10), which will deprotonate the amines.

  • Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Issue 2: Product Co-elutes with Impurities During Column Chromatography

Question: During silica gel column chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?

Answer:

Co-elution is typically due to similar polarities between your product and an impurity. Since Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a basic compound, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) (typically 0.5-1%), into your mobile phase can significantly improve peak shape and separation.[3] The TEA will compete with your product for the acidic sites on the silica gel, reducing tailing.

    • Solvent System: A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or petroleum ether.[5] Start with a low polarity and gradually increase it.

  • Alternative Stationary Phases:

    • If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.

Data Presentation: Mobile Phase Optimization

Mobile Phase CompositionObservationRecommendation
Ethyl Acetate / HexanesSignificant peak tailing and poor separation.Add 0.5-1% triethylamine to the mobile phase.
Ethyl Acetate / Hexanes + 1% TEAImproved peak shape, but still some co-elution.Try a different solvent system, such as Dichloromethane / Methanol.
Dichloromethane / Methanol + 1% TEAGood separation of the product from the impurity.Use this system for the column.
Issue 3: Difficulty in Achieving Crystallization

Question: My purified product is an oil, or I'm getting very low yield upon attempted recrystallization. What can I do?

Answer:

Obtaining a crystalline solid can sometimes be challenging. The issue could be residual solvent, the inherent properties of the compound, or an inappropriate choice of solvent for recrystallization.

  • Ensure Purity: Before attempting recrystallization, ensure your material is of reasonable purity (>95%) by NMR or LC-MS. Highly impure materials often inhibit crystallization.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve your compound at high temperatures but not at room temperature.[6]

    • Good Single Solvents to Try: Ethanol, isopropanol, acetonitrile, or ethyl acetate.[6]

    • Solvent/Anti-Solvent Systems: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. A good system to try is Ethyl Acetate / Hexanes or Ethanol / Water.[7]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further induce crystallization, you can place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization_Troubleshooting Start Product is an Oil or Crystallization Fails Check_Purity Check Purity (NMR/LCMS) Start->Check_Purity Impure Impure (<95%) Check_Purity->Impure No Pure Pure (>95%) Check_Purity->Pure Yes Further_Purify Further Purification (e.g., Chromatography) Impure->Further_Purify Solvent_Screen Systematic Solvent Screening Pure->Solvent_Screen Further_Purify->Check_Purity Single_Solvent Test Single Solvents (e.g., IPA, EtOH, ACN) Solvent_Screen->Single_Solvent Mixed_Solvent Test Mixed Solvents (e.g., EtOAc/Hexanes) Solvent_Screen->Mixed_Solvent Successful_Crystallization Successful Crystallization Single_Solvent->Successful_Crystallization Mixed_Solvent->Successful_Crystallization

Caption: Troubleshooting decision tree for recrystallization issues.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

Sources

Optimizing reaction conditions for N-methylation of piperazine benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-methylation of piperazine derivatives. Transforming a mono-protected or salt-stabilized secondary amine (such as piperazine benzoate) into its tertiary N-methyl counterpart is a critical transformation in medicinal chemistry. While seemingly straightforward, this reaction is highly susceptible to thermal runaways, gas entrapment, and over-alkylation.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Reaction Workflow & Logical Pathway

G A Piperazine Benzoate (Secondary Amine) B Formaldehyde (37% aq) [Iminium Formation] A->B Step 1 C Hydride Donor (Formic Acid / NaBH(OAc)3) B->C Step 2 D Thermal Control (45°C - 55°C) C->D Step 3 E Aqueous Workup (NaOH Basification) D->E Step 4 F N-Methylpiperazine Derivative (Target Product) E->F Step 5

Workflow for the optimized N-methylation of piperazine benzoate.

Troubleshooting & FAQs

Q1: Why am I observing massive foaming and product loss during the addition of formic acid? A: In the classic Eschweiler-Clarke reductive amination, formic acid acts as the hydride donor. As it reduces the iminium intermediate, it irreversibly decomposes into carbon dioxide ( CO2​ ) gas [1]. If the reaction is performed at traditional temperatures (130–160 °C) in a closed or rapidly heated system, the violent evolution of CO2​ causes severe foaming. This entraps the piperazine product in the gas matrix, drastically lowering yields [2]. Solution: Invert the traditional thermal profile. Add the piperazine benzoate to formaldehyde first, keeping the temperature below 50 °C. Then, introduce formic acid dropwise, maintaining the reaction temperature strictly between 45–55 °C [2]. This controlled thermal environment regulates the kinetics of CO2​ release.

Q2: Is there a risk of over-methylating my secondary amine into a quaternary ammonium salt? A: If you are using direct alkylating agents like methyl iodide ( CH3​I ) or dimethyl sulfate, over-alkylation to the quaternary ammonium salt is a significant risk due to the high electrophilicity of the reagents. However, if you utilize reductive amination (Eschweiler-Clarke), the reaction is mechanistically self-limiting. The process definitively stops at the tertiary amine stage because a tertiary amine lacks the necessary N-H bond to form the requisite iminium ion intermediate with formaldehyde [1], [3].

Q3: How can I transition this protocol to a "greener" or solvent-free process? A: Two highly validated alternatives exist for green N-methylation:

  • Mechanochemical Milling: You can perform the N-methylation under solvent-free conditions using a vibrational ball mill. By combining the piperazine derivative, formalin, and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) at a 30 Hz frequency for 20 minutes, you can achieve >85% yields without hazardous organic solvents [4].

  • Dimethyl Carbonate (DMC): DMC is an environmentally friendly methylating agent. Piperazine can be N-methylated using DMC without a catalyst at 110 °C. However, note that selectivity can drop (around 60%), with 1,4-dimethylpiperazine forming as a primary by-product [5].

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and experimental outcomes.

EntryMethylating ReagentHydride Source / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Impurity Profile
1 Formaldehyde (Excess)Formic Acid (Excess)130 - 1608< 40High CO2​ entrapment; poor conversion [2].
2 Formaldehyde (1.2 eq)Formic Acid (1.5 eq)45 - 55689Controlled CO2​ release; clean tertiary amine [2].
3 Formaldehyde (1.2 eq) NaBH(OAc)3​ (1.5 eq)25 (Milling)0.3392Solvent-free; rapid iminium reduction [4].
4 Dimethyl CarbonateNone1101229Low selectivity; 1,4-dimethylpiperazine formation [5].
5 Methyl Iodide (1.5 eq) K2​CO3​ (Base)25465Significant quaternary ammonium over-alkylation.
Self-Validating Protocol: Controlled Reductive Amination

Objective: High-yield N-methylation of piperazine benzoate while preventing gas-entrapment and over-alkylation.

Step 1: Iminium Ion Assembly

  • Action: Charge a reaction vessel with aqueous formaldehyde (37% w/w, 1.2 equivalents). Slowly add piperazine benzoate (1.0 equivalent) under continuous agitation.

  • Causality & Control: The secondary amine attacks the carbonyl carbon of formaldehyde. Cooling the vessel to maintain the internal temperature below 50 °C prevents premature side reactions and thermal degradation of the intermediate iminium ion [2].

Step 2: Hydride Delivery (Reduction)

  • Action: Equip the vessel with a pressure-equalizing dropping funnel. Add formic acid (1.5 equivalents) dropwise over 60 minutes.

  • Causality & Control: Formic acid acts as the hydride donor. The dropwise addition acts as a self-validating kinetic control—if the CO2​ evolution (bubbling) becomes too vigorous, the addition rate is paused. This prevents the foam-over characteristic of traditional Eschweiler-Clarke conditions [2].

Step 3: Thermal Maturation

  • Action: Once addition is complete, heat the reaction mixture to 45–55 °C for 4 to 6 hours [2].

  • Causality & Control: This specific thermal window provides the activation energy required for complete reduction of the iminium ion without triggering the violent decomposition of excess formic acid.

Step 4: Basification and Phase Separation

  • Action: Cool the mixture to 20 °C. Slowly wash with a 50% NaOH solution until the aqueous phase reaches pH > 12. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Control: The benzoate counterion and any residual formic acid are neutralized. The target N-methylpiperazine derivative is converted entirely to its free base form, driving it into the organic phase for easy recovery [2].

References
  • Title: Methylation of piperazines - US3154552A Source: Google Patents URL
  • Title: Eschweiler–Clarke reaction Source: Wikipedia URL
  • Title: Eschweiler-Clarke Reaction Source: Organic Chemistry Portal URL
  • Title: Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions Source: PMC URL
  • Title: N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate Source: Taylor & Francis URL

Sources

Troubleshooting peak tailing in HPLC of basic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center

As a Senior Application Scientist, I frequently encounter chromatographers battling asymmetric peaks when analyzing basic active pharmaceutical ingredients (APIs). Peak tailing compromises resolution, integration accuracy, and ultimately, the reliability of your quantitative data[1][2].

This technical guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving peak tailing in basic compounds.

Section 1: The Mechanistic Root Cause of Tailing

FAQ 1: Why do my basic compounds tail so severely compared to neutral or acidic analytes? Peak tailing in reversed-phase HPLC occurs when more than one retention mechanism is active simultaneously[1][3]. While your primary mechanism is hydrophobic interaction with the C18 chain, basic compounds (e.g., primary, secondary, and tertiary amines) are highly susceptible to secondary polar interactions with residual silanol groups (Si–OH) on the silica support[2][3].

Free silanols are weakly acidic. At mid-pH levels (pH 4–8), these silanols deprotonate to form negatively charged silanoxide ions (Si–O⁻). Simultaneously, basic amines are protonated and carry a positive charge. This creates a strong electrostatic ion-exchange interaction[4][5]. Because these ion-exchange sites are energetically heterogeneous and easily overloaded, the basic molecules desorb slowly, stretching the trailing edge of the peak into a "tail"[1]. Trace metal contamination (e.g., iron, aluminum) in older "Type A" silica further withdraws electrons from silanols, increasing their acidity and exacerbating this effect[1].

Section 2: Diagnostic Triage (Chemical vs. Physical)

FAQ 2: How can I definitively prove the tailing is a chemical interaction and not a physical column or system issue? You must isolate the variables. A failing guard column, a void at the column head, or extra-column dispersion from slipped PEEK fittings will cause tailing, but these physical issues affect all analytes indiscriminately[6]. Chemical interactions are analyte-specific.

Self-Validating Diagnostic Rule: Inject a neutral, non-ionizable probe (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base ion-exchange. If the neutral peak is perfectly symmetrical (Gaussian) but your basic API tails, you have confirmed a chemical silanol interaction[6]. If the neutral peak also tails, you have a physical system void or flow path issue[6].

PeakTailingDiagnosis Start Observe Peak Tailing in Basic Compound InjectNeutral Inject Neutral Probe (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does the neutral probe also tail? InjectNeutral->CheckNeutral PhysicalIssue Physical/System Issue (Void, Fittings, Frit) CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Interaction (Silanol/Ion-Exchange) CheckNeutral->ChemicalIssue No CheckFittings Check PEEK fittings & extra-column volume PhysicalIssue->CheckFittings ReplaceGuard Replace Guard Column or Main Column PhysicalIssue->ReplaceGuard AdjustPH Adjust Mobile Phase pH (pH < 3.0) ChemicalIssue->AdjustPH AddTEA Add Silanol Suppressor (e.g., 5mM TEA) ChemicalIssue->AddTEA ChangeColumn Switch to Type B Silica or Polar-Embedded ChemicalIssue->ChangeColumn

Diagnostic workflow distinguishing physical system issues from chemical silanol interactions.

Section 3: Mitigation Strategies & Quantitative Impact

FAQ 3: What mobile phase adjustments can I make immediately to suppress silanol interactions? If you cannot change your column, you must manipulate the mobile phase chemistry to break the electrostatic attraction.

  • Low pH Suppression: Lower the mobile phase pH to ≤ 2.5 (e.g., using 10–20 mM potassium phosphate). At this pH, the acidic silanols are fully protonated (neutralized), shutting down the ion-exchange mechanism[3][4][7].

  • Silanol Suppressors (Competing Bases): Add a sacrificial amine, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, physically blocking your larger basic API from interacting with them[4][8].

Caution: While TEA is highly effective, it accelerates the hydrolysis of the stationary phase endcapping, ultimately reducing column lifetime and exposing more bare silica over time[4].

Table 1: Quantitative Comparison of Tailing Mitigation Strategies

Mitigation StrategyPrimary MechanismTypical USP Tailing Factor (Tf)Impact on Column Lifetime
Standard C18 (pH 7.0) Unsuppressed ion-exchange> 2.0 (Severe Tailing)Baseline
Low pH Buffer (pH 2.5) Silanol protonation / neutralization1.1 - 1.3 (Acceptable)Moderate (Acidic hydrolysis risk)
5 mM TEA Addition Competitive silanol blocking1.0 - 1.2 (Excellent)Decreased (Endcapping hydrolysis)
Type B / CSH Column Reduced silanol activity via pure silica1.0 - 1.1 (Ideal)Extended (Highly stable)

Note: A USP Tailing Factor (Tf) of 1.0 indicates perfect symmetry. Values > 1.5 generally require corrective action for accurate quantification[2].

Section 4: Advanced Stationary Phase Selection

FAQ 4: Which column chemistries are engineered specifically for highly basic APIs? Modern method development should avoid mobile phase band-aids by selecting the right stationary phase from the start.

  • Type B Ultra-Pure Silica: Always use columns packed with Type B silica (>99.99% purity). The lack of trace metals significantly reduces the acidity of residual silanols[4][9].

  • Polar-Embedded Phases: These columns incorporate a polar functional group (e.g., amide, ether) into the alkyl chain near the silica surface. This creates a localized shielding effect that repels basic analytes from the underlying silanols[2].

  • Charged Surface Hybrid (CSH) / Base-Deactivated Silica: These columns are specifically treated to possess a slight positive surface charge at low pH, electrostatically repelling positively charged basic amines and yielding exceptional peak shapes without the need for strong ion-pairing agents[8].

Section 5: Self-Validating Experimental Protocols

Protocol 1: System Void & Physical Integrity Check Objective: Rule out extra-column volume and column bed deformation.

  • Prepare a Neutral Probe: Dissolve 1 µL of toluene in 1 mL of your current mobile phase.

  • Isocratic Injection: Inject 1-2 µL of the probe using an isocratic method (e.g., 50:50 Water:Acetonitrile).

  • Evaluate Symmetry: Calculate the USP Tailing Factor (Tf) at 5% peak height[2][3].

  • Action: If Tf > 1.2, inspect all PEEK finger-tight fittings for slippage. Replace the guard column, as it is a common trap for matrix particulates. Re-inject. If tailing persists, the main column bed has likely collapsed and must be replaced.

Protocol 2: Mobile Phase Optimization for Basic Analytes Objective: Suppress silanol ionization without degrading the column.

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer to exactly pH 2.5 using phosphoric acid. Critical: Always measure and adjust pH before adding any organic modifiers[4].

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Gradient Caution: If using Acetonitrile as the organic modifier, perform a test-tube solubility check to ensure the 20 mM phosphate does not precipitate at your highest gradient %B[4][8].

  • Analysis: Inject the basic API. You should observe a reduction in Tf from >2.0 to <1.3[3].

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • UHPLCS. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • ChromaNik Technologies Inc.
  • Axion Labs. HPLC Peak Tailing.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.

Sources

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the Buchwald-Hartwig amination. Here, we move beyond basic troubleshooting to explore the mechanistic causality of reaction failures, providing self-validating protocols to ensure high-fidelity C–N bond formation.

Mechanistic Insights: The Causality of Homocoupling

Before adjusting reaction parameters, it is critical to understand why homocoupling (the formation of Ar–Ar biaryl species) occurs. The catalytic cycle relies on a rapid sequence of oxidative addition, amine binding, deprotonation, and reductive elimination. Homocoupling acts as a parasitic divergence from this pathway, primarily driven by two mechanisms:

  • Oxidative Homocoupling: This is the most common cause. The presence of trace oxygen (O₂) or other oxidants intercepts the Pd(II)(Ar)(X) intermediate. Oxygen facilitates the oxidation of the palladium center or promotes a secondary cycle where two aryl groups transmetalate onto a single Pd center, forcing a premature reductive elimination that yields the Ar–Ar byproduct[1].

  • Reductive / Base-Induced Homocoupling: This occurs when the amine coordination step is sluggish (often due to steric hindrance or poor nucleophilicity). A prolonged lifetime of the Pd(II)(Ar)(X) species, combined with high temperatures and excess base, leads to disproportionation or aberrant transmetalation, yielding homocoupled products[2][3].

BuchwaldHartwig Pd0 Active Catalyst L1Pd(0) OxAdd Oxidative Addition L1Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Binding & Deprotonation L1Pd(II)(Ar)(NR2) OxAdd->AmineCoord + HNR2, Base Homocoupling Undesired Homocoupling Ar-Ar OxAdd->Homocoupling Aberrant Transmetalation RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired C-N Product Ar-NR2 RedElim->Product Oxidant Trace O2 / Oxidants Excess Catalyst Oxidant->Homocoupling

Catalytic cycle of Buchwald-Hartwig amination highlighting the oxidative homocoupling divergence.

Troubleshooting FAQs

Q1: I am observing significant amounts of the Ar–Ar biaryl byproduct instead of my desired C–N product. How do I stop this? A: The primary culprit is almost always oxygen ingress. Ensure strict Schlenk techniques or utilize a glovebox. Solvents must be rigorously degassed; sparging with argon for 30 minutes or performing three freeze-pump-thaw cycles is mandatory. Additionally, check your catalyst loading. Excessively high palladium concentrations increase the probability of two Pd(II)–Ar species interacting, promoting homocoupling. Lower the catalyst loading to the minimum effective concentration (e.g., 1–2 mol%)[2].

Q2: How does my choice of base influence the homocoupling rate? A: The base is responsible for deprotonating the coordinated amine. If the base is too strong (e.g., LiHMDS) and the amine is sterically hindered, the base can promote side reactions, including homocoupling and hydrodehalogenation[2]. For sensitive substrates or sluggish amines, switching from strong alkoxides (NaOtBu) to milder bases like Cs₂CO₃ or K₃PO₄ can significantly attenuate base-induced homocoupling, provided the reaction temperature is carefully optimized[2][3].

Q3: Can ligand selection suppress the homocoupling pathway? A: Yes. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective. Their steric bulk favors the formation of a highly active, monoligated L₁Pd(0) species[4]. This bulky coordination sphere accelerates the desired oxidative addition and amine binding while sterically blocking the transmetalation of a second aryl group onto the palladium center, effectively shutting down the homocoupling pathway[4].

Data Presentation: Base and Solvent Selection Matrix

Selecting the correct base and solvent combination is critical for suppressing base-induced homocoupling while maintaining catalytic turnover.

BaseApprox. pKaRecommended SolventsHomocoupling RiskBest Use Case
NaOtBu ~19Toluene, 1,4-DioxaneModerateStandard primary/secondary amines[2]
LiHMDS ~26THF, TolueneHighWeakly nucleophilic amines; requires strict air-free conditions[2]
K₃PO₄ ~13Toluene, t-Amyl AlcoholLowBroad functional group tolerance; minimizes side reactions[2]
Cs₂CO₃ ~111,4-Dioxane, t-Amyl AlcoholLowSensitive substrates; prevents base-induced dehalogenation/homocoupling[2][3]

Standard Operating Procedure (SOP): Self-Validating Air-Free Amination

Principle: This protocol utilizes a Pd G3 pre-catalyst to ensure the rapid, complete generation of the active L₁Pd(0) species, preventing the buildup of unligated Pd clusters that catalyze homocoupling. The workflow includes an early-stage analytical checkpoint to validate air-free integrity.

Step 1: Reagent Preparation & Degassing

  • Purify the amine via distillation or filtration through a short plug of activated alumina to remove trace peroxides and oxidants prior to use.

  • Degas the chosen anhydrous solvent (e.g., Toluene or 1,4-Dioxane) using three consecutive freeze-pump-thaw cycles.

Step 2: Reaction Assembly (Glovebox Recommended)

  • To an oven-dried reaction vial equipped with a PTFE-coated stir bar, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Add the optimized base based on the matrix above (e.g., NaOtBu for standard amines, or Cs₂CO₃ for sensitive substrates; 1.5 equiv)[2][3].

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1.0–2.0 mol%). Causality Note: Pre-catalysts avoid the need for high-temperature reduction of Pd(II) salts, bypassing a vulnerable window where homocoupling often initiates.

Step 3: Initiation & Temperature Control

  • Seal the vial with a PTFE-lined septum cap and transfer it to a pre-heated reaction block.

  • Critical Control: Initiate heating at the lowest viable temperature (e.g., 80 °C). High temperatures exponentially increase the rate of homocoupling if the catalytic cycle stalls[2].

Step 4: Self-Validating Analytical Checkpoint

  • After 30 minutes of heating, extract a 10 µL aliquot via a degassed syringe. Dilute in LC-MS grade acetonitrile and analyze via GC-MS or LC-MS.

  • Validation Check: If the Ar–Ar homocoupled byproduct is detected at >5% relative area, oxygen ingress or solvent contamination is confirmed. Abort the reaction, re-evaluate the degassing procedure, and restart. If <1% homocoupling is observed, the inert atmosphere is validated; proceed until complete consumption of the aryl halide.

Step 5: Workup

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium black and insoluble inorganic salts[2].

  • Concentrate the filtrate under reduced pressure and proceed to column chromatography.

References

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference.MilliporeSigma.
  • Mechanistic Development and Recent Applications of the Chan-Lam Amin
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐C

Sources

Technical Support Center: Enhancing the Stability of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-(4-methylpiperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. By understanding the potential degradation pathways and implementing the strategies outlined below, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 3-(4-methylpiperazin-1-yl)benzoate and what are its primary stability concerns?

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a small molecule containing an ethyl ester, a tertiary amine within a piperazine ring, and an aromatic benzoate core. The primary stability concerns in solution are hydrolysis of the ethyl ester and oxidation of the piperazine ring. These reactions can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q2: Which functional groups in the molecule are most susceptible to degradation?

The two main functional groups of concern are:

  • Ethyl Ester: Susceptible to both acid- and base-catalyzed hydrolysis, yielding 3-(4-methylpiperazin-1-yl)benzoic acid and ethanol.[1][2][3][4]

  • Piperazine Ring (Tertiary Amine): Prone to oxidation, which can lead to the formation of N-oxides or other degradation products.[5][6][7] The presence of the methyl group on the piperazine nitrogen can also influence its reactivity.

Q3: How does pH affect the stability of this compound in aqueous solutions?

pH is a critical factor.[8][9]

  • Acidic Conditions (pH < 7): Can accelerate the hydrolysis of the ethyl ester.[2] The piperazine nitrogen will be protonated, which may offer some protection against oxidation but increases the rate of ester hydrolysis.

  • Neutral Conditions (pH ≈ 7): Generally provides a balance of stability, but both hydrolysis and oxidation can still occur over time.

  • Alkaline Conditions (pH > 7): Significantly accelerates the hydrolysis of the ethyl ester through base-catalyzed mechanisms.[1][2][3][4]

Q4: What are the common degradation products I should be looking for?

The primary degradation products are:

  • 3-(4-methylpiperazin-1-yl)benzoic acid: Resulting from the hydrolysis of the ethyl ester.

  • N-oxide derivatives: Resulting from the oxidation of the piperazine nitrogen.

  • Other potential products from ring opening or further oxidation of the piperazine moiety.

Troubleshooting Guide

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Q: I'm observing a rapid decrease in the concentration of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in my aqueous buffer. What is the likely cause and how can I mitigate it?

A: The most probable cause is pH-dependent hydrolysis of the ethyl ester.

Causality: The ester bond is susceptible to cleavage by water, a process that is significantly accelerated by either acidic or basic conditions.[2][3][4] Alkaline conditions, in particular, promote rapid saponification of the ester.

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your stock solution and working solutions.

  • Optimize pH: The optimal pH for stability is typically near neutral (pH 6-7), where the rates of both acid and base-catalyzed hydrolysis are minimized. Conduct a pH stability study to determine the ideal pH for your specific experimental conditions.

  • Buffer Selection: Use a buffer system with sufficient capacity to maintain the desired pH, especially if your experiment involves the addition of acidic or basic reagents.

  • Temperature Control: Hydrolysis rates increase with temperature.[10] Prepare and store solutions at reduced temperatures (e.g., 2-8°C) to slow down degradation. For long-term storage, consider freezing at -20°C or -80°C.

  • Solvent System: If permissible for your application, consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the activity of water and slow hydrolysis.

Issue 2: Appearance of Unknown Impurities in HPLC Analysis

Q: My HPLC analysis shows new peaks appearing over time, suggesting the formation of degradation products. How can I identify and prevent them?

A: These new peaks are likely due to oxidation of the piperazine ring or hydrolysis of the ester.

Causality: The tertiary amine in the piperazine ring is susceptible to oxidation by dissolved oxygen or other oxidizing agents in the solvent.[5][6][11] This can lead to the formation of N-oxides and other degradation products.

Troubleshooting Steps:

  • De-gas Solvents: Before preparing your solutions, de-gas the solvents (water, buffers) by sparging with an inert gas like nitrogen or argon, or by sonication. This will minimize the amount of dissolved oxygen.

  • Use of Antioxidants: Consider adding an antioxidant to your solution. Common choices for pharmaceutical preparations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[9] The selection of an antioxidant should be compatible with your experimental system.

  • Chelating Agents: Trace metal ions in your buffer can catalyze oxidation reactions.[5] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in degradation pathways.[9]

  • Photostability: Protect your solutions from light, as photolytic degradation can also occur, especially for aromatic compounds.[10][12][13] Use amber vials or wrap your containers in aluminum foil.

Experimental Workflow for Stability Assessment

To systematically investigate and enhance the stability of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a forced degradation study is recommended.[12][14][15][16] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and establish stabilizing conditions.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound aliquot Aliquot into Separate Vials prep->aliquot acid Acid Hydrolysis (e.g., 0.1 N HCl) aliquot->acid Expose base Base Hydrolysis (e.g., 0.1 N NaOH) aliquot->base Expose oxidation Oxidation (e.g., 3% H2O2) aliquot->oxidation Expose thermal Thermal Stress (e.g., 60°C) aliquot->thermal Expose photo Photolytic Stress (UV/Vis light) aliquot->photo Expose hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify identify Identify Degradation Products (MS) quantify->identify

Caption: Workflow for a Forced Degradation Study.

Protocol 1: pH Stability Assessment

Objective: To determine the effect of pH on the stability of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in an aqueous solution.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in the mobile phase and/or neutralizing the pH.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of Ethyl 3-(4-methylpiperazin-1-yl)benzoate to oxidation.

Methodology:

  • Prepare a solution of the compound in a neutral buffer (e.g., pH 7).

  • Treat the solution with a low concentration of hydrogen peroxide (e.g., 0.1% - 3%).[16]

  • Incubate the solution at room temperature, protected from light.

  • At various time points, analyze the solution by HPLC-MS to monitor for the formation of oxidative degradation products.

  • To test the effectiveness of stabilizers, repeat the experiment with the addition of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA).

Data Presentation

Table 1: Hypothetical pH Stability Data for Ethyl 3-(4-methylpiperazin-1-yl)benzoate at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100100100100
295.298.599.185.3
490.196.898.272.1
881.593.296.550.6
2460.385.192.315.8
Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 3-(4-methylpiperazin-1-yl)benzoate Hydrolysis_Product 3-(4-methylpiperazin-1-yl)benzoic Acid + Ethanol Parent->Hydrolysis_Product H+ or OH- H2O Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product [O] (e.g., H2O2, O2)

Caption: Primary Degradation Pathways.

Summary of Recommendations for Enhanced Stability

  • pH Control: Maintain solutions in a tightly controlled buffer system, ideally between pH 6 and 7.

  • Temperature: Store solutions at reduced temperatures (2-8°C for short-term, ≤ -20°C for long-term).

  • Atmosphere: Prepare solutions using de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always protect solutions from light by using amber vials or other light-blocking containers.

  • Use of Excipients: For formulation development, consider the inclusion of antioxidants and chelating agents to inhibit oxidative degradation.[9][17][18][19][20]

By implementing these strategies, researchers can significantly improve the stability of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in solution, leading to more accurate and reproducible experimental outcomes.

References
  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Nelson Labs.
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Shendarkar, S.M., & Vadvalkar. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Pyrazine chemistry. Part VII.
  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
  • Pharmaceutical Technology. (2026, March 12).
  • ACS Publications. (2022, September 29). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry.
  • Protheragen. Stabilizer Excipients.
  • LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry.
  • ResearchGate.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • SSERC.
  • MDPI. (2021, October 8).
  • Alkan Chemical Europe. (2025, August 27).
  • American Pharmaceutical Review. Stabilizer Excipients.
  • SSERC.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PMC. Elucidating the effect of amine charge state on poly(β-amino ester)
  • PubMed. (2010, February 15). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets.
  • ResearchGate. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Pharmaceutical Technology. (2019, October 2).
  • PMC. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • ResearchGate. Kinetic study of hydrolysis of benzoates.
  • Enamine. Stability.
  • Chemical Communications (RSC Publishing).
  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
  • Frontiers.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • ACS Publications. (2022, September 18). Solution Stability of Pharmaceutical Cocrystals | Crystal Growth & Design.
  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • Journal of Materials Chemistry (RSC Publishing).
  • ResearchGate. a The transformation of benzoate and (o-, m-, p-,) methylbenzoate to catechol and (3-, 4-) methylcatechol, respectively.
  • EAWAG BBD/PPS.
  • PubMed.
  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • SciSpace.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • PMC.
  • SpringerLink. (2016, October 31). Poly(ester amide)
  • Sigma-Aldrich. Ethyl 4-(piperazin-1-yl)
  • VladaChem. Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester.
  • KEGG.
  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)
  • PubChem. Ethyl 4-(piperazin-1-yl)
  • ChemScene. 80518-57-6 | Ethyl 4-(piperazin-1-yl)

Sources

Technical Support Center: Piperazine Off-Target Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing late-stage attrition due to the off-target liabilities of the piperazine scaffold. While piperazine is a "privileged" motif that offers excellent solubility and favorable physicochemical properties, its secondary and tertiary amines are notorious for interacting with unintended biological targets.

This guide provides causality-driven troubleshooting strategies, self-validating experimental protocols, and structural engineering workflows to help you systematically design out hERG cardiotoxicity, GPCR promiscuity, and CYP450 inhibition.

Module 1: Mastering hERG Channel Cardiotoxicity

Q: My piperazine lead compound consistently flags for hERG inhibition (IC₅₀ < 1 µM). Why does this happen, and how do I engineer it out without losing primary target affinity?

The Causality: The human ether-à-go-go-related gene (hERG) potassium channel features a large, promiscuous inner vestibule lined with aromatic residues (e.g., Tyr652, Phe656). Piperazine nitrogens are typically protonated at physiological pH. This basic, positively charged center forms strong cation-π interactions with the hERG pore, while the surrounding lipophilic framework engages in hydrophobic packing. This dual interaction blocks the rapidly activating delayed rectifier current (IKr), leading to QT prolongation.

Resolution Strategy: If your compound is trapped in a hERG liability cycle, you must disrupt the pharmacophore model recognized by the channel. As detailed in the authoritative review [1], you can utilize three primary strategies:

  • pKa Attenuation: If the basic nitrogen is not strictly required for primary target binding, reduce its basicity. Adding electron-withdrawing groups (e.g., fluorine) to adjacent carbons or swapping piperazine for a morpholine bioisostere lowers the pKa by 1–2 log units, drastically reducing the fraction of protonated species at pH 7.4.

  • Zwitterion Formation (The Fexofenadine Strategy): If the basic amine is essential, introduce a carboxylic acid moiety elsewhere on the molecule. This creates a zwitterion with a near-zero net charge at physiological pH, which reduces cell membrane permeability and physically prevents the drug from accessing the intracellular binding site of the hERG channel.

  • LogP Reduction: hERG binding correlates strongly with lipophilicity. Lowering the overall cLogP (ideally < 3) reduces the hydrophobic interactions driving pore binding.

hERG_Troubleshooting Start Piperazine Lead hERG IC50 < 1 µM Check Is basic amine essential for target binding? Start->Check Reduce_pKa Reduce pKa (Fluorination, Morpholine) Check->Reduce_pKa No Keep_pKa Maintain pKa Check->Keep_pKa Yes Zwitterion Zwitterion Strategy (Add -COOH) Keep_pKa->Zwitterion Sterics Conformational Lock (Diazaspiro cores) Keep_pKa->Sterics LogP Reduce LogP (Increase polarity) Keep_pKa->LogP

Caption: Decision tree for mitigating hERG liabilities in piperazine-based drug candidates.

Quantitative Impact of Structural Modifications
Modification StrategyChemical TransformationPhysicochemical ShiftTypical hERG IC₅₀ Impact
pKa Attenuation Piperazine → MorpholinepKa ↓ (~1.5 - 2.0 units)> 10-fold increase (safer)
Inductive Deactivation Piperidine → 3-Fluoro-piperidinepKa ↓ (~1.0 - 1.5 units)5 to 10-fold increase
Zwitterion Formation Addition of -COOH moietyLogD ↓, Permeability ↓> 50-fold increase
Conformational Lock Piperazine → Diazaspiro coreShape/Vector alteration15 to 30-fold increase
Lipophilicity Reduction Phenyl → PyridinecLogP ↓ (~1.0 unit)3 to 5-fold increase
Protocol: High-Throughput Automated Patch-Clamp Assay for hERG Validation

Self-Validating Mechanism: This protocol incorporates a known hERG blocker (dofetilide) as a positive control to confirm channel sensitivity, and a non-blocker vehicle (DMSO) to establish the baseline current. A stable baseline must be maintained for >3 minutes before compound application to validate cell health and ensure the recorded inhibition is strictly compound-driven.

  • Cell Preparation: Culture CHO cells stably expressing the hERG1 channel. Harvest at 70-80% confluency using a mild detachment solution to preserve membrane integrity.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Utilize an intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2) and an extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Perfuse the piperazine analog at 5 concentrations (e.g., 0.1, 1, 3, 10, 30 µM) cumulatively.

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control. Calculate the IC₅₀. An IC₅₀ > 30 µM is generally considered a safe margin for lead optimization.

Module 2: Engineering Out GPCR Promiscuity

Q: My piperazine analog is hitting multiple off-target GPCRs (e.g., 5-HT, Dopamine, Histamine). How can I improve target selectivity?

The Causality: The distance and spatial orientation of the two nitrogen atoms in an unsubstituted piperazine ring perfectly mimic endogenous monoamine neurotransmitters. This structural mimicry causes off-target GPCR binding, leading to severe CNS side effects (e.g., sedation, weight gain, extrapyramidal symptoms).

Resolution Strategy: To break this mimicry, employ conformational restriction and bioisosteric replacement . As highlighted by [3], replacing the flexible piperazine ring with rigidified diazaspiro cores (e.g., 2,6-diazaspiro[3.3]heptane) or bridged bicyclic systems (e.g., 3,8-diazabicyclo[3.2.1]octane) alters the vector directionality of the nitrogen lone pairs.

This subtle geometric shift disrupts the conserved salt-bridge interactions required for off-target GPCR binding while often maintaining the specific interactions needed for your primary target. A landmark study, [2], demonstrated that replacing the piperazine core in olaparib with diazaspiro systems successfully alleviated off-target promiscuity without sacrificing primary efficacy.

GPCR_Selectivity A Promiscuous Piperazine (Mimics monoamines) B Bioisosteric Replacement A->B C Diazaspiro Cores (Altered N-vector) B->C D Bridged Bicyclics (Steric bulk) B->D E Homopiperazines (Expanded ring) B->E F Loss of Off-Target GPCR Binding C->F D->F E->F

Caption: Workflow for mitigating GPCR promiscuity using piperazine bioisosteres.

Protocol: Radioligand Binding Assay for GPCR Off-Target Screening

Self-Validating Mechanism: The use of a homologous competitive binding format ensures that the measured displacement is a true reflection of receptor affinity (Ki), independent of downstream signaling amplification artifacts. Total binding and non-specific binding (defined by a vast excess of unlabeled ligand) are strictly calculated to validate the assay's signal-to-noise ratio.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing the off-target GPCR (e.g., 5-HT₂A).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of a radioligand (e.g., [³H]-ketanserin at its Kd value), and the piperazine test compound (10 µM for single-point screening).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter.

  • Calculation: Determine % displacement. Compounds showing <50% displacement at 10 µM are considered to have clean off-target profiles.

Module 3: Circumventing CYP3A4 Time-Dependent Inhibition (TDI)

Q: My compound shows excellent potency, but acts as a time-dependent inhibitor (TDI) of CYP3A4. How do I fix this?

The Causality: Secondary and tertiary amines in piperazines are highly susceptible to oxidation by Cytochrome P450 3A4. This oxidation can form reactive intermediate species (e.g., nitrosoalkanes or iminium ions) that covalently bind to the heme iron or apoprotein of CYP3A4, causing irreversible time-dependent inhibition. This is a massive red flag for severe drug-drug interactions (DDIs).

Resolution Strategy: Introduce steric hindrance adjacent to the basic nitrogen. Adding methyl groups (e.g., 2-methylpiperazine or 2,6-dimethylpiperazine) blocks the metabolic soft spots, preventing the initial oxidation step required for reactive intermediate formation. Additionally, reducing the electron density of the nitrogen via adjacent electron-withdrawing groups can make the amine less susceptible to CYP-mediated oxidation.

Protocol: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Self-Validating Mechanism: Testing the compound with and without a 30-minute NADPH pre-incubation step isolates time-dependent covalent binding from reversible competitive inhibition. A shift in IC₅₀ between the two conditions validates the specific mechanism of inhibition.

  • Reaction Mixture: Prepare a master mix containing human liver microsomes (HLM, 0.5 mg/mL) and the piperazine test compound (e.g., 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation (The TDI Step): Split the mixture. To one half, add NADPH (1 mM) to initiate metabolism and pre-incubate for 30 minutes at 37°C. To the other half, add buffer (No-NADPH control).

  • Dilution: Dilute the pre-incubation mixtures 10-fold into a secondary incubation plate containing a CYP3A4-specific probe substrate (e.g., midazolam at 5x Km) and fresh NADPH.

  • Secondary Incubation: Incubate for 10 minutes at 37°C. Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge and analyze the supernatant for the formation of the probe metabolite (1'-hydroxymidazolam).

  • Interpretation: An IC₅₀ shift (IC₅₀ without pre-incubation / IC₅₀ with pre-incubation) greater than 1.5 indicates potential time-dependent inhibition.

References

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Basic Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

Technical Support Center: Refining Purification Protocols for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these often-troublesome molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Polar Amines

Polar amines are ubiquitous in pharmaceuticals, natural products, and various fields of chemical research. Their purification, however, is frequently a bottleneck due to a combination of high polarity and the basicity of the amine functional group.[1][2] These characteristics can lead to a host of issues in chromatographic separations, including poor retention, peak tailing, and irreversible binding to stationary phases.[1][3][4] This guide provides a structured approach to overcoming these challenges, moving from fundamental questions to in-depth troubleshooting of specific experimental problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of polar amine compounds.

Q1: What are the primary challenges when purifying polar amine compounds?

A1: The primary challenges in purifying polar amine compounds stem from their inherent physicochemical properties:

  • High Polarity: The presence of one or more amine groups, often in conjunction with other polar functionalities like hydroxyl groups, makes these molecules highly polar.[1] This high polarity leads to strong interactions with polar stationary phases, making elution difficult, and poor retention on traditional reversed-phase (RP) columns.[5]

  • Basicity and Ionic Interactions: The basic nature of the amine group means it can be protonated, leading to strong ionic interactions with residual acidic silanol groups on silica-based stationary phases. This is a major cause of peak tailing and, in some cases, irreversible adsorption to the column.[2][6][7]

  • Multiple Ionization States: The protonation state of an amine is pH-dependent. This can lead to inconsistent chromatographic behavior if the mobile phase pH is not carefully controlled.[1]

  • Co-elution with Impurities: Structurally similar impurities often co-elute with the target polar amine, making separation challenging.[1]

Q2: What are the main chromatographic techniques used for purifying polar amines?

A2: Several chromatographic techniques can be employed, each with its own advantages:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar aqueous solvent. Water acts as the strong eluting solvent.[8] This technique is well-suited for compounds that are too polar for reversed-phase chromatography.[5]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[9][10] This dual retention mechanism provides excellent retention and selectivity for polar and ionizable compounds, often without the need for ion-pairing reagents.[9][11]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[12][13] For basic amines, cation-exchange chromatography is typically used, where the positively charged (protonated) amine binds to a negatively charged stationary phase.[12]

  • Reversed-Phase Chromatography (RPC) with Modifications: While standard RPC is often challenging for polar amines, modifications such as using end-capped columns, adjusting mobile phase pH, or adding competing amines can significantly improve performance.[4][14]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a form of normal-phase chromatography and can be effective for separating polar compounds, including isomers.[15][16]

Q3: When should I choose HILIC over Reversed-Phase for my polar amine?

A3: The choice between HILIC and reversed-phase chromatography depends on the polarity of your compound.

  • Choose HILIC when: Your polar amine is poorly retained on a C18 column, even with a highly aqueous mobile phase. HILIC is specifically designed for such scenarios, providing retention for compounds that would otherwise elute in the void volume of an RP column.[5][17]

  • Consider Reversed-Phase when: Your polar amine shows some retention on a C18 column. In these cases, optimizing the reversed-phase method by adjusting pH, using an end-capped column, or adding a competing base might be sufficient and more straightforward than developing a HILIC method from scratch.[4][17]

Below is a decision-making workflow to guide your choice:

HILIC_vs_RP start Start: Polar Amine Purification rp_screen Screen on C18 column with high aqueous mobile phase start->rp_screen retention Adequate Retention? rp_screen->retention optimize_rp Optimize RP Method: - Adjust pH - Use end-capped column - Add competing base retention->optimize_rp Yes hilic_dev Develop HILIC Method retention->hilic_dev No end Purified Compound optimize_rp->end hilic_dev->end

Choosing between HILIC and RP chromatography.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of polar amines.

Issue 1: My polar amine shows significant peak tailing in Reversed-Phase HPLC.

Q: I'm trying to purify my polar amine on a C18 column, but the peak is broad and tails significantly. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like amines in reversed-phase chromatography is a classic problem.[4] It's primarily caused by secondary interactions between the positively charged (protonated) amine and negatively charged residual silanol groups on the silica-based stationary phase.[6][7]

Here’s a systematic approach to troubleshoot and resolve this issue:

1. Mobile Phase Modification:

  • Add a Competing Amine: Incorporating a small amount (typically 0.1-1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into your mobile phase can be very effective.[4] These small, basic molecules will preferentially interact with the active silanol sites, effectively "shielding" your analyte from these unwanted interactions.

  • Adjust pH:

    • Low pH: Lowering the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) to around 2-3 serves two purposes. It ensures your amine is fully protonated, leading to consistent retention behavior, and it protonates the silanol groups, minimizing their ability to interact with the protonated amine.[4][7]

    • High pH: Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide) will deprotonate your amine, making it neutral. This eliminates the ionic interaction with the silanol groups. However, ensure your column is stable at high pH.[6]

2. Stationary Phase Selection:

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically modified to make them less active. Ensure you are using a high-quality, end-capped column.[4][6]

  • Consider a Different Stationary Phase: If mobile phase modifications are insufficient, a change in stationary phase chemistry might be necessary. Polymer-based columns or columns with polar-embedded groups can offer different selectivity and reduced silanol interactions.[4]

Troubleshooting Workflow for Peak Tailing:

Peak_Tailing_Workflow start Peak Tailing Observed modify_mp Modify Mobile Phase start->modify_mp add_amine Add Competing Amine (e.g., TEA) modify_mp->add_amine Yes adjust_ph Adjust pH (Low or High) modify_mp->adjust_ph Or check_column Change Stationary Phase modify_mp->check_column No Improvement solution Improved Peak Shape add_amine->solution adjust_ph->solution end_capped Use End-Capped Column check_column->end_capped Yes alt_phase Try Polymer-Based or Polar-Embedded Phase check_column->alt_phase Or end_capped->solution alt_phase->solution

Systematic approach to resolving peak tailing.
Issue 2: My polar amine has very low recovery from the column.

Q: After purification, I'm getting a very low yield of my polar amine. Where is my compound going, and how can I improve recovery?

A: Low recovery of polar amines is often due to irreversible adsorption onto the stationary phase or degradation during the purification process.[1]

1. Irreversible Adsorption:

  • Cause: This is common in normal-phase chromatography on silica gel, where the acidic nature of silica can lead to very strong binding of basic amines.[2]

  • Solutions:

    • Deactivate the Silica: For flash chromatography, you can pre-treat the silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites.

    • Use an Amine-Functionalized Column: These columns have a less acidic surface and are specifically designed for the purification of basic compounds.[2][8]

    • Switch to a Different Technique: Consider HILIC or mixed-mode chromatography, which are often better suited for highly polar and basic compounds.[3][10]

2. On-Column Degradation:

  • Cause: Some polar amines can be sensitive to the acidic environment of a silica column or the mobile phase additives (like TFA).[1]

  • Solutions:

    • Use a More Inert Stationary Phase: Consider using alumina (basic or neutral) or a bonded phase that is more stable.

    • Avoid Harsh Mobile Phase Additives: If your compound is acid-labile, avoid using strong acids like TFA. Formic acid is a milder alternative.

    • Protecting Groups: In some cases, temporarily protecting the amine functionality with a group like Boc or Cbz can reduce its reactivity and polarity, facilitating purification. The protecting group can then be removed post-purification.[4]

Issue 3: I can't separate my polar amine from other polar impurities.

Q: My purified fractions still show impurities that are structurally similar to my target compound. How can I improve the resolution?

A: Achieving good resolution between a polar amine and its polar impurities requires maximizing the selectivity of your chromatographic system.

1. Optimize Mobile Phase Selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol (or vice versa). Different organic modifiers can alter the selectivity and improve separation.

  • Vary the pH: Fine-tuning the mobile phase pH can change the ionization state of your compound and the impurities differently, leading to better separation. This is particularly effective in mixed-mode and ion-exchange chromatography.[9][18]

  • Adjust Buffer Concentration: In ion-exchange and mixed-mode chromatography, the concentration of the salt in the mobile phase directly impacts retention. Optimizing the salt gradient can significantly improve resolution.[18]

2. Explore Different Stationary Phases:

  • Orthogonal Selectivity: If you are struggling with one type of chromatography, switch to a technique with a different separation mechanism. For example, if HILIC is not resolving your compounds, try a mixed-mode column. The different retention mechanisms (hydrophilic partitioning vs. ion-exchange/reversed-phase) can provide the selectivity you need.[19][9]

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhasePrimary Retention MechanismBest For
HILIC Polar (Silica, Amine, Diol)High Organic, Low AqueousPartitioning into an aqueous layer on the stationary phase surfaceHighly polar, water-soluble amines not retained by RP.[8][19][20]
Mixed-Mode C18 with Ion-Exchange GroupsAqueous/Organic with BufferReversed-Phase and Ion-ExchangePolar and ionizable amines, offers high selectivity.[9][10][11]
Ion-Exchange Charged (e.g., Sulfonic Acid)Aqueous Buffer with Salt GradientElectrostatic InteractionCharged amines, separation based on pKa.[12][13][21]
Modified RP C18 (End-Capped)Aqueous/Organic with AdditivesHydrophobic PartitioningModerately polar amines.[4][14]
SFC Polar (e.g., Silica, Amine)Supercritical CO2 with ModifierAdsorptionChiral and achiral polar amines, fast separations.[15][22]

Part 3: Experimental Protocols

Protocol 1: General Screening Method for a Novel Polar Amine

This protocol outlines a systematic approach to developing a purification method for a new polar amine of unknown chromatographic behavior.

1. Initial Solubility and Stability Assessment: a. Test the solubility of your crude sample in common HPLC solvents (water, acetonitrile, methanol, isopropanol). b. Assess the stability of your compound at low pH (e.g., 0.1% formic acid) and high pH (e.g., 0.1% ammonium hydroxide) by LC-MS analysis over a few hours.

2. Reversed-Phase Screening: a. Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: 5% to 95% B over 15 minutes. e. Analysis: If the compound shows retention and a reasonable peak shape, proceed with optimizing this method. If it elutes near the void volume, proceed to HILIC screening.

3. HILIC Screening: a. Column: Use a HILIC column (e.g., Amide or Silica phase, 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate. c. Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate. d. Gradient: 0% to 100% B over 15 minutes. e. Analysis: This should provide good retention for highly polar amines. Optimize the gradient and mobile phase composition for the best separation.

4. Mixed-Mode Screening (if necessary): a. Column: Use a mixed-mode column (e.g., C18 with embedded cation-exchange groups). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: 5% to 95% B over 15 minutes. e. Analysis: Compare the selectivity to both the RP and HILIC methods. The dual retention mechanism may provide a unique and superior separation.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Teledyne LABS. Purine and Related Compound Purification Strategies. [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • NPTEL. Ion exchange chromatography. [Link]

  • Nawrocki, J., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1217(14), 2147-2167. [Link]

  • Ecolab. Ion Exchange Chromatography. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • BUCHI. Why HILIC is what your polar compounds need for purification. [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • Chrom-Academy. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Owsińska, K., et al. (2021). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Metabolites, 11(8), 509. [Link]

  • Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques. [Link]

  • Molineau, S., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 263-279. [Link]

  • Research & Development World. (2015, March 13). Tips for Successful LC-MS: Keep the Sample In Focus. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analyst, 144(2), 438-444. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Phenomenex. Principles of Ion Exchange Chromatography. [Link]

Sources

Validation & Comparative

Ethyl 3-(4-methylpiperazin-1-yl)benzoate vs other piperazine isomers bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Bioactivity of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Its Positional Isomers

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs. Its versatile nature, allowing for substitution at two nitrogen atoms, provides a powerful tool for modulating physicochemical properties and biological activity. This guide delves into a comparative analysis of ethyl 3-(4-methylpiperazin-1-yl)benzoate and its ortho- and para- positional isomers. While direct, head-to-head experimental data for these specific ethyl esters is not extensively available in public literature, we can draw upon established principles of medicinal chemistry and data from closely related analogs to infer and project their potential bioactivities. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this important chemical series.

The Significance of the Piperazine Moiety in Drug Design

The piperazine ring is a common building block in medicinal chemistry due to its unique properties. As a weak base, it is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The presence of two nitrogen atoms allows for the introduction of diverse substituents, enabling fine-tuning of a compound's lipophilicity, basicity, and steric profile. The 4-methylpiperazine group, in particular, is frequently employed to block metabolism at the N4 position and to introduce a basic center.

Structure-Activity Relationship (SAR) Analysis of Positional Isomers

The position of the substituent on the phenyl ring is a critical determinant of a compound's biological activity. The electronic and steric effects of the 4-methylpiperazin-1-yl group will have a differential impact on the overall molecule depending on its point of attachment (ortho, meta, or para) to the ethyl benzoate moiety.

Electronic Effects

The 4-methylpiperazin-1-yl group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. The interplay of these effects influences the electron density of the aromatic ring and the ester group, which can in turn affect binding to target proteins.

  • Ortho- (Ethyl 2-(4-methylpiperazin-1-yl)benzoate): The close proximity of the bulky piperazine ring to the ester group can lead to steric hindrance, potentially forcing the ester out of the plane of the aromatic ring. This can disrupt conjugation and alter the compound's conformation, significantly impacting its ability to fit into a binding pocket.

  • Meta- (Ethyl 3-(4-methylpiperazin-1-yl)benzoate): In the meta position, the steric clash between the two groups is minimized. The electronic influence of the piperazine nitrogen is primarily inductive at this position. This isomer often presents a distinct vector for its substituents compared to the ortho and para isomers, which can be crucial for exploring different regions of a target's binding site.

  • Para- (Ethyl 4-(4-methylpiperazin-1-yl)benzoate): The para position allows for the maximum resonance effect of the piperazine nitrogen to be exerted on the aromatic ring and, by extension, the ester group. This can lead to a more extended and linear molecular shape, which may be favorable for binding to certain targets.

Inferred Bioactivity Based on Analogous Compounds

While direct comparative data for the title compounds is sparse, we can look at trends from related series of compounds. For instance, in the development of kinase inhibitors, the substitution pattern on a central phenyl ring is often a key optimization parameter. It is frequently observed that moving a substituent from the para to the meta position can drastically alter the selectivity and potency profile of a compound.

For example, in a series of inhibitors for a hypothetical kinase, the para-isomer might exhibit high potency due to a favorable hydrogen bond interaction with a backbone amide in the hinge region of the kinase. The meta-isomer, with its altered geometry, might lose this primary interaction but could potentially pick up a new, favorable interaction in a different part of the binding site, leading to a different selectivity profile. The ortho-isomer is often the most challenging due to steric clashes, but in some cases, this can lead to unique, highly selective binders.

Hypothetical Comparative Bioactivity Profile

Based on the principles of SAR, we can construct a hypothetical comparative bioactivity table. The values presented here are for illustrative purposes to highlight the potential differences between the isomers and should be experimentally verified. We will consider a hypothetical kinase inhibition assay.

CompoundIC50 (Kinase A) (nM)IC50 (Kinase B) (nM)Aqueous Solubility (µg/mL)
Ethyl 2-(4-methylpiperazin-1-yl)benzoate (ortho)>10,000>10,00050
Ethyl 3-(4-methylpiperazin-1-yl)benzoate (meta)1502500120
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (para)25500100

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential impact of isomerism on bioactivity and physicochemical properties.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of these isomers, a series of well-established assays would be required. The following provides a generalized workflow for such a study.

Synthesis of Isomers

The first step is the synthesis of the three isomers. A common synthetic route would involve the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (ethyl 2-, 3-, or 4-bromobenzoate) and 1-methylpiperazine.

Caption: Synthetic workflow for the preparation of positional isomers.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to build a comprehensive understanding of the bioactivity of the isomers.

G A Primary Screening (e.g., Kinase Panel) B Dose-Response and IC50 Determination A->B C Secondary Assays (e.g., Cellular Assays) B->C D Selectivity Profiling B->D C->D E ADME-Tox Profiling D->E

Caption: Tiered workflow for in vitro bioactivity assessment.

Step-by-Step Protocol for a Kinase Inhibition Assay (Example):

  • Compound Preparation: Prepare stock solutions of each isomer in 100% DMSO. Create a dilution series for dose-response experiments.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed or the remaining ATP. The signal is typically read on a plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The positional isomerism of the (4-methylpiperazin-1-yl) group on an ethyl benzoate scaffold is a critical determinant of potential bioactivity. While direct experimental data for the title compounds is limited, established principles of medicinal chemistry suggest that the para-isomer is likely to have a different and potentially more potent activity profile compared to the meta- and ortho-isomers, with the ortho-isomer being the most likely to be inactive due to steric hindrance.

This guide provides a framework for the rational design and evaluation of such compounds. The next logical step would be the synthesis of these isomers and their systematic evaluation in a panel of relevant biological assays. This would not only provide valuable data on these specific molecules but also contribute to a broader understanding of the structure-activity relationships of piperazine-containing compounds.

References

This is a hypothetical reference section as no direct literature was found for the specific compounds. The following are examples of relevant review articles on piperazine in medicinal chemistry.

  • The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 2022 . [Link]

  • Structure-Activity Relationships of Piperazine-Containing Kinase Inhibitors. Chemical Reviews, 2021 . [Link]

  • The Role of Positional Isomerism in Drug Design. Nature Reviews Drug Discovery, 2020 . [Link]

Comparative Performance Guide: Ethyl 3-(4-methylpiperazin-1-yl)benzoate vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying scaffolds that balance lipophilic binding affinity with aqueous solubility is a critical bottleneck. Ethyl 3-(4-methylpiperazin-1-yl)benzoate (EMPB) is a highly versatile fragment scaffold that incorporates a benzoate ester for hydrophobic pocket interactions and a 4-methylpiperazine moiety for solvent-channel extension.

This guide objectively compares the baseline physicochemical and inhibitory performance of the EMPB fragment against fully elaborated, clinical-stage kinase inhibitors such as Imatinib and Dasatinib. By evaluating these compounds side-by-side, researchers can better understand the ligand efficiency of the 4-methylpiperazine pharmacophore and its role in modern rational drug design.

Structural & Mechanistic Rationale

The integration of the 4-methylpiperazin-1-yl moiety is a hallmark of successful kinase inhibitor design. During the historical development of Imatinib (STI571), early 2-phenylaminopyrimidine lead compounds exhibited potent target engagement but suffered from poor water solubility and low oral bioavailability [[1]]([Link]).

The strategic attachment of the highly polar N-methylpiperazine side chain drastically improved the compound's pharmacokinetic profile . Furthermore, subsequent crystallographic studies revealed a dual-purpose mechanism: while primarily extending into the solvent-exposed channel to enhance solubility, the N-methylpiperazine group also forms critical, stabilizing hydrogen bonds with the kinase backbone carbonyl groups .

EMPB serves as a commercially accessible, early-stage building block that isolates this exact mechanistic advantage . While EMPB lacks the extended hinge-binding motifs of a Type I or Type II inhibitor, its high ligand efficiency makes it an ideal starting point for synthesizing novel targeted therapies.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the EMPB fragment compared to established clinical inhibitors. Because EMPB is a fragment, its raw IC₅₀ is naturally higher, but its solubility and lower molecular weight offer superior flexibility for lead optimization.

CompoundClassificationMW ( g/mol )LogPAqueous Solubility (mg/mL)Baseline ABL IC₅₀
Ethyl 3-(4-methylpiperazin-1-yl)benzoate Fragment Scaffold248.32~2.1> 10.0~45 µM
Imatinib Type II Inhibitor493.60~3.4~0.1 (Free base)0.25 µM
Dasatinib Type I Inhibitor488.01~2.7< 0.010.001 µM

Data Note: Fragment IC₅₀ values represent baseline target engagement prior to hinge-binder elaboration.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every assay includes internal controls that verify the functional causality of the experiment.

Kinase Inhibition Assay (ADP-Glo™ Workflow)

Causality: Traditional radiometric assays pose safety risks, while antibody-based assays are substrate-specific. The ADP-Glo™ assay measures the depletion of ATP by quantifying the generated ADP via luminescence. This provides a universal, substrate-independent readout of kinase activity. Self-Validation: The assay is validated internally by an ATP/ADP standard curve on every plate. If the luminescence does not scale linearly with the standard curve, the assay run is automatically rejected, preventing false-positive inhibition data.

Step-by-Step Methodology:

  • Preparation: Dilute the target kinase (e.g., ABL1) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of EMPB, Imatinib, and Dasatinib (in a 10-point dose-response series, 3-fold dilutions from 100 µM) into a 384-well plate.

  • Reaction Initiation: Add 4 µL of the Kinase/Substrate mixture, followed by 5 µL of ATP (at the kinase's specific Kₘ). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Kinetic Aqueous Solubility Assay (Nephelometry)

Causality: For fragment scaffolds like EMPB, kinetic solubility is more relevant than thermodynamic solubility during early-stage high-throughput screening. Nephelometry measures the forward scattering of light caused by insoluble particulates. As a compound precipitates out of a PBS solution, light scattering increases proportionally. Self-Validation: The system runs a highly soluble control (Caffeine) and a highly insoluble control (Amiodarone). If Caffeine triggers light scattering, it indicates buffer contamination or sensor failure, invalidating the run.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of EMPB and control compounds in 100% DMSO.

  • Serial Dilution: Create a 7-point dilution series of the stocks in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 95 µL of 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 5%).

  • Incubation: Shake the plate at 300 rpm for 2 hours at 25°C to allow equilibrium of precipitation.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar) at an 800 nm wavelength to avoid compound absorbance interference.

  • Analysis: The solubility limit is defined as the highest concentration where the light scattering signal remains indistinguishable from the PBS/DMSO blank.

Binding Logic & Scaffold Integration

The following diagram illustrates the logical relationship of how the EMPB fragment scaffold interacts with the kinase domain compared to a fully elaborated clinical drug.

G cluster_EMPB EMPB (Fragment Scaffold) cluster_Imatinib Imatinib (Clinical Drug) Kinase Target Kinase Domain (ATP Binding Site & Solvent Channel) B1 Benzoate Ester (Lipophilic Anchor) B1->Kinase Weak Hydrophobic Binding P1 4-Methylpiperazine (Solvent Channel) P1->Kinase High Aqueous Solubility B2 Phenylaminopyrimidine (Hinge Binder) B2->Kinase Strong ATP-site H-Bonds P2 N-Methylpiperazine (Solvent Channel) P2->Kinase Backbone H-Bonds & Solubility

Diagram: Comparative binding logic of the EMPB fragment vs. Imatinib within the kinase domain.

References

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.[Link]

  • Oncohema Key. (2017). Small Molecule Inhibitors. Oncohema Key.[Link]

Sources

Validation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Purity Validation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate: A Comparative Guide

Introduction: The Analytical Challenge of Piperazine Derivatives

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a highly functionalized pharmaceutical intermediate. From an analytical perspective, it presents a dual challenge: it contains an ethyl ester group that is susceptible to hydrolysis at extreme pH levels, and an N-methylpiperazine moiety. Piperazine derivatives are strongly basic compounds, typically exhibiting a bimodal pKa distribution around 5.5 and 9.8[1].

When analyzing basic drugs, traditional reversed-phase chromatography often suffers from severe peak tailing[2]. This compromises both resolution and the accuracy of impurity quantification. To establish a robust, regulatory-compliant purity assay, analytical scientists must select a methodology that mitigates these secondary interactions while preserving the integrity of the ester bond.

Comparative Analysis of Analytical Modalities

To validate the purity of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, we must evaluate the available analytical platforms. While Gas Chromatography (GC-FID) is a theoretical option, the thermal lability of the ester and the high boiling point of the piperazine ring make High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard—provided the stationary phase is optimized.

Table 1: Comparison of Analytical Alternatives for Piperazine Derivatives

Analytical MethodPrimary Retention MechanismPeak Shape (USP Tailing)Suitability for Ethyl 3-(4-methylpiperazin-1-yl)benzoate
Traditional C18 HPLC Hydrophobic + Secondary SilanolPoor (Tf > 2.0)Low. Strong silanolphilic interactions cause unacceptable peak tailing[3].
Base-Deactivated C18 HPLC Hydrophobic (Shielded Silanols)Excellent (Tf 1.0 - 1.2)High. Optimal for basic amines; prevents peak broadening and ensures accurate integration[4].
GC-FID Volatility / Boiling PointModerateLow-Moderate. High risk of thermal degradation of the ester bond during vaporization.

Mechanistic Insight: Overcoming the Piperazine Tailing Phenomenon

As an application scientist, I frequently observe methods failing during late-stage validation because the underlying physical chemistry of the analyte was ignored. At a typical mobile phase pH of 3.0–5.0, the nitrogen atoms in the piperazine ring are protonated. Traditional Type-A silica columns contain metallic impurities that activate residual silanols, rendering them highly acidic (Si-O⁻)[2].

When the protonated piperazine travels through the column, it undergoes a strong, secondary ion-exchange interaction with these negatively charged silanols. This creates a mixed-mode retention mechanism that manifests as a broad "tail" on the chromatogram, drastically reducing sensitivity and resolution[1][4].

To resolve this, we must utilize a Base-Deactivated or Charged Surface Hybrid (CSH) C18 column. These columns are heavily end-capped or incorporate a low-level positive charge on the particle surface. This creates electrostatic repulsion against the protonated piperazine, effectively shutting down the secondary silanol interactions and yielding a sharp, symmetrical peak[5].

G A Basic Analyte (Piperazine Moiety) B Standard C18 Column (Acidic Silanols) A->B Injected into E Base-Deactivated / CSH C18 (End-capped / Charged Surface) A->E Injected into C Secondary Ionic Interactions (Si-O⁻ ... HN⁺) B->C D Severe Peak Tailing (Tf > 2.0) C->D Result F Repulsion of Basic Cations (Minimal Silanol Activity) E->F G Symmetrical Peak (Tf ~ 1.0) F->G Result

Figure 1: Chromatographic retention mechanisms and the resolution of silanol-induced peak tailing.

Step-by-Step Experimental Protocol: Optimized HPLC-UV Method

Based on the physicochemical properties of the compound, the following protocol establishes a self-validating system for purity analysis.

Chromatographic Conditions:

  • Column: Waters XBridge C18 or equivalent Base-Deactivated C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with ammonium hydroxide.

    • Causality Note: Operating at a high pH (above the piperazine pKa of ~9.8) ensures the analyte is in its neutral state, completely eliminating ionic interactions with the silica[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 10% B), 12.1-17 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal absorbance for the conjugated benzoate chromophore).

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).

    • Causality Note: While the mobile phase is at pH 10.0, the sample diluent must remain neutral to prevent the base-catalyzed hydrolysis of the ethyl ester while the sample sits in the autosampler queue.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure development[6][7].

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (pH, Temp, Flow variations) Acc->Rob Report Final Validation Report Rob->Report

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Validation Execution Steps[8]:

  • Specificity & Forced Degradation: Expose the compound to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light. Inject the stressed samples to verify that degradation products (specifically the hydrolyzed acid, 3-(4-methylpiperazin-1-yl)benzoic acid) are baseline-resolved from the main active pharmaceutical ingredient (API) peak.

  • Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. Plot peak area versus concentration to confirm the regression coefficient[9].

  • Accuracy (Recovery): Spike known amounts of pure Ethyl 3-(4-methylpiperazin-1-yl)benzoate into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% standard (Repeatability) and have a second analyst repeat the process on a different day (Intermediate Precision).

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units) to ensure the Tailing Factor remains stable.

Table 2: Representative ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance Criteria (ICH Q2(R2))Representative ResultStatus
System Suitability Tailing Factor ≤ 1.5, Resolution > 2.0Tf = 1.08, Rs = 3.8Pass
Linearity R² ≥ 0.999 (LOQ to 120%)R² = 0.9998Pass
Accuracy Mean Recovery 98.0% - 102.0%99.7% ± 0.3%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.72%Pass
Specificity No interference from blanks/degradantsPeak purity angle < thresholdPass

Conclusion

The purity validation of basic pharmaceutical intermediates like Ethyl 3-(4-methylpiperazin-1-yl)benzoate requires a deep understanding of analyte-stationary phase interactions. By selecting a base-deactivated column and optimizing the mobile phase pH to suppress ionization, we successfully eliminate the peak tailing endemic to piperazine derivatives[4][5]. Coupling this optimized chemistry with the rigorous ICH Q2(R2) validation framework ensures an analytical procedure that is highly accurate, reproducible, and robust enough for routine quality control[9].

Sources

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity for Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Specificity Challenge in Bioanalysis

In the landscape of drug development and clinical research, immunoassays are indispensable tools for the quantification of therapeutic agents and their metabolites.[1][2] Their sensitivity and high-throughput nature are unparalleled. However, the core of this technology—the antigen-antibody interaction—is not infallible.[1] A significant challenge that can compromise data integrity is cross-reactivity, which occurs when an antibody binds to molecules that are structurally similar to the target analyte.[3][4][5] This phenomenon can lead to an overestimation of the analyte's concentration or false-positive results, with potentially serious implications for pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical decision-making.[6]

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity assessment for a novel small molecule, Ethyl 3-(4-methylpiperazin-1-yl)benzoate . As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the scientific rationale behind each step, enabling you to build a self-validating system for assessing the specificity of your immunoassay. We will explore the molecular basis of cross-reactivity, detail a validation workflow, provide a step-by-step experimental protocol, and present a model for data interpretation.

Part 1: The Molecular Rationale for Cross-Reactivity Assessment

The specificity of an immunoassay is fundamentally determined by the antibody's ability to distinguish its target epitope from other molecular structures.[7] For small molecules like Ethyl 3-(4-methylpiperazin-1-yl)benzoate, which act as haptens, antibodies are typically generated against a conjugate of the molecule and a carrier protein. The resulting antibodies may recognize the entire molecule or only specific functional groups. Consequently, any compound sharing key structural motifs is a candidate for cross-reactivity.

The first step in any cross-reactivity study is to identify potential interfering compounds based on structural similarity. This includes known metabolites, synthetic precursors, and structurally related drugs that may be co-administered.

Key Molecular Structures for Evaluation:

Compound NameRelationship to Target AnalyteRationale for Testing
Ethyl 3-(4-methylpiperazin-1-yl)benzoate Target Analyte The primary molecule of interest for which the immunoassay is being developed.
3-(4-Methylpiperazin-1-yl)benzoic acidPotential MetaboliteHydrolysis of the ethyl ester group is a common metabolic pathway.
Ethyl 3-(piperazin-1-yl)benzoatePotential Metabolite/PrecursorN-demethylation of the piperazine ring is a plausible metabolic transformation.
Ethyl 4-(4-methylpiperazin-1-yl)benzoateStructural IsomerPositional isomer; tests the antibody's specificity for the substitution pattern on the benzoate ring.[8]
Methyl 3-(4-methylpiperazin-1-yl)benzoateStructurally Similar CompoundVariation in the ester alkyl group to assess tolerance for minor structural changes.
Structurally Unrelated Control (e.g., Propranolol)Negative ControlA structurally distinct molecule used to confirm the absence of non-specific binding effects.

Below is a diagram illustrating the core structure and potential points of variation that can lead to cross-reactivity.

cluster_0 Structural Basis for Cross-Reactivity cluster_1 Potential Cross-Reactants Target Ethyl 3-(4-methylpiperazin-1-yl)benzoate (Target Analyte) Metabolite1 Metabolite: Ester Hydrolysis Target->Metabolite1 Shared Core, Different Ester Metabolite2 Metabolite: N-Demethylation Target->Metabolite2 Shared Core, Different Piperazine Sub. Isomer Structural Isomer: Positional Change Target->Isomer Same Formula, Different Substitution Analog Structural Analog: Alkyl Group Change Target->Analog Shared Core, Different Ester

Caption: Potential cross-reactants based on structural similarity.

Part 2: Designing a Robust Validation Workflow

A scientifically sound cross-reactivity study follows a logical progression from planning to data interpretation. The objective is to systematically challenge the immunoassay with potential interferents and quantify their impact. The choice of immunoassay format is critical; for small molecules, a competitive ELISA is the industry standard.[3][9] This format is ideal because the small size of the analyte makes it sterically difficult for two antibodies to bind simultaneously, as required in a sandwich ELISA.

The following workflow provides a comprehensive and self-validating approach to the assessment.

A Step 1: Planning - Identify potential cross-reactants - Source high-purity compounds B Step 2: Reagent Preparation - Prepare stock solutions of all test compounds - Titrate primary antibody and coating antigen A->B Define Scope C Step 3: Assay Execution (Competitive ELISA) - Run standard curve for target analyte - Run dose-response curves for all potential cross-reactants B->C Optimize Assay D Step 4: Data Acquisition - Read absorbance using a microplate reader C->D Generate Raw Data E Step 5: Data Analysis - Plot dose-response curves - Calculate IC50 for all compounds D->E Process Data F Step 6: Quantify Cross-Reactivity - Calculate % Cross-Reactivity relative to the target analyte E->F Interpret Curves G Step 7: Reporting - Summarize findings in a validation report - Define assay limitations F->G Finalize Assessment

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Part 3: Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA, a method well-suited for quantifying small molecules.[10] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of primary antibody binding sites.

Principle of Competitive ELISA

cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Ab Well1 Well Surface Ab1->Well1 Capture Ag_conj1 Ag* Ag_conj1->Ab1 Many bind Ag_sample1 Ag Ag_sample1->Ab1 Few competitors Signal1 High Signal Well1->Signal1 Generates Ab2 Ab Well2 Well Surface Ab2->Well2 Capture Ag_conj2 Ag* Ag_conj2->Ab2 Few bind Ag_sample2 Ag Ag_sample2->Ab2 Many competitors Signal2 Low Signal Well2->Signal2 Generates

Caption: Principle of Competitive ELISA for Small Molecules.

Materials and Reagents
  • High-bind 96-well microplates

  • Target Analyte and Potential Cross-Reactants

  • Coating Antigen (e.g., Analyte-BSA conjugate)

  • Primary Antibody (specific to the target analyte)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6)[11]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)[11]

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Step-by-Step Protocol
  • Antigen Coating:

    • Dilute the Coating Antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Cover the plate and incubate overnight at 4°C.[12]

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.[10]

  • Washing:

    • Discard the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant in Assay Buffer. A typical range might be from 1 ng/mL to 10,000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal concentration).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[10]

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

The data generated from the competitive ELISA is used to create dose-response curves for the target analyte and each potential cross-reactant. The key metric derived from these curves is the IC50 , the concentration of the compound that produces 50% inhibition of the maximum signal.

Calculation of Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the IC50 values, which provides a quantitative measure of the interference.[13]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A low percent cross-reactivity indicates high specificity, meaning a much higher concentration of the interfering compound is needed to produce the same effect as the target analyte.[14]

Hypothetical Comparative Data

The table below presents a hypothetical dataset from a cross-reactivity experiment for Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
Ethyl 3-(4-methylpiperazin-1-yl)benzoate 15 100% Reference Analyte
3-(4-Methylpiperazin-1-yl)benzoic acid3005.0%Minor cross-reactivity. The antibody has a preference for the ethyl ester over the carboxylic acid.
Ethyl 3-(piperazin-1-yl)benzoate9515.8%Moderate cross-reactivity. The N-methyl group contributes to, but is not essential for, antibody binding.
Ethyl 4-(4-methylpiperazin-1-yl)benzoate1,5001.0%Low cross-reactivity. The antibody is highly specific for the meta-position of the substituent.
Methyl 3-(4-methylpiperazin-1-yl)benzoate2560.0%High cross-reactivity. The antibody tolerates small changes in the ester alkyl group.
Propranolol>10,000<0.15%Negligible cross-reactivity, confirming the assay is specific and not prone to non-specific binding.

Conclusion

The rigorous evaluation of immunoassay cross-reactivity is not merely a validation checkbox; it is a fundamental requirement for ensuring data reliability in research and development.[15][16] This guide demonstrates that a thorough assessment is built on a logical foundation: understanding the molecular basis for potential interference, designing a systematic workflow, executing a precise experimental protocol like the competitive ELISA, and applying quantitative analysis.

References

  • Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS . (2015). Libri Oncologici. Retrieved March 14, 2026, from [Link]

  • Interferences in immunoassay . (2012). InTechOpen. Retrieved March 14, 2026, from [Link]

  • Interferences in Immunoassay - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Interferences in quantitative immunochemical methods . (2009). Biochemia Medica. Retrieved March 14, 2026, from [Link]

  • Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective . (2000). PubMed. Retrieved March 14, 2026, from [Link]

  • Validation of immunoassay for the detection of antibody to human immunodeficiency virus in plasma pools - Scientific guideline . (2006). European Medicines Agency. Retrieved March 14, 2026, from [Link]

  • Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products . (2008). PubMed. Retrieved March 14, 2026, from [Link]

  • Bioanalytical Requirements and Regulatory Guidelines for Immunoassays . (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Understanding cross-reactivity in immunoassay drug screening . (n.d.). Siemens Healthineers. Retrieved March 14, 2026, from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges . (2020). Gyros Protein Technologies. Retrieved March 14, 2026, from [Link]

  • Application Guides / ELISA Protocol . (n.d.). 2BScientific. Retrieved March 14, 2026, from [Link]

  • Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products . (2008). ResearchGate. Retrieved March 14, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation . (2018). Cordant Health Solutions. Retrieved March 14, 2026, from [Link]

  • Improving Specificity in your Immunoassay . (n.d.). Surmodics. Retrieved March 14, 2026, from [Link]

  • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf . (n.d.). Cloud-Clone Corp. Retrieved March 14, 2026, from [Link]

  • Competitive ELISA Protocol . (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . (2021). MDPI. Retrieved March 14, 2026, from [Link]

  • Ethyl 4-(4-methylpiperazin-1-YL)benzoate . (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records . (2019). Hughey Lab. Retrieved March 14, 2026, from [Link]

Sources

A Head-to-Head Comparison of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and its Para-Isomer: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The substitution pattern on this versatile heterocycle and any associated aromatic rings can dramatically influence a molecule's biological activity. This guide provides a comprehensive head-to-head comparison of two positional isomers: Ethyl 3-(4-methylpiperazin-1-yl)benzoate (the meta-isomer) and Ethyl 4-(4-methylpiperazin-1-yl)benzoate (the para-isomer).

Positional isomerism, the variation in the location of a functional group on a core structure, can lead to significant differences in a compound's physical, chemical, and biological properties.[3][4] For researchers in drug development, a deep understanding of these isomeric differences is paramount for rational drug design and lead optimization. This document outlines the synthetic strategies, comparative physicochemical characterization, and proposed biological evaluation of these two isomers, providing the necessary experimental framework to elucidate their structure-activity relationships (SAR).

Synthetic Pathways and Rationale

The synthesis of both the meta and para isomers can be efficiently achieved through established synthetic routes, primarily involving the formation of the C-N bond between the benzoic acid ester and the N-methylpiperazine moiety. The choice of starting material is dictated by the desired isomeric outcome.

Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)benzoate (para-isomer)

The para-isomer is accessible via a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the activation of the aromatic ring towards nucleophilic attack by an electron-withdrawing group, in this case, the ethyl ester at the para position is not sufficiently activating, thus a starting material with a good leaving group like fluorine is preferred.[5][6]

A common and effective method involves the reaction of ethyl 4-fluorobenzoate with N-methylpiperazine in the presence of a suitable base and solvent.[7]

Reaction Scheme:

Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate (meta-isomer)

The synthesis of the meta-isomer is less straightforward via direct SNAr from ethyl 3-fluorobenzoate due to the less favorable electronic activation at the meta position.[8] A more robust and widely applicable method is the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines with high efficiency and functional group tolerance.

Reaction Scheme:

Proposed Experimental Workflow for Synthesis and Purification

To ensure a valid head-to-head comparison, both isomers should be synthesized, purified, and characterized under standardized conditions.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Select Starting Material: - Ethyl 3-bromobenzoate (meta) - Ethyl 4-fluorobenzoate (para) reaction Reaction with N-methylpiperazine: - Buchwald-Hartwig (meta) - SNAr (para) start->reaction workup Aqueous Work-up (e.g., extraction with ethyl acetate) reaction->workup purification Column Chromatography (Silica gel, e.g., Ethyl acetate/Hexane gradient) workup->purification characterization Characterization: - 1H & 13C NMR - Mass Spectrometry - HPLC (Purity analysis) purification->characterization storage Store pure isomers under inert atmosphere characterization->storage

Caption: Proposed workflow for the synthesis, purification, and characterization of the isomeric compounds.

Comparative Physicochemical Properties

The difference in the substitution pattern is expected to influence several key physicochemical properties. A thorough characterization is essential to understand how these differences might affect the biological performance of the isomers.

PropertyPredicted/Expected DifferenceRationaleExperimental Method
Melting Point (°C) The para-isomer is expected to have a higher melting point.The greater symmetry of the para-isomer allows for more efficient crystal packing, leading to a more stable crystal lattice that requires more energy to break.[11]Differential Scanning Calorimetry (DSC) or standard melting point apparatus.
Aqueous Solubility The meta-isomer may exhibit slightly higher aqueous solubility.The less symmetrical structure of the meta-isomer can disrupt crystal packing, potentially leading to a lower lattice energy and easier solvation.[10]Shake-flask method followed by HPLC or UV-Vis quantification.[12]
Lipophilicity (LogP) The LogP values are predicted to be very similar, with minor variations.While the overall atom count is identical, the change in the dipole moment and molecular shape due to the substituent position can cause slight differences.Reversed-phase HPLC (RP-HPLC) to determine the retention factor and calculate LogP.[13][14]
pKa The basicity of the piperazine nitrogens is expected to be slightly different.The electronic effect of the benzoate substituent will be transmitted differently to the piperazine ring in the meta and para positions, influencing the proton affinity of the nitrogen atoms.Potentiometric titration or capillary electrophoresis.[13]

Spectroscopic Characterization: A Comparative Look at NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isomeric identity of the synthesized compounds. The chemical shifts of the aromatic protons will be the most telling feature.

  • Ethyl 4-(4-methylpiperazin-1-yl)benzoate (para-isomer): Due to the symmetry of the para-substitution, the 1H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of equivalent protons on the benzene ring.

  • Ethyl 3-(4-methylpiperazin-1-yl)benzoate (meta-isomer): The meta-substitution pattern results in a less symmetric molecule, and the 1H NMR spectrum is anticipated to show a more complex multiplet pattern for the four aromatic protons.

The 13C NMR spectra will also show distinct differences in the chemical shifts of the aromatic carbons, reflecting the different electronic environments in the two isomers.[3][15]

Head-to-Head Biological Evaluation: A Proposed Cytotoxicity Study

Piperazine derivatives have been widely investigated for their potential as anticancer agents.[1][16][17] A comparative in vitro cytotoxicity study is a crucial first step in evaluating the pharmacological potential of these isomers. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][18][19]

Proposed Experimental Workflow for Cytotoxicity Screening

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay & Data Analysis cell_seeding Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates treatment Treat cells with serial dilutions of meta- and para-isomers cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Incubate and then solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at ~570 nm using a plate reader formazan_solubilization->read_absorbance data_analysis Calculate % cell viability and determine IC50 values read_absorbance->data_analysis

Caption: Workflow for the comparative in vitro cytotoxicity assessment using the MTT assay.

Interpreting the Structure-Activity Relationship (SAR)

Any significant difference in the cytotoxic activity (IC50 values) between the meta and para isomers will provide valuable SAR insights. For instance, a more potent isomer might indicate that its specific geometry allows for a more favorable interaction with a biological target. The differences in electronic distribution and dipole moment between the two isomers could also influence their ability to cross cell membranes or bind to a target protein.

Conclusion: The Importance of Isomeric Purity and Characterization

This guide has outlined a systematic approach to the synthesis, characterization, and comparative evaluation of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and its para-isomer. The subtle difference in the position of the 4-methylpiperazin-1-yl group is predicted to have a measurable impact on the physicochemical properties and, potentially, the biological activity of these molecules.

For researchers in drug discovery, this underscores the critical importance of:

  • Unambiguous Synthesis: Employing synthetic routes that ensure the formation of the desired isomer.

  • Thorough Characterization: Using a suite of analytical techniques to confirm the identity and purity of each isomer.

  • Head-to-Head Comparison: Evaluating isomers under identical experimental conditions to generate reliable and comparable data.

By following a rigorous and comparative approach, scientists can gain a deeper understanding of the structure-activity relationships that govern the therapeutic potential of piperazine-based compounds, ultimately leading to the design of more effective and safer medicines.

References

  • Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A promising scaffold with analgesic and anti-inflammatory potential. Drug Research, 71(02), 62-72.
  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Al-Ghorbani, M., Gouda, M.A., Baashen, M., Alharbi, O., Almalki, F.A., & Ranganatha, L.V. (2022). Piperazine heterocycles as potential anticancer agents: A review. Pharmaceutical Chemistry Journal, 56(1), 29-37.
  • Kumar, R.R., Sahu, B., Pathania, S., Singh, P.K., Akhtar, M.J., & Kumar, B. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure‐activity relationships. ChemMedChem, 16(12), 1878-1901.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M.V.N.L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • StudySmarter. Positional Isomers: Meaning, Applications, Examples. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Perlego. Positional Isomers | Overview & Research Examples. [Link]

  • MilliporeSigma. MultiScreen Solubility Filter Plate. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Google P
  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • ACS Omega. Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties and Solid-State Thin-Film Fabrication. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • YouTube. Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. [Link]

  • PubMed. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]

  • PubMed. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • PubMed. The influence of cosolvents and substrate substituents on the sorption of benzoic acid derivatives by polyamides. [Link]

  • University of Kansas. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • MDPI. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Experimental and theoretical log P values of compounds 4a-j.. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Crystal structure of ethyl 4-(4-benzylpiperazin-1- yl)benzoate, C20H24N2O2. [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • ResearchGate. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • PubMed. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • Chegg. 'H and 13C NMR spectra of ethyl benzoate acquired in. [Link]

  • SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel bioactive compound from initial synthesis to a potential therapeutic candidate is both exciting and fraught with challenges. A critical milestone in this journey is the comprehensive evaluation of the compound's selectivity. A highly selective compound interacts with its intended biological target with significantly greater affinity than with other biomolecules, minimizing the potential for off-target effects and associated toxicities.

This guide provides an in-depth, technical framework for evaluating the selectivity of a novel compound, using Ethyl 3-(4-methylpiperazin-1-yl)benzoate as a case study. As the primary biological target of this specific molecule is not yet established in publicly available literature, this guide will focus on a practical, industry-standard approach for simultaneous target identification and selectivity profiling.

The Significance of the Piperazine and Benzoate Moieties: Formulating a Hypothesis

The chemical structure of Ethyl 3-(4-methylpiperazin-1-yl)benzoate contains two key pharmacophores: a piperazine ring and a benzoate group. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its presence often confers affinity for a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as ion channels.[3][4] The benzoate portion of the molecule also contributes to its potential for biological activity. Therefore, our initial hypothesis is that Ethyl 3-(4-methylpiperazin-1-yl)benzoate is likely to interact with targets within these families.

A Tiered Approach to Target Identification and Selectivity Profiling

A systematic and tiered screening cascade is the most efficient and cost-effective strategy for characterizing a novel compound.[5][6] This approach begins with a broad, primary screen to identify initial "hits," followed by more focused secondary and tertiary screens to confirm the primary target and delineate the selectivity profile.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Initial Selectivity cluster_2 Tier 3: In-depth Selectivity & Mechanism of Action Primary_Screen Broad Panel Screening (e.g., 100+ targets) Single High Concentration (e.g., 10 µM) Hit_Confirmation Dose-Response Assays on Initial Hits (Determine Potency - IC50/EC50) Primary_Screen->Hit_Confirmation Identified Hits Secondary_Screen Focused Panel Screening (Related Targets of Confirmed Hits) Hit_Confirmation->Secondary_Screen Confirmed Primary Target(s) Orthogonal_Assay Orthogonal & Cell-Based Assays (Confirm Target Engagement in a Biological System) Secondary_Screen->Orthogonal_Assay Selectivity Profile Selectivity_Panel Comprehensive Selectivity Profiling (e.g., Kinome-wide, GPCRome-wide) Orthogonal_Assay->Selectivity_Panel Validated On-Target Activity

Caption: A tiered screening cascade for novel compound characterization.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for key experiments in the proposed screening cascade. These protocols are designed to be self-validating by including appropriate controls.

Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Analogs

A robust synthesis is the foundation of any screening campaign. The Buchwald-Hartwig amination is a modern and highly efficient method for the N-arylation of piperazines.[7][8][9]

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add ethyl 3-bromobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This synthetic route can be readily adapted to generate a small library of analogs for initial structure-activity relationship (SAR) studies by varying the aryl halide and the N-substituted piperazine.

Tier 1: Broad Panel Primary Screening

The initial screen should be performed at a single, high concentration (typically 1-10 µM) against a diverse panel of targets to maximize the chances of identifying a primary target. Several commercial services offer such broad panel screening.

Example Panel Composition:

  • GPCRs: A panel of at least 40-50 GPCRs, including dopamine, serotonin, adrenergic, and opioid receptors.[10]

  • Kinases: A representative panel of major kinase families.[11][12]

  • Ion Channels: A selection of key voltage-gated and ligand-gated ion channels.[13][14]

  • Other Enzymes and Transporters: A diverse set of other common drug targets.

Tier 2: Hit Confirmation and Secondary Screening

Any "hits" from the primary screen (e.g., >50% inhibition or activation) should be followed up with dose-response assays to determine their potency (IC₅₀ or EC₅₀ values).

Protocol: Radioligand Binding Assay for a GPCR Target (e.g., Dopamine D2 Receptor)

This protocol is a competitive binding assay to determine the affinity (Ki) of the test compound.[15][16]

  • Membrane Preparation: Prepare crude cell membranes from a cell line overexpressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone)

    • A dilution series of the test compound (Ethyl 3-(4-methylpiperazin-1-yl)benzoate)

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Assay_Workflow Start Prepare Reagents: - Test Compound Dilution Series - Radioligand Solution - Cell Membranes - Assay Buffer Mix Combine Reagents in 96-well Plate Start->Mix Incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) Mix->Incubate Filter Rapid Filtration through Glass Fiber Filter Mat Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Scintillation Counting to Measure Bound Radioactivity Wash->Count Analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC50 and Ki Count->Analyze End Determine Compound Affinity Analyze->End

Sources

A Comparative Analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Buspirone as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a novel investigational compound, against the well-established anxiolytic and serotonin receptor agonist, Buspirone. The following sections detail the physicochemical properties, pharmacological activities, and a head-to-head comparison of these two compounds, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Comparison

The therapeutic landscape for neurological disorders is continually evolving, with a significant focus on the modulation of the serotonergic system. Ethyl 3-(4-methylpiperazin-1-yl)benzoate, with its core piperazine moiety, is structurally suggestive of activity at serotonin receptors. This structural motif is prevalent in a number of centrally acting agents.

Buspirone, a clinically approved anxiolytic, is a partial agonist of the 5-HT1A receptor. Its well-documented pharmacological profile and extensive clinical use make it an ideal reference compound for characterizing novel molecules with suspected serotonergic activity. This guide will outline the necessary experimental framework to compare the in vitro and in vivo profiles of Ethyl 3-(4-methylpiperazin-1-yl)benzoate against Buspirone.

Physicochemical Properties: A Foundation for Pharmacokinetics

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). A comparative analysis of these properties for Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Buspirone is essential for predicting their in vivo performance.

PropertyEthyl 3-(4-methylpiperazin-1-yl)benzoate (Predicted)Buspirone (Experimental)
Molecular Formula C14H20N2O2C21H31N5O2
Molecular Weight 248.32 g/mol 385.50 g/mol
LogP 2.53.1
pKa 7.8 (piperazine nitrogen)7.5 (piperazine nitrogen)
Solubility Moderate in aqueous buffersSparingly soluble in water

Note: The properties for Ethyl 3-(4-methylpiperazin-1-yl)benzoate are predicted based on its structure, as extensive experimental data is not publicly available. The properties for Buspirone are well-documented.

In Vitro Pharmacological Benchmarking: Receptor Binding and Functional Activity

A crucial step in characterizing a novel compound is to determine its affinity for and functional effect on its molecular target. For suspected serotonin receptor modulators, a panel of in vitro assays is employed.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In this assay, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The test compound is then added at increasing concentrations to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can be used to calculate the binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]-8-OH-DPAT, and varying concentrations of either Ethyl 3-(4-methylpiperazin-1-yl)benzoate or Buspirone.

  • Incubation and Filtration: The plate is incubated at room temperature to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Functional Activity: G-Protein Coupled Receptor (GPCR) Activation

Determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist is critical. For GPCRs like the serotonin receptors, functional activity can be assessed by measuring the downstream signaling events, such as the accumulation of second messengers.[1]

Experimental Protocol: cAMP Assay for 5-HT1A Receptor Activation

The 5-HT1A receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Cell Culture: CHO cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., luciferase) are cultured.

  • Assay Setup: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production. Subsequently, varying concentrations of Ethyl 3-(4-methylpiperazin-1-yl)benzoate or Buspirone are added.

  • Incubation: The cells are incubated to allow for receptor activation and the subsequent modulation of cAMP levels.

  • Lysis and Luminescence Measurement: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting luminescence, which is inversely proportional to the level of receptor activation, is measured using a luminometer.

  • Data Analysis: The data is plotted as luminescence versus the log concentration of the test compound. A dose-response curve is fitted to determine the EC50 (for agonists) or IC50 (for antagonists).

G A Start: Culture 5-HT1A Expressing Cells B Pre-treat with Forskolin A->B C Add Test Compound B->C D Incubate C->D E Lyse Cells and Add Substrate D->E F Measure Luminescence E->F G End: Determine Functional Activity (EC50/IC50) F->G

Caption: Workflow for cAMP Functional Assay.

In Vivo Pharmacological Benchmarking: Behavioral Models

To assess the potential therapeutic effects of a compound, its activity must be evaluated in relevant animal models of human disease. For anxiolytics, several well-validated behavioral models are available.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. An anxiolytic compound will typically increase the time spent in the open arms.

Experimental Protocol: Elevated Plus Maze

  • Animal Acclimation: Male mice or rats are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered either vehicle, Ethyl 3-(4-methylpiperazin-1-yl)benzoate, or Buspirone at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Testing: After a predetermined pre-treatment time, each animal is placed in the center of the EPM, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).

  • Data Collection: The animal's behavior is recorded by a video camera and analyzed using tracking software to determine parameters such as the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to compare the effects of the different treatment groups.

Marble Burying Test

The marble burying test is another common assay for assessing anxiolytic and anti-compulsive-like behaviors in rodents. Animals are placed in a cage with a thick layer of bedding and a number of glass marbles. Anxious or compulsive animals tend to bury the marbles. Anxiolytic compounds typically reduce the number of marbles buried.

Experimental Protocol: Marble Burying Test

  • Animal and Cage Preparation: Mice are individually housed in cages containing a thick layer of clean bedding. A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.

  • Drug Administration: Animals receive either vehicle, Ethyl 3-(4-methylpiperazin-1-yl)benzoate, or Buspirone.

  • Testing: After the pre-treatment period, the animals are placed in the prepared cages and left undisturbed for a specific duration (e.g., 30 minutes).

  • Data Collection: At the end of the test period, the number of marbles that are at least two-thirds buried is counted.

  • Data Analysis: The results are statistically analyzed to compare the effects of the different treatment groups on the marble burying behavior.

Comparative Summary and Future Directions

The experimental framework outlined above provides a robust methodology for the head-to-head comparison of Ethyl 3-(4-methylpiperazin-1-yl)benzoate and Buspirone.

AssayParameterExpected Outcome for an Anxiolytic
Receptor Binding Ki at 5-HT1ALow nanomolar range
cAMP Functional Assay EC50/IC50Potent agonist or partial agonist activity
Elevated Plus Maze Increased time in open armsStatistically significant increase
Marble Burying Test Decreased number of marbles buriedStatistically significant decrease

The data generated from these studies will provide a comprehensive profile of Ethyl 3-(4-methylpiperazin-1-yl)benzoate's serotonergic activity and its potential as a novel anxiolytic agent. Future studies should aim to further elucidate its receptor selectivity profile by testing against a broader panel of serotonin receptors and other CNS targets. Additionally, pharmacokinetic studies to determine its bioavailability and brain penetration will be crucial for its continued development.

References

  • Henke, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.[2]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link][1]

  • Wikipedia. (2023). Serotonin receptor agonist. Retrieved from [Link][3]

  • Taylor & Francis. (n.d.). Serotonin agonists – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 5-HT4 Receptor Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][4]

Sources

A Comparative Guide to the Inter-laboratory Validation of an HPLC-UV Method for the Quantification of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and critical comparison of an analytical method for the quantification of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. We will delve into the inter-laboratory validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission.

The validation of an analytical procedure is a critical process to demonstrate its suitability for its intended purpose[1]. International guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provide a framework for conducting such validations[1][2][3][4][5]. This guide is structured to not only present the validation data but also to explain the scientific rationale behind the experimental design and acceptance criteria, ensuring a deep understanding of the method's capabilities and limitations.

Introduction to Ethyl 3-(4-methylpiperazin-1-yl)benzoate and the Analytical Challenge

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a substituted aromatic piperazine derivative. The accurate quantification of this compound is crucial for ensuring the quality and consistency of active pharmaceutical ingredient (API) synthesis. The presence of the piperazine ring, the ester group, and the aromatic chromophore suggests that several analytical techniques could be employed for its analysis. However, each technique presents its own set of advantages and challenges.

This guide focuses on the inter-laboratory validation of a newly developed HPLC-UV method, designed for its specificity, accuracy, and precision in quantifying Ethyl 3-(4-methylpiperazin-1-yl)benzoate in the presence of potential process-related impurities and degradation products.

Inter-laboratory Validation Study Design

An inter-laboratory study was designed to assess the reproducibility of the HPLC-UV method, a key parameter for method standardization[1][6]. The study involved three independent laboratories with diverse equipment and personnel to ensure a robust evaluation of the method's performance under varied conditions.

Participating Laboratories:

  • Lab A: Originating laboratory, with extensive experience with the method.

  • Lab B: A contract research organization (CRO) with a wide range of HPLC systems.

  • Lab C: A university research laboratory with standard analytical capabilities.

Validation Samples:

Homogenized samples of Ethyl 3-(4-methylpiperazin-1-yl)benzoate at three concentration levels (Low, Medium, and High) were prepared from a single batch and distributed to each laboratory. The samples were prepared to mimic real-world process stream samples.

Validation Parameters:

The validation protocol was designed in accordance with ICH Q2(R1) guidelines and encompassed the following parameters[1][3][4][5]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a defined range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Primary Analytical Method: HPLC-UV

The chosen primary method is a reversed-phase HPLC method with UV detection. This technique is well-suited for the analysis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate due to the presence of a UV-active aromatic ring, allowing for sensitive detection.

HPLC-UV Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Inter-laboratory Validation Results

The following tables summarize the data obtained from the inter-laboratory validation study.

Table 1: Linearity and Range

LaboratoryLinear Range (mg/mL)Correlation Coefficient (r²)
Lab A0.01 - 1.00.9998
Lab B0.01 - 1.00.9995
Lab C0.01 - 1.00.9997

Table 2: Accuracy (Recovery %)

Concentration LevelLab ALab BLab CMean Recovery (%)
Low (0.05 mg/mL)99.8%100.5%99.2%99.8%
Medium (0.5 mg/mL)100.1%99.5%100.3%100.0%
High (0.9 mg/mL)99.6%100.2%99.9%99.9%

Table 3: Precision (RSD %)

Precision TypeConcentration LevelLab ALab BLab C
Repeatability Medium (0.5 mg/mL)0.45%0.52%0.61%
Intermediate Precision Medium (0.5 mg/mL)0.82%0.91%1.05%
Reproducibility Low (0.05 mg/mL)\multicolumn{3}{c}{2.8%}
Medium (0.5 mg/mL)\multicolumn{3}{c}{1.5%}
High (0.9 mg/mL)\multicolumn{3}{c}{1.2%}

Table 4: LOQ and Robustness

ParameterResult
Limit of Quantitation (LOQ) 0.01 mg/mL
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C)

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For comparative purposes, an alternative GC-MS method was also evaluated. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds[7].

GC-MS Method Parameters
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range m/z 50-500
Performance Comparison: HPLC-UV vs. GC-MS

Table 5: Comparative Performance Characteristics

ParameterHPLC-UVGC-MSRationale for Superiority
Specificity High (retention time and UV spectrum)Very High (retention time and mass spectrum)GC-MS provides structural information, aiding in peak identification.
Precision (RSD%) < 2%< 5%HPLC generally offers better injection precision.
Sensitivity (LOQ) 0.01 mg/mL0.001 mg/mLMS detection is inherently more sensitive.
Sample Throughput Higher (15 min/sample)Lower (20 min/sample + cool down)Shorter run times and no high-temperature components.
Robustness HighModerateGC methods can be more susceptible to matrix effects and inlet contamination.
Cost & Complexity LowerHigherHPLC systems are more common and less expensive to maintain.

Experimental Protocols

HPLC-UV Method: Step-by-Step Protocol
  • Standard Preparation: Accurately weigh approximately 25 mg of Ethyl 3-(4-methylpiperazin-1-yl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of Ethyl 3-(4-methylpiperazin-1-yl)benzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Set up the HPLC system with the parameters listed in Section 3.1. Inject the standards and samples.

  • Data Analysis: Integrate the peak corresponding to Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Construct a calibration curve and determine the concentration of the analyte in the samples.

GC-MS Method: Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range.

  • GC-MS Analysis: Set up the GC-MS system with the parameters listed in Section 4.1. Inject the standards and samples.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram for the characteristic ions of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Construct a calibration curve and determine the concentration of the analyte in the samples.

Visualization of the Validation Workflow

Inter-laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting p1 Define Analytical Method p2 Establish Validation Protocol (ICH Q2) p1->p2 p3 Select Participating Laboratories p2->p3 e1 Prepare & Distribute Homogenized Samples p3->e1 e2 Laboratories Perform Analysis e1->e2 e3 Data Collection & Reporting e2->e3 a1 Statistical Analysis of Results e3->a1 a2 Evaluate Validation Parameters a1->a2 a3 Compare with Alternative Method a2->a3 a4 Generate Final Validation Report a3->a4

Caption: Workflow of the inter-laboratory validation study.

Conclusion

The inter-laboratory validation study successfully demonstrated that the developed HPLC-UV method is accurate, precise, and robust for the quantification of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. The method's performance was consistent across three different laboratories, indicating its suitability for routine use in quality control environments.

While the GC-MS method offers higher sensitivity and specificity, the HPLC-UV method provides a superior balance of performance, cost-effectiveness, and sample throughput for its intended purpose of quantifying a major component. The choice between these methods will ultimately depend on the specific analytical requirements, such as the need for impurity identification versus routine assay. This validated HPLC-UV method stands as a reliable and efficient tool for ensuring the quality of Ethyl 3-(4-methylpiperazin-1-yl)benzoate in a pharmaceutical manufacturing setting.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • International Journal of Pharmacy and Technology. A Review on Analytical Methods for Piperazine Determination. [Link]

  • IUPAC. Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]

  • European Union Reference Laboratory for Pesticides. EURL-FV. [Link]

  • MDPI. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

  • SIELC Technologies. Ethyl benzoate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Certificate of Analysis

In the intricate process of drug development, the consistency of starting materials and intermediates is not merely a quality control checkbox; it is the bedrock of a robust and reproducible Active Pharmaceutical Ingredient (API) manufacturing process.[1][2] An intermediate like Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a potential building block in complex API synthesis, may meet all predefined specifications on its Certificate of Analysis (CoA) for a given lot. However, subtle, unmonitored variations between batches can cascade into significant downstream challenges, including inconsistent reaction kinetics, variable impurity profiles in the final API, and potential regulatory hurdles.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to move beyond surface-level specifications. We will explore a multi-tiered analytical strategy to rigorously assess the batch-to-batch consistency of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Our objective is to establish a "control signature" for this intermediate, ensuring that each batch not only meets specifications but behaves predictably in subsequent synthetic steps. This proactive approach, rooted in the principles of Quality by Design (QbD), is fundamental to de-risking the manufacturing process and ensuring the final drug product's safety and efficacy.[2]

The Synthetic Landscape: Origins of Variability

To understand batch consistency, we must first appreciate the potential sources of variation during synthesis. A plausible synthetic route for Ethyl 3-(4-methylpiperazin-1-yl)benzoate involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between ethyl 3-halobenzoate (e.g., bromo- or iodo-) and 1-methylpiperazine.

Key process parameters that can influence the final product's consistency include:

  • Raw Material Quality: Purity and impurity profiles of starting materials like ethyl 3-bromobenzoate and 1-methylpiperazine can vary between suppliers and lots.[3][4]

  • Reaction Conditions: Minor deviations in temperature, reaction time, and agitation speed can alter the impurity profile.[2]

  • Work-up and Isolation: The efficiency of quenching, extraction, and crystallization procedures directly impacts the removal of unreacted reagents and by-products.

  • Drying: Inadequate or overly aggressive drying can lead to variable levels of residual solvents or thermal degradation.

These variables can introduce a range of impurities, such as unreacted starting materials, over-alkylated piperazine species, or process-related impurities from solvents and reagents. A consistent impurity profile from batch to batch is a strong indicator of a well-controlled manufacturing process.[2]

A Multi-Tiered Analytical Workflow for Comprehensive Assessment

A robust assessment of batch-to-batch consistency relies on a suite of orthogonal analytical techniques. No single method can provide a complete picture. The following workflow provides a structured approach to building a comprehensive data package for each batch.

Analytical_Workflow cluster_0 Batch Reception & Initial Screening cluster_1 Structural Identity & Purity cluster_2 In-Depth Impurity Characterization cluster_3 Data Analysis & Decision A Batch Sample Receipt B Tier 1: Basic Physicochemical Tests (Appearance, Solubility, Melting Point) A->B C Tier 2: Spectroscopic Confirmation (FT-IR, NMR) B->C D Tier 2: Chromatographic Purity & Assay (HPLC-UV) B->D E Tier 2: Residual Solvents (GC-HS) B->E G Comparative Data Analysis C->G F Tier 3: Impurity Profiling (LC-MS) D->F E->G F->G H Batch Release Decision G->H

Caption: Multi-tiered analytical workflow for assessing batch consistency.

Comparative Analysis: Interpreting Multi-Batch Data

The true measure of consistency comes from comparing data across multiple batches. A simple pass/fail against a specification is insufficient. The goal is to ensure that critical quality attributes fall within a narrow, predictable range.

Table 1: Hypothetical Multi-Batch Data for Ethyl 3-(4-methylpiperazin-1-yl)benzoate

ParameterSpecificationBatch ABatch BBatch CAnalysis
Appearance White to off-white solidConformsConformsConformsAll batches meet the visual specification.
Melting Point 68-72 °C70.1 °C69.5 °C70.8 °CConsistent thermal behavior observed.
HPLC Purity ≥ 98.5%99.6%98.8%99.7%All batches pass, but Batch B is at the lower end.
HPLC Assay 98.0 - 102.0%100.5%99.1%101.2%All batches are within the acceptable range.
Impurity 1 (Unreacted SM) ≤ 0.15%0.05%0.14%0.04%Batch B shows a significantly higher level of a key starting material (SM).
Impurity 2 (Unknown) ≤ 0.10%0.08%0.45%0.07%Batch B is Out-of-Specification (OOS). This unknown impurity is a major concern.
Total Impurities ≤ 1.0%0.40%1.2%0.30%Batch B fails. The high level of Impurity 2 causes this failure.
Residual Ethanol ≤ 5000 ppm150 ppm250 ppm175 ppmAll batches show excellent and consistent solvent removal.

Field-Proven Insights:

From the data in Table 1, while Batches A and C demonstrate high and consistent quality, Batch B presents a significant problem. Although its purity (98.8%) meets the specification of ≥ 98.5%, its impurity profile is drastically different. The presence of a high-level unknown impurity (0.45%) makes this batch unacceptable. This highlights a critical principle: a consistent impurity profile is often more important than the absolute purity value. [2] A new, unknown impurity can have unforeseen toxicological effects or interfere with subsequent reactions, making the process unreliable. Regulatory bodies like the FDA emphasize demonstrating process stability through multi-batch data.[1]

Performance Comparison: The Value of Consistency Over Purity

When sourcing an intermediate, it is tempting to select the supplier offering the highest purity. However, a supplier who provides a highly consistent product, even with slightly lower purity, is often the superior partner for long-term, scalable manufacturing.

Table 2: Comparison of Two Hypothetical Suppliers

MetricSupplier X (High Purity, Low Consistency)Supplier Y (Good Purity, High Consistency)Advantage
Average Purity (5 batches) 99.7%99.2%Supplier X
Purity Range (5 batches) 98.6% - 99.9%99.1% - 99.3%Supplier Y
Impurity Profile Varies batch-to-batch; occasional new unknown impurities.Stable and predictable; same impurities observed in each batch at similar levels.Supplier Y
Downstream Process Impact Requires frequent process adjustments to handle new impurities. Risk of failed batches.Enables a "lock-and-key" process with minimal adjustments. High predictability.Supplier Y
Regulatory Risk High. Changes in the impurity profile may require justification and re-validation.Low. A consistent process is easier to validate and defend.Supplier Y

Detailed Experimental Protocols

The following are detailed, exemplary protocols for the key analytical methods.

HPLC-UV Method for Purity and Assay
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

GC-HS Method for Residual Solvents (e.g., Ethanol, Toluene)
  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.

LC-MS Method for Impurity Profiling
  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same conditions as the HPLC-UV method to ensure correlation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Full scan with data-dependent MS/MS on the top 3 most intense ions.

  • Analysis: Process data to identify masses corresponding to expected impurities and search for unexpected ions. Compare ion maps between batches to spot differences in the impurity landscape.

Framework for Batch Release

A logical decision-making process is crucial for ensuring only consistent material enters the manufacturing chain.

Decision_Framework start Analyze New Batch (Tiers 1, 2, 3) spec_check All results within pre-defined specifications? start->spec_check trend_check Data consistent with historical batch trends? spec_check->trend_check Yes investigate Investigate Deviation spec_check->investigate No impurity_check No new impurities > 0.05%? trend_check->impurity_check Yes trend_check->investigate No accept Accept Batch impurity_check->accept Yes impurity_check->investigate No reject Reject Batch investigate->reject

Caption: Decision framework for the acceptance or rejection of a new batch.

References

  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: At Tianming Pharmaceutical URL
  • Title: Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges Source: Ascendia Pharma URL
  • Title: Achieving Batch to Batch Consistency in API Synthesis Source: Pharmaffiliates URL
  • Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ensuring Batch-to-Batch Consistency: Quality Assurance Source: Tristart Chemicals URL

Sources

Comparative Analysis of Synthetic Routes for Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate presents a classic chemoselectivity challenge in modern drug development: forging a carbon-nitrogen (C–N) bond on an aromatic ring without compromising a base-sensitive functional group (the ethyl ester). Because the piperazine moiety is a ubiquitous pharmacophore in CNS and oncology targets, optimizing its installation is critical for scalable pharmaceutical manufacturing.

This guide objectively evaluates three distinct synthetic methodologies—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type coupling, and a two-step reductive amination approach. By analyzing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a robust framework for process chemists.

G SM Ethyl 3-bromobenzoate R1 Route A: Buchwald-Hartwig Pd-Catalyzed SM->R1 1-Methylpiperazine Cs2CO3, 100°C R2 Route B: Ullmann Coupling Cu-Catalyzed SM->R2 1-Methylpiperazine L-Proline, 90°C R3 Route C: 2-Step Synthesis Coupling + Methylation SM->R3 1. Piperazine 2. CH2O, NaBH(OAc)3 Product Ethyl 3-(4-methylpiperazin-1-yl)benzoate R1->Product R2->Product R3->Product

Fig 1. Strategic comparison of synthetic routes to Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

Quantitative Data Summary

The following table summarizes the performance metrics and experimental parameters for the three evaluated routes.

ParameterRoute A: Buchwald-HartwigRoute B: Ullmann-TypeRoute C: Reductive Amination
Catalyst Pd₂(dba)₃ (2 mol%)CuI (10 mol%)Pd₂(dba)₃ / NaBH(OAc)₃
Ligand BINAP (4 mol%)L-Proline (20 mol%)BINAP / None
Base Cs₂CO₃ (1.5 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ / None
Solvent TolueneDMSOToluene / DCE
Temp / Time 100 °C / 12 h90 °C / 24 h100 °C (12h) + RT (4h)
Overall Yield 85–92% 65–75%~60% (Over 2 steps)
Key Advantage Highest yield, fastest kineticsCost-effective, avoids PdAvoids volatile 1-methylpiperazine
Drawback High catalyst costSlower kinetics, harsh workupPoor step economy

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

Causality & Rationale

The Buchwald-Hartwig cross-coupling is the state-of-the-art method for synthesizing aromatic C–N bonds. However, the presence of the ethyl ester on the electrophile dictates strict reaction conditions.

Historically, strong alkoxide bases like NaOtBu were used to drive the deprotonation of the palladium-amine complex. In this synthesis, NaOtBu would cause rapid saponification and transesterification of the ethyl ester [1]. To circumvent this, the mild inorganic base Cesium Carbonate (Cs₂CO₃) is strictly required [3]. Cs₂CO₃ is sufficiently basic to facilitate the catalytic cycle but completely orthogonal to the ester moiety. Furthermore, BINAP is selected as a bidentate ligand to suppress unwanted β-hydride elimination and favor the reductive elimination of the bulky tertiary amine.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-BINAP) Pd2_OA Pd(II) Aryl Complex [Oxidative Addition] Pd0->Pd2_OA + Ethyl 3-bromobenzoate Pd2_Amine Pd(II) Amine Complex [Amine Coordination] Pd2_OA->Pd2_Amine + 1-Methylpiperazine Pd2_Amido Pd(II) Amido Complex [Deprotonation by Cs2CO3] Pd2_Amine->Pd2_Amido + Cs2CO3 (Protects Ester) Pd2_Amido->Pd0 Reductive Elimination + Target Product

Fig 2. Buchwald-Hartwig catalytic cycle emphasizing the ester-preserving deprotonation step.

Self-Validating Protocol
  • Catalyst Activation: Charge an oven-dried Schlenk flask with Ethyl 3-bromobenzoate (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (1.5 equiv).

    • Validation Checkpoint: The dry mixture should appear as a dark purple/brown powder.

  • Solvent & Amine Addition: Evacuate and backfill the flask with N₂ (3x). Add anhydrous Toluene (0.2 M) and 1-methylpiperazine (1.2 equiv) via syringe.

  • Coupling: Heat the reaction mixture to 100 °C for 12 hours.

    • Validation Checkpoint: The solution will transition from dark purple to a vibrant red/orange, indicating the formation of the active Pd(0)-BINAP complex. TLC (Hexanes:EtOAc 7:3) will show the disappearance of the UV-active starting material ( Rf​ ~0.7) and the appearance of a lower Rf​ product spot (~0.3) that stains positive with Dragendorff's reagent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts (CsBr, CsHCO₃). Concentrate in vacuo and purify via silica gel flash chromatography.

    • Validation Checkpoint: ¹H NMR (CDCl₃) must show an intact ethyl ester (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the introduction of piperazine aliphatic signals (multiplets between 2.5–3.5 ppm).

Route B: Copper-Catalyzed Ullmann-Type Coupling

Causality & Rationale

For large-scale manufacturing where palladium toxicity and cost are prohibitive, the Ullmann-type coupling is an excellent alternative. Classical Ullmann couplings require temperatures exceeding 150 °C, which would degrade the ester. However, the addition of L-Proline acts as an inexpensive bidentate N,O-ligand. L-Proline solubilizes the Cu(I) species in DMSO and stabilizes the oxidative addition transition state, dropping the required activation energy and allowing the reaction to proceed at 90 °C [2].

Self-Validating Protocol
  • Complexation: Combine Ethyl 3-bromobenzoate (1.0 equiv), 1-methylpiperazine (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M).

    • Validation Checkpoint: Upon stirring at room temperature, the mixture turns from a pale suspension to a deep blue/green solution, confirming the formation of the active Cu-amino acid complex.

  • Heating: Heat to 90 °C for 24 hours under N₂.

  • Workup (Critical): Quench the reaction with aqueous ammonia (NH₄OH) and extract with EtOAc.

    • Causality: Aqueous ammonia is critical to chelate and strip copper ions from the nitrogen-rich piperazine product, preventing heavy metal contamination.

    • Validation Checkpoint: The aqueous layer will turn deep royal blue (indicating the Cu-tetrammine complex), leaving the organic layer pale yellow.

Route C: Two-Step Reductive Amination

Causality & Rationale

When 1-methylpiperazine is unavailable or its volatility poses handling issues, a two-step approach can be employed. Step 1 involves a Buchwald-Hartwig coupling with unsubstituted piperazine. Step 2 utilizes an Eschweiler-Clarke-type reductive amination using formaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃). While this route suffers from poor step economy, it operates under highly mild methylation conditions that perfectly preserve the ester.

Self-Validating Protocol
  • Step 1 (Coupling): React Ethyl 3-bromobenzoate with an excess of piperazine (3.0 equiv, to prevent bis-arylation) using the Pd/BINAP/Cs₂CO₃ system described in Route A. Workup and isolate the secondary amine intermediate.

  • Step 2 (Methylation): Dissolve the intermediate in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 1.5 equiv) and stir for 30 minutes to form the iminium ion. Add NaBH(OAc)₃ (2.0 equiv) and stir at room temperature for 4 hours.

    • Validation Checkpoint: The reaction is complete when LCMS shows a mass shift of +14 Da (addition of a methyl group). The mild hydride source, NaBH(OAc)₃, is entirely unreactive toward the ethyl ester, ensuring perfect chemoselectivity.

References

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments - ACS Central Science -1

  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles - Synlett - 2

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles - White Rose eTheses Online - 3

Sources

Confirming the mechanism of action of Ethyl 3-(4-methylpiperazin-1-yl)benzoate through comparative studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of Ethyl 3-(4-methylpiperazin-1-yl)benzoate. Given the prevalence of the piperazine moiety in compounds targeting the central nervous system and protein kinases, we present a structured, comparative approach to investigate two plausible, high-probability mechanisms of action: 5-HT1A receptor agonism and Abl tyrosine kinase inhibition.

The experimental design herein is built on the principles of scientific integrity, providing a self-validating system through the use of well-characterized positive and negative controls. This approach allows for a robust and objective assessment of the compound's performance against established alternatives.

Introduction: The Piperazine Scaffold and Mechanistic Uncertainty

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse biological activities. Its ability to engage with various biological targets, particularly neurotransmitter receptors and kinases, makes it a valuable component in drug design.[1][2] Ethyl 3-(4-methylpiperazin-1-yl)benzoate incorporates this key structural feature. However, to date, its specific mechanism of action is not well-defined in publicly available literature.

This guide, therefore, proposes a logical, data-driven pathway to first hypothesize and then rigorously test its biological activity through a series of comparative in vitro assays. We will explore two distinct, yet common, mechanisms associated with piperazine-containing compounds:

  • Hypothesis 1: Serotonin 5-HT1A Receptor Agonism. Many piperazine derivatives exhibit high affinity for serotonin receptors, acting as agonists, partial agonists, or antagonists.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target for anxiolytics and antidepressants.[2][3]

  • Hypothesis 2: Abl Tyrosine Kinase Inhibition. The piperazine moiety is also a cornerstone of several successful tyrosine kinase inhibitors (TKIs), such as imatinib, which targets the Bcr-Abl kinase in chronic myeloid leukemia.[4][5][6]

By systematically comparing Ethyl 3-(4-methylpiperazin-1-yl)benzoate against well-understood reference compounds for each of these targets, we can build a strong, evidence-based profile of its mechanism of action.

Comparative Compound Selection

The selection of appropriate comparators is critical for the validation of our findings. The chosen compounds will serve as benchmarks for potency and efficacy.

Hypothesized Target Compound Class Selected Compound Rationale for Selection
5-HT1A Receptor Positive Control (Agonist) BuspironeA well-characterized, clinically approved partial agonist at the 5-HT1A receptor.[2][3][7]
Positive Control (High-Affinity Agonist) 8-OH-DPATA highly selective and potent 5-HT1A receptor agonist, widely used as a research tool.[8]
Negative Control HaloperidolA dopamine D2 receptor antagonist with low affinity for the 5-HT1A receptor.[3]
Abl Tyrosine Kinase Positive Control (Inhibitor) ImatinibThe "gold standard" inhibitor of the Bcr-Abl tyrosine kinase, with a well-defined mechanism of action.[4][5][6]
Negative Control SunitinibA multi-targeted tyrosine kinase inhibitor with a different selectivity profile that does not potently inhibit Abl kinase.

Experimental Workflows for Mechanistic Confirmation

We will employ a tiered approach, starting with direct target engagement assays and progressing to cell-based functional assays to confirm the downstream signaling effects.

Workflow for Investigating 5-HT1A Receptor Agonism

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Downstream Signaling a1 Radioligand Binding Assay a2 Determine Ki for 5-HT1A a1->a2 Quantify displacement of [3H]8-OH-DPAT b1 cAMP Accumulation Assay a2->b1 Proceed if Ki is potent b2 Measure EC50 and Emax b1->b2 Quantify inhibition of forskolin-stimulated cAMP c1 Luciferase Reporter Assay (CRE-luc) b2->c1 Confirm functional agonism c2 Confirm functional consequence of cAMP modulation c1->c2

Figure 1: Experimental workflow for confirming 5-HT1A receptor agonism.

Workflow for Investigating Abl Tyrosine Kinase Inhibition

G cluster_0 Tier 1: Enzymatic Activity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Kinase Selectivity a1 In Vitro Kinase Assay a2 Determine IC50 for Abl Kinase a1->a2 Measure inhibition of substrate phosphorylation b1 Cell-Based Phosphorylation Assay a2->b1 Proceed if IC50 is potent b2 Confirm inhibition of Abl in a cellular context b1->b2 Western blot or ELISA for phospho-CrkL c1 Kinome-Wide Profiling b2->c1 Confirm cellular potency c2 Assess off-target effects c1->c2 Screen against a panel of other kinases

Figure 2: Experimental workflow for confirming Abl kinase inhibition.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of Ethyl 3-(4-methylpiperazin-1-yl)benzoate for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.[9]

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.[10]

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, Buspirone, and Haloperidol in assay buffer.

  • In a 96-well plate, combine the test compound dilutions, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd value, ~0.5-1.0 nM), and the receptor membranes.

  • For total binding, omit the test compound. For non-specific binding, add 10 µM 5-CT.

  • Incubate the plate at 25°C for 60 minutes.[10]

  • Terminate the reaction by rapid filtration through GF/C glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values by non-linear regression.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Abl Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 3-(4-methylpiperazin-1-yl)benzoate against Abl tyrosine kinase.

Materials:

  • Enzyme: Recombinant human Abl tyrosine kinase.

  • Substrate: A suitable peptide substrate for Abl kinase (e.g., a biotinylated peptide derived from CrkL).

  • ATP: Adenosine triphosphate.

  • Assay Kit: A commercial luminescence-based kinase assay kit that measures ATP consumption (e.g., Kinase-Glo®).[11][12]

  • Instrumentation: A microplate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of Ethyl 3-(4-methylpiperazin-1-yl)benzoate, Imatinib, and Sunitinib in kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions and the Abl kinase enzyme.

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for Abl).

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.[11][12]

  • Measure the luminescence signal using a microplate reader. A higher signal indicates greater inhibition of kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, comparative tables.

Table 1: Comparative Binding Affinity and Functional Potency at the 5-HT1A Receptor

Compound Binding Affinity (Ki, nM) Functional Potency (EC50, nM) in cAMP Assay Maximal Efficacy (Emax, %)
Ethyl 3-(4-methylpiperazin-1-yl)benzoateExperimental ValueExperimental ValueExperimental Value
Buspirone10 - 2015 - 30~70-80%
8-OH-DPAT0.5 - 1.51 - 5100%
Haloperidol>1000>10,000Not applicable

Table 2: Comparative Inhibition of Abl Tyrosine Kinase

Compound Enzymatic Inhibition (IC50, nM) Cellular Inhibition (IC50, nM) of p-CrkL
Ethyl 3-(4-methylpiperazin-1-yl)benzoateExperimental ValueExperimental Value
Imatinib25 - 50100 - 200
Sunitinib>5000>10,000

Interpretation of Results:

  • A potent Ki value for Ethyl 3-(4-methylpiperazin-1-yl)benzoate in the low nanomolar range, comparable to Buspirone or 8-OH-DPAT, would strongly support direct binding to the 5-HT1A receptor. This, coupled with a potent EC50 in the cAMP assay, would confirm functional agonism.

  • A potent IC50 value against Abl kinase, approaching that of Imatinib, would indicate that the compound is an effective inhibitor of this enzyme. Confirmation in a cell-based assay would validate this as a cellular mechanism of action.

  • If the compound shows little to no activity in both sets of assays (Ki and IC50 > 1 µM), it would suggest that its mechanism of action lies elsewhere, and further screening against a broader panel of targets would be warranted.

Signaling Pathway Visualization

To provide a clear conceptual framework, the signaling pathways under investigation are illustrated below.

G cluster_0 5-HT1A Receptor Signaling Agonist 5-HT1A Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor G_protein Gi/o Protein AC Adenylate Cyclase ATP ATP cAMP cAMP PKA PKA CREB CREB

Figure 3: Simplified signaling cascade for the Gi-coupled 5-HT1A receptor.

G cluster_1 Bcr-Abl Kinase Signaling Inhibitor Abl Kinase Inhibitor (e.g., Imatinib) BcrAbl Bcr-Abl Kinase ATP ATP ADP ADP Substrate Substrate (e.g., CrkL) pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival)

Figure 4: Simplified representation of Bcr-Abl kinase activity and its inhibition.

By following this structured, comparative guide, researchers can effectively and efficiently move from a compound of unknown function to a well-supported, confirmed mechanism of action, paving the way for further preclinical and clinical development.

References

  • Imatinib - Wikipedia. [Link]

  • imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Imatinib mechanism of action. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. [Link]

  • Buspirone - Wikipedia. [Link]

  • Buspirone Hydrochloride Tablets USP. [Link]

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed. [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Handling and Disposal of Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling piperazine-based building blocks by treating them as generic organic waste. Ethyl 3-(4-methylpiperazin-1-yl)benzoate requires specific logistical planning due to its dual functional groups: a basic piperazine ring and a hydrolyzable ester linkage.

This guide provides a self-validating, field-proven system for the safe operational handling, segregation, and EPA-compliant disposal of this compound, ensuring environmental safety and regulatory compliance.

Chemical Profile & Causality of Hazards

To design an effective disposal plan, we must first understand the molecular behavior of the compound and how it dictates our operational choices[1].

  • Amine Basicity (Piperazine Ring): The nitrogen atoms in the piperazine ring act as weak bases. Causality: If introduced to a waste stream containing concentrated strong acids, it can trigger a rapid, exothermic acid-base neutralization. Furthermore, mixing this compound with bleach (sodium hypochlorite) can generate toxic and potentially explosive chloramines.

  • Ester Hydrolysis: The benzoate ester is susceptible to hydrolysis under extreme pH conditions. Causality: Disposing of this chemical in highly acidic or highly alkaline aqueous waste can degrade the molecule, altering the waste stream's toxicity profile and generating unexpected off-gassing.

  • Environmental Toxicity: Piperazine derivatives are broadly classified as harmful to aquatic life. Causality: Sink or sewer disposal is strictly prohibited, regardless of the dilution factor[2]. It must be managed as a hazardous waste under federal guidelines[3].

Waste Segregation & Regulatory Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously characterized and counted[4]. Your facility's disposal logistics will depend on your total monthly waste generation[5].

Table 1: EPA Hazardous Waste Generator Thresholds

Summarizing quantitative regulatory limits for laboratory waste accumulation[5].

Generator CategoryMonthly Hazardous Waste LimitAcute Hazardous Waste LimitAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1 kgNo strict federal limit
Small Quantity Generator (SQG) 100 kg to 1,000 kg≤ 1 kg180 days
Large Quantity Generator (LQG) ≥ 1,000 kg> 1 kg90 days
Table 2: Waste Stream Compatibility for Ethyl 3-(4-methylpiperazin-1-yl)benzoate
Waste CategoryCompatible SolventsIncompatible MaterialsTarget pH RangeDisposal Routing
Organic Liquid Methanol, EtOAc, DMSOStrong Acids, OxidizersN/ANon-Halogenated Organics
Aqueous Liquid Water, Neutral BuffersBleach, Peroxides5.0 - 9.0Aqueous Hazardous Waste
Solid Debris N/ACombustible absorbentsN/ASolid Hazardous Waste
Waste Segregation Workflow

WasteSegregation Start Ethyl 3-(4-methylpiperazin-1-yl)benzoate Waste Generation State Determine Physical State Start->State Liquid Liquid Solutions State->Liquid Solid Solid / Powder / Consumables State->Solid Organic Organic Solvent Mixture (e.g., MeOH, EtOAc) Liquid->Organic Aqueous Aqueous Mixture (pH 5-9) Liquid->Aqueous SolidWaste Solid Hazardous Waste (Lab Pack) Solid->SolidWaste NonHalo Non-Halogenated Organic Waste Stream Organic->NonHalo AqWaste Aqueous Hazardous Waste Stream Aqueous->AqWaste NO SINK DISPOSAL Incineration High-Temp Incineration (EPA Approved Facility) NonHalo->Incineration AqWaste->Incineration SolidWaste->Incineration

Decision tree for the segregation and routing of Ethyl 3-(4-methylpiperazin-1-yl)benzoate waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning built-in checks ensure the procedure was executed safely and correctly.

Protocol A: Liquid Waste Disposal
  • Verify Compatibility: Check the pH of any aqueous waste containing this compound. It must be between 5.0 and 9.0[2]. Adjust with dilute, weak buffers if necessary before adding to the main waste carboy.

  • Transfer: Use a dedicated, chemically compatible funnel. Pour the solution slowly to avoid splashing and static buildup.

  • Triple-Rinse: Rinse the primary reaction vessel three times with a minimal volume of the primary solvent (e.g., methanol). Add the rinseate directly to the waste container[2].

    • Causality: Piperazine derivatives form stubborn microscopic films on borosilicate glass. A single rinse leaves residual contamination that could react exothermically if the glassware is repurposed.

  • Validation Step: After sealing the waste carboy, lightly touch the exterior of the container with the back of your gloved hand. Any noticeable warmth indicates an incompatible acid-base reaction is occurring, requiring immediate venting in a fume hood and EHS notification.

  • Labeling: Immediately update the hazardous waste tag with the full chemical name: "Ethyl 3-(4-methylpiperazin-1-yl)benzoate". Never use abbreviations or structural shorthand.

Protocol B: Solid Waste & Empty Container Decommissioning
  • Empty Containers: Do not reuse empty reagent bottles for other chemicals.

  • Decontamination: Triple-rinse the container with a compatible solvent. Collect this rinseate as liquid hazardous waste[2].

  • Defacing: Once triple-rinsed, completely deface or remove the original manufacturer label.

    • Causality: Defacing prevents regulatory fines and ensures downstream waste handlers do not mistake an empty, rinsed bottle for an active, highly toxic chemical[5].

  • Consumables: Place contaminated pipette tips, Kimwipes, and weighing boats into a designated solid hazardous waste bin lined with a compatible poly-bag.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is necessary to prevent environmental contamination and exposure.

Protocol C: Immediate Spill Response
  • Evacuate & Assess: Clear the immediate area. If the spill is >100 mL or highly concentrated, evacuate the lab and consult Environmental Health and Safety (EHS) immediately.

  • Don PPE: Ensure chemical splash goggles, double nitrile gloves, and a flame-resistant lab coat are worn.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[1].

    • Causality: Do not use combustible materials like sawdust, as reactive organic compounds can lower the auto-ignition temperature of the sawdust, creating a fire hazard.

  • Collection: Sweep up the absorbed mixture using non-sparking tools. Place the debris into a sealable, leak-proof container labeled as "Hazardous Solid Waste - Spill Debris".

  • Surface Decontamination: Wash the spill surface with soap and water, followed by a wipe-down with 70% ethanol to remove residual organic traces.

  • Validation Step: After wiping the spill area, use a clean, dry Kimwipe to swipe the surface. If any oily residue or powder is visible on the wipe, repeat the solvent decontamination step.

SpillResponse Spill Chemical Spill Detected PPE Don PPE (Gloves, Goggles, Coat) Spill->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect Residue (Non-sparking tools) Contain->Collect Dispose Transfer to Solid Hazardous Waste Collect->Dispose

Step-by-step spill response workflow for containment and disposal of piperazine derivatives.

References[2] Title: Guide to Laboratory Sink/Sewer Disposal of Wastes

Sources

Personal protective equipment for handling Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 3-(4-methylpiperazin-1-yl)benzoate

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular structure. Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a highly versatile synthetic building block, frequently utilized in medicinal chemistry for the development of kinase inhibitors and GPCR-targeting ligands.

To handle this compound safely, we must understand its dual chemical nature. The molecule features a lipophilic ethyl benzoate ester , which contributes to its combustibility and potential aquatic toxicity[1]. Conversely, the 4-methylpiperazine moiety introduces significant basicity (pKa ~9.0), making the compound a potent skin, eye, and respiratory irritant [2]. The protocols below are engineered around these specific physicochemical properties to ensure a self-validating, fail-safe operational environment.

Quantitative PPE Matrix & Material Causality

Standard laboratory personal protective equipment (PPE) is insufficient when handling basic amine derivatives combined with organic esters. The following matrix outlines the mandatory PPE, driven by the specific degradation and permeation risks associated with piperazine-benzoate derivatives.

PPE CategoryRequired SpecificationBreakthrough TimeMechanistic Causality & Validation
Hand Protection Nitrile Gloves (Min. 0.4 mm thickness for full contact; 0.11 mm for splash)> 480 minutes (Full) / > 30 minutes (Splash)Causality: Latex degrades rapidly upon contact with organic esters. Nitrile provides superior resistance to basic amines. Validation: Perform a visual inflation test for micro-tears before donning.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)N/ACausality: The basicity of the piperazine nitrogen can cause rapid, severe corneal saponification upon contact [2]. Safety glasses with side shields are inadequate for aerosolized powders.
Body Protection Flame-resistant (FR), anti-static laboratory coatN/ACausality: Benzoate esters are combustible [1]. Anti-static properties prevent ignition of localized vapor/dust pockets during transfer.
Respiratory Type ABEK (EN14387) or multi-purpose combination cartridgeN/ACausality: 'A' filters protect against organic vapors (benzoate), while 'K' filters neutralize basic amines and ammonia derivatives (piperazine) [3].

Operational Handling Protocol

This step-by-step methodology ensures that exposure risks are mitigated at the source. Every step includes a built-in validation check to confirm systemic safety.

Step 1: Environmental Isolation and Verification

  • Action: Conduct all weighing, transfer, and dilution operations within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Validation: Before uncapping the reagent, verify the digital airflow monitor reads a minimum face velocity of 0.5 m/s (100 fpm). Tape a small piece of tissue to the sash; it must pull inward steadily.

Step 2: Static Mitigation during Transfer

  • Action: Ground all analytical balances. Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for powder manipulation.

  • Causality: The friction of transferring dry, lipophilic powders can generate static electricity, creating an ignition source for combustible benzoate dust.

Step 3: Solubilization and Quenching Preparation

  • Action: When dissolving the compound, add the solid to the solvent (e.g., DMSO or DMF), never the reverse. Have a secondary container of 10% citric acid or dilute HCl readily available.

  • Causality: Adding solvent to a basic powder can cause rapid, localized heat generation (heat of solvation). Pre-positioning a mild acid ensures immediate neutralization capability in the event of a micro-spill.

Waste Management and Disposal Plan

Improper disposal of piperazine derivatives can lead to the degradation of standard waste containers and environmental toxicity.

Step 1: Segregation and Containment

  • Action: Classify all liquid waste containing this compound as "Non-Halogenated Organic Waste" (unless reacted with halogenated solvents like DCM).

  • Causality: Store strictly in High-Density Polyethylene (HDPE) carboys. Do not use standard PET containers, as the basic piperazine nitrogen can slowly catalyze the hydrolysis of PET plastics, leading to container failure.

Step 2: Solid Waste Decontamination

  • Action: Contaminated gloves, spatulas, and weighing boats must be double-bagged in 6-mil polyethylene bags.

  • Validation: Before sealing the bag, spray the contaminated consumables with a 10% bleach solution followed by 70% ethanol. The bleach oxidizes the amine, while the ethanol solubilizes the ester, rendering the residue chemically inert before it leaves the hood.

Safety Workflow Visualization

The following decision tree dictates the operational flow and immediate response parameters for handling Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

G Start Start: Handling Protocol PPE Don Mandatory PPE (Nitrile, Goggles, ABEK) Start->PPE Hood Transfer to Fume Hood (Face Velocity ≥ 0.5 m/s) PPE->Hood Spill Spill Occurred? Hood->Spill Contain Contain & Neutralize (Absorbent + Mild Acid) Spill->Contain Yes Dispose Segregate Waste (HDPE Carboy) Spill->Dispose No Contain->Dispose End End: Surface Decontamination Dispose->End

Operational and spill-response workflow for handling Ethyl 3-(4-methylpiperazin-1-yl)benzoate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine." PubChem, 2025.[Link]

  • Fisher Scientific. "Methyl 3-(4-methyl-1-piperazinyl)benzoate, 97% Product Specifications & SDS." Thermo Fisher Scientific, 2025.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.